molecular formula C20H26FN3O7S B1257596 Gatifloxacin mesylate CAS No. 316819-28-0

Gatifloxacin mesylate

Cat. No.: B1257596
CAS No.: 316819-28-0
M. Wt: 471.5 g/mol
InChI Key: PMMNVFFMFJMFDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Gatifloxacin Mesylate is the mesylate salt form of gatifloxacin, a synthetic 8-methoxyfluoroquinolone with antibacterial activity against a wide range of gram-negative and gram-positive microorganisms. Gatifloxacin exerts its effect through inhibition of DNA gyrase, an enzyme involved in DNA replication, transcription and repair, and inhibition of topoisomerase IV, an enzyme involved in partitioning of chromosomal DNA during bacterial cell division.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1-cyclopropyl-6-fluoro-8-methoxy-7-(3-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid;methanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FN3O4.CH4O3S/c1-10-8-22(6-5-21-10)16-14(20)7-12-15(18(16)27-2)23(11-3-4-11)9-13(17(12)24)19(25)26;1-5(2,3)4/h7,9-11,21H,3-6,8H2,1-2H3,(H,25,26);1H3,(H,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMMNVFFMFJMFDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1)C2=C(C=C3C(=C2OC)N(C=C(C3=O)C(=O)O)C4CC4)F.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26FN3O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60581345
Record name 1-Cyclopropyl-6-fluoro-8-methoxy-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid--methanesulfonic acid (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60581345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

471.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

316819-28-0
Record name Gatifloxacin mesylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0316819280
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Cyclopropyl-6-fluoro-8-methoxy-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid--methanesulfonic acid (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60581345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GATIFLOXACIN MESYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NZE1V6L7F9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Gatifloxacin Mesylate: A Comprehensive Technical Guide to its Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gatifloxacin, a fourth-generation fluoroquinolone antibiotic, exhibits broad-spectrum activity against a variety of Gram-positive and Gram-negative bacteria. Its efficacy stems from the inhibition of essential bacterial enzymes, DNA gyrase and topoisomerase IV, thereby disrupting DNA replication and repair mechanisms.[1][2][3] This technical guide provides an in-depth overview of the chemical properties and structural characteristics of gatifloxacin mesylate, the methanesulfonate salt of gatifloxacin. The information presented herein is intended to support research, development, and quality control activities related to this important active pharmaceutical ingredient (API).

Chemical Structure and Properties

This compound is chemically named 1-cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-7-(3-methyl-1-piperazinyl)-4-oxo-3-quinolinecarboxylic acid methanesulfonate.[2] The molecule consists of a core quinolone ring system substituted with a cyclopropyl group at the N1 position, a fluorine atom at C6, a 3-methylpiperazinyl moiety at C7, and a methoxy group at C8. The carboxyl group at C3 and the basic piperazinyl nitrogen are key functional groups influencing its physicochemical properties and biological activity. The methanesulfonate salt is formed at the piperazinyl nitrogen.

The presence of a chiral center in the 3-methylpiperazinyl moiety results in gatifloxacin being a racemic mixture of (R)- and (S)-enantiomers.

Table 1: Quantitative Chemical Properties of this compound
PropertyValueReference(s)
Molecular Formula C₂₀H₂₆FN₃O₇S[2]
Molecular Weight 471.5 g/mol [2]
Melting Point Gatifloxacin Hemihydrate: 162 °C; Gatifloxacin: 182-185 °C. The melting point for the mesylate salt is not consistently reported, suggesting potential decomposition.[1][4]
pKa (of Gatifloxacin) Acidic pKa: ~6.0, Basic pKa: ~9.4[1]
Solubility (of Gatifloxacin) In Organic Solvents (at 298.15 K): - Ethyl Acetate: 6.789 x 10⁻³ (mole fraction) - N,N-Dimethylformamide (DMF): 5.657 x 10⁻³ (mole fraction) - Butanone: 3.488 x 10⁻³ (mole fraction) - Acetonitrile: 2.811 x 10⁻³ (mole fraction) - n-Butanol: 2.246 x 10⁻³ (mole fraction) - Acetone: 1.766 x 10⁻³ (mole fraction) - 1,4-Dioxane: 1.288 x 10⁻³ (mole fraction) - n-Propanol: 0.922 x 10⁻³ (mole fraction) - Ethanol: 0.698 x 10⁻³ (mole fraction) - Methanol: 0.531 x 10⁻³ (mole fraction) - Isopropanol: 0.401 x 10⁻³ (mole fraction) - Toluene: 0.261 x 10⁻³ (mole fraction) In Other Solvents: - Dimethyl sulfoxide (DMSO): Soluble - Aqueous Buffers: Sparingly soluble[5][6]

Experimental Protocols

Determination of Melting Point (Capillary Method)

The melting point of a pharmaceutical compound is a critical parameter for its identification and purity assessment. A standard method for its determination is the capillary melting point technique.[7][8][9]

Methodology:

  • Sample Preparation: A small amount of the finely powdered and dried this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block or oil bath with a calibrated thermometer or an electronic temperature sensor.

  • Heating: The sample is heated at a controlled rate, typically 1-2 °C per minute, as it approaches the expected melting point.

  • Observation: The temperature at which the substance first begins to melt (onset) and the temperature at which it becomes completely liquid (clear point) are recorded. The range between these two temperatures is the melting range. For pure substances, this range is typically narrow.

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a specific solvent.[10][11][12]

Methodology:

  • System Preparation: An excess amount of this compound is added to a known volume of the desired aqueous buffer (e.g., pH 1.2, 4.5, and 6.8 to simulate physiological conditions) in a sealed flask.

  • Equilibration: The flask is agitated in a constant temperature water bath or shaker for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, the suspension is allowed to stand, and the undissolved solid is separated from the saturated solution by centrifugation or filtration.

  • Quantification: The concentration of this compound in the clear, saturated solution is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Analysis: The solubility is expressed as mass per unit volume (e.g., mg/mL) or as a molar concentration.

Visualizations

Mechanism of Action

Gatifloxacin exerts its antibacterial effect by targeting two essential bacterial enzymes: DNA gyrase and topoisomerase IV. This dual-targeting mechanism is crucial for its broad-spectrum activity.

Gatifloxacin Mechanism of Action Gatifloxacin This compound Inhibition1 Inhibition Gatifloxacin->Inhibition1 Inhibition2 Inhibition Gatifloxacin->Inhibition2 DNA_Gyrase Bacterial DNA Gyrase (Topoisomerase II) DNA_Replication DNA Replication & Transcription DNA_Gyrase->DNA_Replication Essential for Topo_IV Bacterial Topoisomerase IV Cell_Division Chromosome Segregation during Cell Division Topo_IV->Cell_Division Essential for Inhibition1->DNA_Gyrase Disruption1 Disruption Inhibition1->Disruption1 Inhibition2->Topo_IV Disruption2 Disruption Inhibition2->Disruption2 Disruption1->DNA_Replication Bacterial_Death Bacterial Cell Death Disruption1->Bacterial_Death Disruption2->Cell_Division Disruption2->Bacterial_Death

Caption: Mechanism of action of this compound.

Representative Synthetic Workflow

The synthesis of gatifloxacin typically involves a multi-step process, with a key step being the nucleophilic substitution reaction on a difluoroquinolone carboxylic acid derivative.

Gatifloxacin Synthesis Workflow Start 1-Cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-3-quinolinecarboxylic acid Reaction Nucleophilic Substitution (in a dipolar aprotic solvent, e.g., DMSO) Start->Reaction Reagent 2-Methylpiperazine Reagent->Reaction Intermediate Crude Gatifloxacin Reaction->Intermediate Purification Purification (e.g., Slurrying with water/acetonitrile) Intermediate->Purification Final_Product Gatifloxacin Purification->Final_Product Salt_Formation Salt Formation with Methanesulfonic Acid Final_Product->Salt_Formation Mesylate_Product This compound Salt_Formation->Mesylate_Product

Caption: A representative workflow for the synthesis of this compound.

Conclusion

This technical guide has summarized the key chemical properties and structural features of this compound. The provided data and experimental protocols are intended to serve as a valuable resource for professionals in the fields of pharmaceutical research, development, and quality assurance. A thorough understanding of these fundamental characteristics is essential for the successful formulation, analysis, and application of this potent antibacterial agent.

References

Gatifloxacin Mesylate: A Comprehensive Technical Guide to its Synthesis, Intermediates, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gatifloxacin is a fourth-generation fluoroquinolone antibiotic valued for its broad-spectrum activity against a variety of Gram-positive and Gram-negative bacteria. Its efficacy stems from the inhibition of bacterial DNA gyrase and topoisomerase IV, crucial enzymes in DNA replication and repair. This technical guide provides a detailed examination of the primary synthetic pathways for gatifloxacin, its key chemical intermediates, and the associated experimental protocols. The information is intended to serve as a valuable resource for professionals engaged in pharmaceutical research and development.

Core Synthetic Pathways

The synthesis of gatifloxacin primarily proceeds through two strategic routes, both commencing from the key intermediate, 1-cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylic acid or its ethyl ester. The choice of pathway often depends on factors such as desired yield, purity, and scalability for industrial production.

The two primary pathways are:

  • Direct Nucleophilic Substitution: This route involves the direct condensation of 1-cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylic acid with 2-methylpiperazine.

  • Boron Chelate Intermediate Pathway: To enhance the reactivity of the C-7 position for nucleophilic substitution, a boron chelate of the quinolone core is formed as an intermediate. This method is often favored in industrial settings for achieving higher yields under milder conditions.[1]

Pathway 1: Direct Nucleophilic Substitution

This pathway represents a more direct approach to the synthesis of gatifloxacin.

Gatifloxacin_Direct_Synthesis A 1-Cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylic acid C Gatifloxacin A->C DMSO, Heat B 2-Methylpiperazine B->C

Caption: Direct synthesis of Gatifloxacin.

Experimental Protocol: Synthesis of Gatifloxacin via Direct Condensation

A mixture of 1-cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylic acid (40 g) and 2-methylpiperazine (28.4 g, 2.1 equivalents) is suspended in dimethyl sulfoxide (DMSO) (800 mL) under a nitrogen atmosphere. The reaction mixture is then heated to 55°C for 24 hours. Following the reaction, the mixture is cooled, and the product is isolated. Various work-up procedures can be employed to precipitate and purify the gatifloxacin, often involving the addition of an anti-solvent like water or toluene, followed by filtration and drying.[2][3]

Reactant/SolventQuantityMolar Ratio
1-Cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylic acid40 g1
2-Methylpiperazine28.4 g2.1
Dimethyl Sulfoxide (DMSO)800 mL-
ParameterValue
Temperature55°C
Reaction Time24 hours
Yield 70-76%

Pathway 2: Boron Chelate Intermediate

This pathway is often preferred for large-scale synthesis due to its improved yields and milder reaction conditions. The formation of a boron chelate at the 3-carboxyl and 4-oxo groups activates the C-7 position for nucleophilic attack by 2-methylpiperazine.

Gatifloxacin_Chelate_Synthesis cluster_0 Step 1: Chelate Formation cluster_1 Step 2: Condensation cluster_2 Step 3: Hydrolysis A Ethyl 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydro-3-quinolinecarboxylate B Gatifloxacin Borondifluoride Chelate Intermediate A->B Boron trifluoride diethyl etherate, MIBK D Condensed Chelate Product B->D Acetonitrile C 2-Methylpiperazine C->D E Gatifloxacin D->E Triethylamine, Methanol

Caption: Boron chelate pathway for Gatifloxacin synthesis.

Experimental Protocols

Step 1: Synthesis of Gatifloxacin Borondifluoride Chelate

Ethyl 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid ethyl ester is treated with boron trifluoride diethyl etherate in a suitable solvent like methyl isobutyl ketone (MIBK) to yield the corresponding borondifluoride chelate.[4] Another method involves reacting the ethyl ester (100 g) with 40% aqueous hydrofluoroboric acid (1000 mL) and heating at 95-100°C for 5 hours.

Reactant/ReagentQuantity
Ethyl 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydro-3-quinolinecarboxylate100 g
40% Aqueous Hydrofluoroboric Acid1000 mL
ParameterValue
Temperature95-100°C
Reaction Time5 hours
Yield 85%

Step 2: Condensation with 2-Methylpiperazine

The gatifloxacin borondifluoride chelate (100 g) is suspended in acetonitrile (800 mL), and 2-methylpiperazine (44 g) is added. The mixture is stirred at 30-35°C for 12 hours. The solvent is then removed by vacuum distillation.

Reactant/SolventQuantity
Gatifloxacin Borondifluoride Chelate100 g
2-Methylpiperazine44 g
Acetonitrile800 mL
ParameterValue
Temperature30-35°C
Reaction Time12 hours
Yield 85%

Step 3: Hydrolysis of the Chelate

The condensed chelate product is hydrolyzed using a base such as triethylamine in a solvent like methanol to yield gatifloxacin.[4] The crude product is often purified by recrystallization from a suitable solvent like ethanol.

Reagent/SolventRole
TriethylamineBase for hydrolysis
Methanol/EthanolSolvent
ParameterValue
Overall Yield ~76%

Key Intermediates and Their Synthesis

The successful synthesis of gatifloxacin relies on the efficient preparation of its key intermediates.

Ethyl 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate

This is a crucial precursor for the boron chelate pathway.

Experimental Protocol: Synthesis of Ethyl 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate

A solution of 3-cyclopropylamino-2-(2,4,5-trifluoro-3-methoxybenzoyl)acrylic acid ethyl ester (26 g, 0.075 mol) in 110 mL of DMF is treated with potassium carbonate (22 g, 0.16 mol). The mixture is heated to 50°C with stirring for 1 hour. The resulting precipitate is filtered, washed with a mixture of ice and water, and dried to give the title compound.

Reactant/Reagent/SolventQuantityMolar Ratio
3-cyclopropylamino-2-(2,4,5-trifluoro-3-methoxybenzoyl)acrylic acid ethyl ester26 g1
Potassium Carbonate22 g~2.1
Dimethylformamide (DMF)110 mL-
ParameterValue
Temperature50°C
Reaction Time1 hour
Yield 95%
1-Cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylic acid

This is the starting material for the direct condensation pathway and can be obtained by the hydrolysis of its corresponding ethyl ester.

Experimental Protocol: Hydrolysis of the Ethyl Ester

A mixture of ethyl 1-cyclopropyl-6,8-difluoro-7-methyl-1,4-dihydro-4-oxo-3-quinolinecarboxylate (a similar quinolone ester, 30 g), glacial acetic acid (210 mL), water (160 mL), and concentrated sulfuric acid (23.5 mL) is heated under reflux for 2 hours. The hot suspension is then poured onto ice, and the precipitate is filtered, washed with water, and dried. This general hydrolysis procedure can be adapted for the synthesis of the desired gatifloxacin precursor.

Conclusion

The synthesis of gatifloxacin mesylate can be effectively achieved through two primary routes: direct nucleophilic substitution and a pathway involving a boron chelate intermediate. The choice of method is influenced by considerations of yield, purity, and scalability. The boron chelate pathway is often favored for industrial production due to its efficiency. A thorough understanding of the experimental parameters and the synthesis of key intermediates is critical for the successful and optimized production of this important fluoroquinolone antibiotic. This guide provides a detailed overview of these aspects to aid researchers and professionals in the field of drug development.

References

Gatifloxacin Mesylate and DNA Gyrase: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of gatifloxacin mesylate, a fourth-generation fluoroquinolone antibiotic, on its primary bacterial target, DNA gyrase. This document delves into the molecular interactions, quantitative inhibitory data, and detailed experimental protocols relevant to the study of this interaction.

Introduction to Gatifloxacin and its Target: DNA Gyrase

Gatifloxacin is a broad-spectrum synthetic antibiotic effective against a wide range of Gram-positive and Gram-negative bacteria.[1][2][3] Its bactericidal activity stems from the inhibition of two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[1][2][3] In many Gram-negative bacteria, DNA gyrase is the primary target, while topoisomerase IV is the main target in several Gram-positive species.[4][5]

DNA gyrase is a unique topoisomerase that introduces negative supercoils into DNA, a process crucial for DNA replication, transcription, and repair.[6] The enzyme is a heterotetramer composed of two GyrA and two GyrB subunits (A2B2).[6] The GyrA subunit is responsible for DNA breakage and re-ligation, while the GyrB subunit possesses ATPase activity, providing the energy for the supercoiling reaction.[6]

Mechanism of Action: Gatifloxacin's Molecular Assault on DNA Gyrase

Gatifloxacin, like other fluoroquinolones, acts as a "poison" to the DNA gyrase enzyme. Instead of simply inhibiting its catalytic activity, it stabilizes a transient intermediate in the enzyme's reaction cycle, the cleavage complex, where the DNA is cut.[6] This leads to the accumulation of double-stranded DNA breaks, which are ultimately lethal to the bacterial cell.[2]

The key steps in the mechanism are as follows:

  • Binding to the Gyrase-DNA Complex: Gatifloxacin does not bind effectively to DNA gyrase or DNA alone. Instead, it intercalates into the DNA at the site of cleavage and interacts with both the DNA and the GyrA subunits of the gyrase enzyme.[7][8]

  • Formation of a Ternary Complex: The drug, DNA, and gyrase form a stable ternary gatifloxacin-gyrase-DNA complex.[7][8] This complex traps the enzyme in a state where it has cleaved the DNA but cannot re-ligate the broken strands.

  • Inhibition of DNA Re-ligation: Gatifloxacin specifically targets the GyrA subunit, preventing the re-ligation of the cleaved DNA strands.[2] This results in the accumulation of double-stranded DNA breaks.

  • Induction of Cell Death: The stalled replication forks and the accumulation of double-stranded DNA breaks trigger the bacterial SOS response and ultimately lead to programmed cell death.[9]

The interaction is facilitated by a non-covalent network of hydrogen bonds and a magnesium ion-water bridge, which stabilizes the complex.[8] The C-3 carboxyl and C-4 keto groups on the quinolone core are crucial for this interaction.[8] The C-8 methoxy group of gatifloxacin has been shown to enhance its activity against resistant gyrase mutants.[9][10]

Quantitative Data: Inhibitory Potency of Gatifloxacin

The inhibitory activity of gatifloxacin against DNA gyrase is typically quantified by its 50% inhibitory concentration (IC50), which is the concentration of the drug required to inhibit 50% of the enzyme's activity in vitro. While specific binding affinities (Kd) and kinetic inhibition constants (Ki) for gatifloxacin are not widely reported in publicly available literature, IC50 values provide a robust measure of its inhibitory potency.

Bacterial SpeciesEnzymeIC50 (µg/mL)Reference
Escherichia coliDNA Gyrase0.109[11][12]
Enterococcus faecalisDNA Gyrase5.60[4]
Mycobacterium tuberculosisDNA Gyrase3.0[13]
Streptococcus pneumoniaeDNA Gyrase19.4 - 25.9[13]
Staphylococcus aureusDNA Gyrase3.01[13]

Experimental Protocols

This section provides detailed methodologies for key in vitro assays used to study the effect of gatifloxacin on DNA gyrase.

DNA Gyrase Supercoiling Assay

This assay measures the ability of DNA gyrase to introduce negative supercoils into a relaxed circular DNA substrate. Inhibition of this activity is a primary indicator of drug efficacy.

Materials:

  • Purified DNA gyrase (GyrA and GyrB subunits)

  • Relaxed pBR322 DNA (or other suitable plasmid)

  • 5X Assay Buffer: 175 mM Tris-HCl (pH 7.5), 120 mM KCl, 20 mM MgCl2, 10 mM DTT, 9 mM spermidine, 32.5% (w/v) glycerol, 0.5 mg/mL albumin

  • 10 mM ATP solution

  • This compound stock solution (in a suitable solvent, e.g., water or DMSO)

  • Stop Solution/Loading Dye: 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol

  • Agarose

  • 1X TAE or TBE buffer

  • Ethidium bromide or other DNA stain

  • Proteinase K (optional)

Procedure:

  • Reaction Setup: On ice, prepare a reaction mixture containing:

    • 5X Assay Buffer

    • Relaxed pBR322 DNA (final concentration ~10-20 nM)

    • ATP (final concentration 1 mM)

    • Gatifloxacin at various concentrations (or vehicle control)

    • Water to the final volume

  • Enzyme Addition: Add a pre-determined amount of DNA gyrase (typically 1-2 units, where 1 unit supercoils ~0.5 µg of relaxed DNA in 30 minutes) to initiate the reaction. The final reaction volume is typically 20-30 µL.

  • Incubation: Incubate the reaction at 37°C for 30-60 minutes.

  • Termination: Stop the reaction by adding Stop Solution/Loading Dye. Optionally, treat with Proteinase K (50 µg/mL for 30 minutes at 37°C) to remove the protein.

  • Agarose Gel Electrophoresis: Analyze the reaction products on a 1% agarose gel in 1X TAE or TBE buffer. The gel can be run with or without an intercalating agent like ethidium bromide.

  • Visualization and Quantification: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. The supercoiled DNA will migrate faster than the relaxed DNA. The intensity of the supercoiled band can be quantified using densitometry to determine the IC50 value of gatifloxacin.[7][10][14]

DNA Gyrase Cleavage Assay

This assay directly measures the ability of gatifloxacin to stabilize the gyrase-mediated cleavage of DNA.

Materials:

  • Purified DNA gyrase

  • Supercoiled plasmid DNA (e.g., pBR322)

  • 5X Cleavage Buffer: 175 mM Tris-HCl (pH 7.5), 120 mM KCl, 20 mM MgCl2, 10 mM DTT, 9 mM spermidine

  • This compound stock solution

  • SDS (20% stock solution)

  • Proteinase K (10 mg/mL stock solution)

  • Loading Dye

  • Agarose

  • 1X TAE or TBE buffer

  • Ethidium bromide or other DNA stain

Procedure:

  • Reaction Setup: On ice, prepare a reaction mixture containing:

    • 5X Cleavage Buffer

    • Supercoiled pBR322 DNA (final concentration ~10-20 nM)

    • Gatifloxacin at various concentrations (or vehicle control)

    • Water to the final volume

  • Enzyme Addition: Add DNA gyrase to the reaction mixture.

  • Incubation: Incubate at 37°C for 30-60 minutes to allow the formation of the cleavage complex.

  • Complex Trapping and Protein Digestion: Add SDS to a final concentration of 0.2-1% and Proteinase K to a final concentration of 0.1-0.5 mg/mL. Incubate at 37°C for an additional 30 minutes. The SDS denatures the gyrase, revealing the DNA breaks, and Proteinase K digests the covalently attached protein.

  • Agarose Gel Electrophoresis: Add loading dye and analyze the samples on a 1% agarose gel.

  • Visualization and Quantification: Stain the gel and visualize the DNA bands. The formation of linear DNA from the supercoiled plasmid indicates cleavage. The amount of linear DNA can be quantified to assess the potency of gatifloxacin in stabilizing the cleavage complex.[8][15][16][17][18][19]

DNA Gyrase ATPase Assay

This assay measures the ATP hydrolysis activity of the GyrB subunit, which is essential for the supercoiling reaction.

Materials:

  • Purified DNA gyrase

  • Linear or relaxed circular DNA (to stimulate ATPase activity)

  • ATPase Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 5 mM MgCl2, 2 mM DTT

  • ATP

  • This compound stock solution

  • Malachite green-molybdate reagent (for phosphate detection) or a coupled enzyme system (pyruvate kinase/lactate dehydrogenase) for continuous monitoring.

Procedure (using Malachite Green):

  • Reaction Setup: Prepare a reaction mixture containing:

    • ATPase Assay Buffer

    • DNA (e.g., linear pBR322)

    • Gatifloxacin at various concentrations

    • DNA gyrase

  • Initiation and Incubation: Initiate the reaction by adding ATP. Incubate at 37°C for a set time (e.g., 30 minutes).

  • Termination and Phosphate Detection: Stop the reaction and add the malachite green-molybdate reagent. This reagent forms a colored complex with the inorganic phosphate released during ATP hydrolysis.

  • Measurement: Measure the absorbance at a specific wavelength (e.g., 620-650 nm) using a spectrophotometer or plate reader.

  • Analysis: The amount of phosphate produced is proportional to the ATPase activity. A decrease in absorbance in the presence of gatifloxacin indicates inhibition of the ATPase activity.[14][18][20]

Visualizations

Signaling Pathway: Mechanism of Gatifloxacin Action on DNA Gyrase

Gatifloxacin_Mechanism cluster_Gyrase DNA Gyrase (A2B2) cluster_DNA Bacterial DNA GyrA GyrA Subunits (Breakage-Reunion) Cleavage_Complex Gyrase-DNA Cleavage Complex GyrA->Cleavage_Complex DNA Cleavage GyrB GyrB Subunits (ATPase Activity) GyrB->GyrA ATP Hydrolysis (Energy) Relaxed_DNA Relaxed DNA Relaxed_DNA->GyrA DNA Binding Supercoiled_DNA Negatively Supercoiled DNA Cleavage_Complex->Supercoiled_DNA DNA Re-ligation & Supercoiling DS_Breaks Double-Strand DNA Breaks Cleavage_Complex->DS_Breaks Cell_Death Bacterial Cell Death DS_Breaks->Cell_Death Gatifloxacin Gatifloxacin Gatifloxacin->Cleavage_Complex Stabilization & Inhibition of Re-ligation

Caption: Mechanism of Gatifloxacin Action on DNA Gyrase.

Experimental Workflow: DNA Gyrase Supercoiling Inhibition Assay

Supercoiling_Workflow Start Start: Prepare Reagents Reaction_Setup Set up reaction mix on ice: - Assay Buffer - Relaxed DNA - ATP - Gatifloxacin (or control) Start->Reaction_Setup Add_Enzyme Add DNA Gyrase to initiate reaction Reaction_Setup->Add_Enzyme Incubate Incubate at 37°C (30-60 min) Add_Enzyme->Incubate Stop_Reaction Stop reaction with Stop Solution/Loading Dye Incubate->Stop_Reaction Electrophoresis Run samples on 1% Agarose Gel Stop_Reaction->Electrophoresis Visualize Stain gel and visualize under UV light Electrophoresis->Visualize Analyze Quantify band intensity (Supercoiled vs. Relaxed) Visualize->Analyze End End: Determine IC50 Analyze->End

Caption: Workflow for DNA Gyrase Supercoiling Assay.

Logical Relationship: Gatifloxacin's Interaction with the Gyrase-DNA Complex

Logical_Relationship Gyrase DNA Gyrase GyrA (A2) GyrB (A2) Ternary_Complex Stable Ternary Complex (Gyrase-DNA-Gatifloxacin) Gyrase:gyra->Ternary_Complex Binds to DNA Bacterial DNA DNA->Ternary_Complex Intercalates into Gatifloxacin Gatifloxacin Gatifloxacin->Ternary_Complex Binds to

Caption: Formation of the Ternary Complex.

Conclusion

This compound exerts its potent antibacterial effect by targeting DNA gyrase and stabilizing the cleavage complex, leading to lethal double-stranded DNA breaks. The in vitro assays described in this guide are fundamental tools for researchers studying the efficacy of gatifloxacin and other fluoroquinolones, as well as for the development of novel antibacterial agents targeting this essential bacterial enzyme. A thorough understanding of this mechanism is critical for addressing the ongoing challenge of antibiotic resistance.

References

Gatifloxacin Mesylate: An In-Depth Technical Guide to its Antibacterial Spectrum Against Gram-Positive Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antibacterial activity of gatifloxacin mesylate against a range of clinically relevant Gram-positive bacteria. Gatifloxacin, a fourth-generation fluoroquinolone, exhibits a broad spectrum of activity, and this document focuses on its efficacy against Gram-positive organisms, presenting quantitative data, detailed experimental protocols for susceptibility testing, and visualizations of its mechanism of action and experimental workflows.

Core Efficacy: In Vitro Activity of Gatifloxacin

Gatifloxacin has demonstrated potent in vitro activity against a variety of Gram-positive bacteria, including strains resistant to other classes of antibiotics. Its enhanced activity against these organisms, when compared to older fluoroquinolones like ciprofloxacin, is a key characteristic.[1][2][3] Gatifloxacin is often two- to four-fold more potent than ciprofloxacin and ofloxacin against staphylococci, streptococci, pneumococci, and enterococci.[2]

Quantitative Susceptibility Data

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of gatifloxacin against key Gram-positive pathogens, providing a quantitative measure of its antibacterial potency. MIC values represent the lowest concentration of an antibiotic that prevents visible in vitro growth of a microorganism.

Table 1: In Vitro Activity of Gatifloxacin Against Staphylococcus aureus

StrainGatifloxacin MIC (μg/mL)Ciprofloxacin MIC (μg/mL)Reference
S. aureus ATCC 25923 (MSSA)0.10.5[1][4]
Methicillin-susceptible S. aureus (MSSA)≤0.33 (MIC90)-[3][5]
Methicillin-resistant S. aureus (MRSA)1.016.0[6]
Ciprofloxacin-susceptible MRSA0.060.5[6]
Ciprofloxacin-resistant MRSA1.016.0[6]
Clinical Isolate Sa21020.22[1][4]
Clinical Isolate Sa26670.54[1][4]
Clinical Isolate Sa2669116[1][4]

Table 2: In Vitro Activity of Gatifloxacin Against Streptococcus pneumoniae

StrainGatifloxacin MIC (μg/mL)Penicillin SusceptibilityReference
Penicillin-susceptible S. pneumoniae0.25Susceptible[6]
Penicillin-intermediate S. pneumoniae0.25Intermediate[6]
Penicillin-resistant S. pneumoniae0.25Resistant[6]
Clinical Isolates (Germany)0.03 - 1.0 (Range)Various[7]
Clinical Isolates (Germany)0.5 (MIC90)Various[7]
Clinical Isolates (International Study)0.5 (MIC90)Various[7]
All tested strains (300)SusceptibleIncluding non-susceptible[8]

Table 3: In Vitro Activity of Gatifloxacin Against Other Gram-Positive Bacteria

OrganismGatifloxacin MIC (μg/mL)Reference
Enterococcus faecalis0.25[6]
Enterococcus faecalis≤1.0 (MIC90)[3][5]
Viridans Streptococci≤1.0 (MIC90)[3][5]
Streptococcus pyogenesAll isolates inhibited at 0.78[9]
Bacillus cereus0.08 - 0.57 (MIC90 range with other Gram-positives)[10]

Mechanism of Action: Dual Targeting of Essential Enzymes

Gatifloxacin's bactericidal action stems from the inhibition of two critical bacterial enzymes involved in DNA replication, transcription, repair, and recombination: DNA gyrase (topoisomerase II) and topoisomerase IV.[11][12][13][14]

  • DNA Gyrase: This enzyme introduces negative supercoils into bacterial DNA, a process essential for the initiation of DNA replication. Gatifloxacin binds to the A subunit of DNA gyrase, preventing the re-ligation of the DNA strands after cleavage. This leads to the cessation of DNA replication and ultimately, bacterial cell death.[12][13]

  • Topoisomerase IV: This enzyme is primarily responsible for the separation of interlinked daughter chromosomes following DNA replication. Gatifloxacin's inhibition of topoisomerase IV disrupts this process, preventing proper cell division.[12][13]

In Gram-positive bacteria, topoisomerase IV is the primary target of many fluoroquinolones, including gatifloxacin.

Gatifloxacin_Mechanism cluster_bacterium Gram-Positive Bacterium cluster_replication DNA Replication & Segregation Gatifloxacin Gatifloxacin CellWall Cell Wall Penetration Gatifloxacin->CellWall Inhibition_Gyrase Inhibition Gatifloxacin->Inhibition_Gyrase Inhibition_TopoIV Inhibition Gatifloxacin->Inhibition_TopoIV DNA_Gyrase DNA Gyrase (Topoisomerase II) Topoisomerase_IV Topoisomerase IV Bactericidal_Effect Bactericidal Effect (Cell Death) DNA_Gyrase->Bactericidal_Effect Leads to Topoisomerase_IV->Bactericidal_Effect Leads to Relaxed_DNA Relaxed DNA Supercoiled_DNA Supercoiled DNA Relaxed_DNA->Supercoiled_DNA DNA Gyrase Action Replicated_DNA Replicated, Interlinked DNA Supercoiled_DNA->Replicated_DNA Replication Separated_Chromosomes Separated Daughter Chromosomes Replicated_DNA->Separated_Chromosomes Topoisomerase IV Action Cell_Division Successful Cell Division Separated_Chromosomes->Cell_Division Inhibition_Gyrase->DNA_Gyrase Targets Inhibition_TopoIV->Topoisomerase_IV Targets

Caption: Mechanism of action of Gatifloxacin in Gram-positive bacteria.

Experimental Protocols for Antibacterial Susceptibility Testing

The quantitative data presented in this guide are primarily generated through standardized in vitro susceptibility testing methods, namely the determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[15] The broth microdilution method is a commonly used technique.[16][17]

Protocol: Broth Microdilution MIC Assay

  • Preparation of Bacterial Inoculum:

    • Isolate three to five morphologically similar colonies of the test bacterium from an 18-24 hour agar plate.

    • Suspend the colonies in a suitable broth (e.g., Mueller-Hinton Broth).

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[17]

  • Preparation of Gatifloxacin Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Perform serial two-fold dilutions of the gatifloxacin stock solution in Mueller-Hinton Broth in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plate containing the gatifloxacin dilutions with the prepared bacterial inoculum.

    • Include a positive control well (broth and inoculum, no antibiotic) and a negative control well (broth only).

    • Incubate the plate at 35-37°C for 16-20 hours in ambient air.

  • Interpretation of Results:

    • Following incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of gatifloxacin in which there is no visible growth (i.e., the first clear well).

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[18]

Protocol: MBC Assay

  • Perform an MIC Assay:

    • Follow the protocol for the broth microdilution MIC assay as described above.

  • Subculturing:

    • From the wells showing no visible growth in the MIC assay (the MIC well and the more concentrated wells), transfer a standardized volume (e.g., 10-100 μL) and plate it onto a suitable antibiotic-free agar medium (e.g., Tryptic Soy Agar).[19]

  • Incubation:

    • Incubate the agar plates at 35-37°C for 18-24 hours.

  • Interpretation of Results:

    • Following incubation, count the number of colonies on each plate.

    • The MBC is the lowest concentration of gatifloxacin that results in a ≥99.9% reduction in the initial inoculum count.[20]

Susceptibility_Testing_Workflow cluster_mic MIC Determination cluster_mbc MBC Determination Start Start: Pure Bacterial Culture Inoculum_Prep Prepare Standardized Inoculum (~5x10^5 CFU/mL) Start->Inoculum_Prep Inoculate_Plate Inoculate Microtiter Plate Inoculum_Prep->Inoculate_Plate Serial_Dilution Prepare Serial Dilutions of Gatifloxacin Serial_Dilution->Inoculate_Plate Incubate_MIC Incubate (16-20h, 37°C) Inoculate_Plate->Incubate_MIC Read_MIC Read MIC (Lowest concentration with no visible growth) Incubate_MIC->Read_MIC Subculture Subculture from Clear Wells onto Agar Plates Read_MIC->Subculture Proceed to MBC End End: MIC & MBC Values Read_MIC->End Incubate_MBC Incubate (18-24h, 37°C) Subculture->Incubate_MBC Read_MBC Read MBC (Lowest concentration with ≥99.9% killing) Incubate_MBC->Read_MBC Read_MBC->End

Caption: Experimental workflow for MIC and MBC determination.

Conclusion

This compound demonstrates potent in vitro activity against a broad spectrum of Gram-positive bacteria, including key pathogens such as Staphylococcus aureus and Streptococcus pneumoniae. Its dual mechanism of action, targeting both DNA gyrase and topoisomerase IV, contributes to its efficacy. The standardized protocols for MIC and MBC determination provide a reliable framework for assessing its antibacterial properties. This comprehensive data and procedural overview serves as a valuable resource for researchers and professionals in the field of drug development and infectious disease.

References

In Vitro Activity of Gatifloxacin Mesylate Against Gram-Negative Bacteria: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro activity of Gatifloxacin mesylate, a fourth-generation fluoroquinolone antibiotic, against a range of clinically relevant gram-negative bacteria. Gatifloxacin exhibits a broad spectrum of activity by targeting essential bacterial enzymes, making it an important agent in the study of antimicrobial resistance and the development of new therapeutic strategies.

Mechanism of Action

Gatifloxacin exerts its bactericidal effects by inhibiting two critical type II topoisomerase enzymes in bacteria: DNA gyrase and topoisomerase IV.[1][2][3][4][5] In gram-negative bacteria, DNA gyrase is the primary target and is responsible for introducing negative supercoils into the bacterial DNA, a process crucial for DNA replication and transcription.[1][2][4] Topoisomerase IV's main role is the decatenation of daughter chromosomes following replication.[1][2][4] By binding to these enzymes, Gatifloxacin stabilizes the enzyme-DNA complex, leading to double-strand breaks in the bacterial chromosome, which ultimately results in cell death.[4]

Gatifloxacin_Mechanism_of_Action cluster_bacteria Gram-Negative Bacterium Gatifloxacin Gatifloxacin DNA_Gyrase DNA Gyrase (Primary Target) Gatifloxacin->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV (Secondary Target) Gatifloxacin->Topoisomerase_IV Inhibits DNA_Replication DNA Replication & Transcription DNA_Gyrase->DNA_Replication Enables Topoisomerase_IV->DNA_Replication Enables Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Inhibition leads to

Caption: Mechanism of Gatifloxacin in Gram-Negative Bacteria.

In Vitro Susceptibility Data

The following tables summarize the in vitro activity of this compound against various gram-negative bacteria, with data presented as Minimum Inhibitory Concentration (MIC) values. The MIC is the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism after overnight incubation.

Table 1: MIC90 Values of Gatifloxacin Against Common Gram-Negative Pathogens

Bacterial SpeciesMIC90 (μg/mL)Reference(s)
Pseudomonas aeruginosa1.28 - ~8[6][7]
Klebsiella pneumoniaeLower than moxifloxacin[6]
Enterobacter aerogenesLower than moxifloxacin[6]
Enterobacteriaceae (family)≤ 0.38[7]
Citrobacter freundii0.7 - 0.8[7]
Acinetobacter lwoffi0.12 (MIC100)[8]

MIC90 is the concentration at which 90% of the tested isolates are inhibited.

Table 2: Comparative Susceptibility of Gram-Negative Isolates

OrganismGatifloxacin Susceptibility (%)Comparator Susceptibility (%)Reference
Enterobacteriaceae62.8Ciprofloxacin: 27.8, Levofloxacin: 36.1[9]
Pseudomonas aeruginosa41.2Ciprofloxacin: 41.2, Levofloxacin: 23.5[9]
Gram-Negative Isolates70Moxifloxacin: 66.7[10]

Experimental Protocols

The determination of in vitro activity of this compound against gram-negative bacteria is typically performed using standardized methods as outlined by organizations such as the Clinical and Laboratory Standards Institute (CLSI).

Minimum Inhibitory Concentration (MIC) Determination

a) Broth Microdilution Method:

  • Preparation of Gatifloxacin Stock Solution: A stock solution of this compound is prepared in a suitable solvent and sterilized by filtration.

  • Serial Dilutions: Serial twofold dilutions of the Gatifloxacin stock solution are prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) in 96-well microtiter plates.

  • Inoculum Preparation: A standardized inoculum of the test bacterium (e.g., to a final concentration of 5 x 10^5 CFU/mL) is prepared from a fresh culture.

  • Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.

  • Incubation: The plates are incubated at 35-37°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is determined as the lowest concentration of Gatifloxacin that shows no visible growth.

b) Agar Dilution Method:

  • Preparation of Agar Plates: Serial twofold dilutions of Gatifloxacin are incorporated into molten Mueller-Hinton Agar (MHA) and poured into petri dishes.

  • Inoculum Preparation: A bacterial suspension is prepared and standardized.

  • Inoculation: A standardized volume of the bacterial suspension is spotted onto the surface of each agar plate.

  • Incubation: Plates are incubated at 35-37°C for 16-20 hours.

  • Reading Results: The MIC is the lowest concentration of Gatifloxacin that inhibits visible bacterial growth.

Disk Diffusion (Kirby-Bauer) Method
  • Inoculum Preparation: A standardized suspension of the test organism is prepared.

  • Plate Inoculation: A sterile cotton swab is dipped into the suspension and used to evenly streak the entire surface of a Mueller-Hinton agar plate.

  • Disk Application: A paper disk impregnated with a specific concentration of Gatifloxacin (e.g., 5 µg) is placed on the agar surface.

  • Incubation: The plate is incubated at 35-37°C for 16-18 hours.

  • Measurement: The diameter of the zone of inhibition around the disk is measured in millimeters.

  • Interpretation: The measured zone diameter is interpreted as "Susceptible," "Intermediate," or "Resistant" according to CLSI guidelines.[11]

Experimental_Workflow Start Start Isolate_Bacteria Isolate and Culture Gram-Negative Bacteria Start->Isolate_Bacteria Prepare_Inoculum Prepare Standardized Bacterial Inoculum Isolate_Bacteria->Prepare_Inoculum MIC_Determination Choose Method Prepare_Inoculum->MIC_Determination Broth_Dilution Broth Microdilution MIC_Determination->Broth_Dilution MIC Agar_Dilution Agar Dilution MIC_Determination->Agar_Dilution MIC Disk_Diffusion Disk Diffusion MIC_Determination->Disk_Diffusion Susceptibility Incubate Incubate at 35-37°C Broth_Dilution->Incubate Agar_Dilution->Incubate Disk_Diffusion->Incubate Analyze_Results Analyze Results (MIC or Zone Diameter) Incubate->Analyze_Results End End Analyze_Results->End

Caption: Antimicrobial Susceptibility Testing Workflow.

Discussion and Conclusion

This compound demonstrates significant in vitro activity against a broad range of gram-negative bacteria.[3][12] Its dual-targeting mechanism of action against both DNA gyrase and topoisomerase IV is a key attribute.[4] Studies have shown its effectiveness against members of the Enterobacteriaceae family and some challenging non-fermentative gram-negative bacilli.[8][9] However, like other fluoroquinolones, the emergence of resistance is a concern, and continuous surveillance of its in vitro activity is crucial. The standardized methodologies described in this guide are essential for obtaining reliable and reproducible data for both research and clinical applications.

References

The Pharmacokinetics of Gatifloxacin Mesylate: An In-depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics of gatifloxacin mesylate in various preclinical animal models. Gatifloxacin, a fourth-generation fluoroquinolone antibiotic, exhibits broad-spectrum activity against a variety of pathogens.[1][2] Understanding its absorption, distribution, metabolism, and excretion (ADME) profile in different species is critical for the non-clinical safety evaluation and for predicting its pharmacokinetic behavior in humans. This document summarizes key pharmacokinetic parameters, details experimental methodologies, and visualizes study workflows to support drug development and research.

Quantitative Pharmacokinetic Parameters

The pharmacokinetic profile of gatifloxacin has been characterized in several animal species. The data presented below, collated from various studies, highlights the inter-species differences in drug disposition.

Table 1: Single-Dose Pharmacokinetics of Gatifloxacin in Various Animal Models
Animal ModelDose and Route of AdministrationCmax (µg/mL)Tmax (h)AUC (µg·h/mL)T½ (h)Bioavailability (%)Reference
Rats (Sprague-Dawley) 7.5 mg/kg (Oral)-~1-2.11-[3]
15 mg/kg (Oral)-~1-2.1160.48 - 78.86[3]
30 mg/kg (Oral)-~1-2.11-[3]
3.75 mg/kg (IV)-----[3]
7.5 mg/kg (IV)-----[3]
15 mg/kg (IV)-----[3]
Dogs (Beagle) Oral-1.73-12.5398.47[3]
Mice 10 mg/kg (IP)---0.6-[4]
18.75 mg/kg (SC)---0.59-[5]
50 mg/kg (IP)---0.6-[4]
75 mg/kg (SC)---1.1-[5]
100 mg/kg (IP)---0.6-[4]
Buffalo Calves 4 mg/kg (IV)--17.1 ± 0.6310.4 ± 2.47-[6][7]
4 mg/kg (IM)2.98 ± 0.08110.8 ± 0.647.45 ± 0.5579.7 ± 3.35[8]
Rabbits (New Zealand White) 0.3% Ophthalmic Gel (Topical)See Table 2-See Table 2--[9][10]
0.3% Ophthalmic Solution (Topical)See Table 2-See Table 2--[9]

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve; T½: Elimination half-life; IV: Intravenous; IM: Intramuscular; IP: Intraperitoneal; SC: Subcutaneous.

Table 2: Ocular Tissue Distribution of Gatifloxacin in Rabbits After Topical Administration

The following table summarizes the maximum concentration (Cmax) of gatifloxacin in various ocular tissues of New Zealand White rabbits following the topical instillation of a 0.3% ophthalmic gel.

Ocular TissueCmax (ng/g or ng/mL)
Tears94880
Cornea7340
Conjunctiva3652
Sclera1745.8
Aqueous Humor1310
Iris1806
Retina244.8 (at 10h)
Choroid148.2 (at 10h)
Lens71.3 (at 10h)
Plasma23.5

Data from a study involving a single topical instillation of 0.3% gatifloxacin eye gel.[10]

Experimental Protocols

The methodologies employed in the cited pharmacokinetic studies are crucial for the interpretation and replication of the findings. Below are detailed summaries of the experimental protocols.

Animal Models and Husbandry
  • Species: Sprague-Dawley rats, Beagle dogs, mice, buffalo calves, and New Zealand White rabbits have been utilized in pharmacokinetic studies of gatifloxacin.[3][5][6][8][10]

  • Health Status: Healthy animals were used in all cited studies.

  • Acclimatization: Animals were typically acclimatized to laboratory conditions for at least one week prior to the commencement of experiments.[9]

  • Housing: Standardized temperature, humidity, and lighting conditions were maintained.

  • Ethics: All animal studies were conducted in accordance with the guidelines of relevant institutional animal care and use committees and associations for research in vision and ophthalmology.[4][9]

Dosing and Sample Collection
  • Dosing: Gatifloxacin was administered via various routes, including oral gavage, intravenous injection, intramuscular injection, intraperitoneal injection, subcutaneous injection, and topical ocular instillation.[3][4][5][6][8][10]

  • Sample Collection:

    • Blood/Plasma: Blood samples were collected at predetermined time points. For instance, in murine studies, retro-orbital puncture was used.[5] In rabbit ocular studies, blood specimens were collected alongside ocular tissues.[10]

    • Ocular Tissues: In studies focusing on ocular pharmacokinetics, rabbits were euthanized at various time points, and ocular tissues including the cornea, conjunctiva, sclera, aqueous humor, iris, lens, vitreous body, retina, and choroid were collected.[9][10]

Bioanalytical Method

The quantification of gatifloxacin in biological matrices is predominantly achieved using High-Performance Liquid Chromatography (HPLC) coupled with either UV or mass spectrometric detection.

  • Sample Preparation: A common method for extracting gatifloxacin and an internal standard (e.g., ciprofloxacin) from plasma or tissue homogenates is protein precipitation with methanol or solid-phase extraction (SPE).[1][10]

  • Chromatographic Separation:

    • Columns: Reversed-phase C18 columns are frequently used for the separation of gatifloxacin.[11][12]

    • Mobile Phase: A mixture of an acidic buffer (e.g., phosphate buffer or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically used as the mobile phase in an isocratic elution mode.[11][12]

  • Detection:

    • HPLC-UV: Detection is often performed at a wavelength of approximately 290-293 nm.[11][13]

    • LC-MS/MS: For higher sensitivity and selectivity, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is employed. Detection is achieved using a triple-quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in the positive ion mode, monitoring specific precursor and product ion transitions in the multiple reaction monitoring (MRM) mode.[1][10][12]

  • Method Validation: The analytical methods are validated according to regulatory guidelines, assessing parameters such as linearity, precision, accuracy, recovery, and stability.[1][11][12]

Visualized Experimental Workflows and Pathways

The following diagrams illustrate the typical workflows for in vivo pharmacokinetic studies and the bioanalytical quantification of gatifloxacin.

experimental_workflow cluster_animal_phase Animal Phase cluster_bioanalytical_phase Bioanalytical Phase cluster_pk_analysis Pharmacokinetic Analysis animal_selection Animal Model Selection (e.g., Rabbits, Rats) acclimatization Acclimatization Period animal_selection->acclimatization dosing Gatifloxacin Administration (e.g., IV, Oral, Topical) acclimatization->dosing sample_collection Sample Collection (Blood, Tissues) dosing->sample_collection sample_prep Sample Preparation (Protein Precipitation/SPE) sample_collection->sample_prep lc_ms_analysis LC-MS/MS Analysis sample_prep->lc_ms_analysis data_quantification Data Quantification lc_ms_analysis->data_quantification pk_modeling Pharmacokinetic Modeling data_quantification->pk_modeling parameter_estimation Parameter Estimation (Cmax, Tmax, AUC, T½) pk_modeling->parameter_estimation

In Vivo Pharmacokinetic Study Workflow

bioanalytical_method cluster_extraction Extraction cluster_analysis LC-MS/MS Analysis biological_sample Biological Sample (Plasma, Tissue Homogenate) add_is Add Internal Standard (e.g., Ciprofloxacin) biological_sample->add_is protein_precipitation Protein Precipitation (e.g., with Methanol) add_is->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_collection Collect Supernatant centrifugation->supernatant_collection hplc_separation HPLC Separation (C18 Column) supernatant_collection->hplc_separation esi_ionization Electrospray Ionization (ESI+) hplc_separation->esi_ionization mass_spectrometry Tandem Mass Spectrometry (MRM Mode) esi_ionization->mass_spectrometry detection Detection & Quantification mass_spectrometry->detection

Bioanalytical Method for Gatifloxacin Quantification

Conclusion

The pharmacokinetic profile of this compound varies significantly across different animal species. Notably, the elimination half-life is considerably shorter in rodents compared to dogs and buffalo calves.[3][4][5][6][8] In ocular applications, gatifloxacin demonstrates excellent penetration into various eye tissues, achieving concentrations well above the minimum inhibitory concentrations for many common ocular pathogens.[9][10] The methodologies for quantifying gatifloxacin in biological matrices are well-established, with LC-MS/MS providing the requisite sensitivity and specificity for detailed pharmacokinetic characterization.[1][10][12] This compendium of data and protocols serves as a valuable resource for researchers and drug development professionals engaged in the preclinical assessment of this compound and other related fluoroquinolone antibiotics.

References

Early-stage research on Gatifloxacin mesylate derivatives

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to Early-Stage Research on Gatifloxacin Mesylate Derivatives

Executive Summary

Gatifloxacin, a fourth-generation 8-methoxy fluoroquinolone antibiotic, is recognized for its broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[1] Its bactericidal effect stems from the inhibition of essential bacterial enzymes, DNA gyrase and topoisomerase IV, which are critical for DNA replication, transcription, and repair.[1][2] The emergence of antibiotic resistance and the desire for enhanced therapeutic profiles have spurred early-stage research into this compound derivatives. This research primarily focuses on modifying the C7-piperazinyl ring, a key site for structure-activity relationship (SAR) manipulation.[3][4] Novel synthesized derivatives have demonstrated promising in vitro potency, in some cases exceeding that of the parent compound and other fluoroquinolones, particularly against resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa.[5] Beyond antibacterial applications, preliminary studies have explored the antifungal, anti-inflammatory, and even antidepressant potential of these new chemical entities, opening new avenues for therapeutic development.[4][6] This guide synthesizes the available data on the synthesis, pharmacological evaluation, and experimental methodologies related to these novel derivatives.

Introduction to Gatifloxacin and Derivative Development

Mechanism of Action

The primary mechanism of action for Gatifloxacin and its derivatives involves the dual targeting of bacterial type II topoisomerases.[2]

  • DNA Gyrase (Topoisomerase II): This enzyme introduces negative supercoils into bacterial DNA, a process essential for initiating DNA replication. Gatifloxacin binds to the A subunit of DNA gyrase, trapping the enzyme-DNA complex after DNA cleavage and preventing the re-ligation step.[2]

  • Topoisomerase IV: This enzyme is crucial for separating interlinked daughter chromosomes following DNA replication, a process known as decatenation. Inhibition of topoisomerase IV prevents chromosomal segregation, thereby halting cell division.[1][2]

This dual inhibition leads to the cessation of critical cellular processes, resulting in rapid bacterial cell death.[2] The core quinolone structure is essential for this activity.[4]

Gatifloxacin Gatifloxacin Derivative DNA_Gyrase DNA Gyrase (Topoisomerase II) Gatifloxacin->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV Gatifloxacin->Topo_IV Inhibits Replication DNA Replication Blocked DNA_Gyrase->Replication Segregation Chromosome Segregation Blocked Topo_IV->Segregation Damage DNA Damage Replication->Damage Segregation->Damage Death Bacterial Cell Death Damage->Death

Fig 1: Gatifloxacin's Mechanism of Action.
Rationale for Derivative Development

While Gatifloxacin is a potent antibiotic, the development of derivatives is driven by several key objectives:

  • Overcoming Resistance: To enhance activity against pathogens that have developed resistance to existing fluoroquinolones, such as MRSA.[5]

  • Broadening the Spectrum: To improve potency against challenging Gram-negative organisms like Pseudomonas aeruginosa.[5]

  • Exploring Novel Activities: To investigate potential applications beyond antibacterial therapy, including antifungal and immunomodulatory effects.[3][4]

  • Improving Safety Profiles: To design compounds that retain efficacy while potentially mitigating side effects associated with the fluoroquinolone class.[7]

Synthesis of Gatifloxacin Derivatives

General Synthetic Strategy

The most common strategy for creating Gatifloxacin derivatives involves chemical modification at the secondary amine of the 3-methylpiperazinyl side chain located at the C7 position of the quinolone ring.[3][4] This site is amenable to a variety of reactions, allowing for the introduction of diverse functional groups. A typical synthesis involves the reaction of the Gatifloxacin core with reagents such as acid chlorides or anhydrides in the presence of a base.[4][8]

start Gatifloxacin Core (with reactive piperazinyl group) reaction Nucleophilic Substitution - Solvent (e.g., DMSO) - Base (e.g., Triethylamine) start->reaction reagents Reactants (e.g., Chloroacetyl chloride, Anhydrides) reagents->reaction extraction Work-up & Extraction reaction->extraction purification Purification (e.g., Chromatography) extraction->purification final Final Gatifloxacin Derivative purification->final characterization Characterization (NMR, MS, HRMS) final->characterization Confirmation

Fig 2: General Workflow for Synthesis of Gatifloxacin Derivatives.
Experimental Protocol: General Synthesis

The following is a generalized protocol based on published methodologies for synthesizing derivatives at the piperazinyl ring:

  • Dissolution: Gatifloxacin is dissolved in an appropriate anhydrous solvent, such as Dimethyl Sulfoxide (DMSO) or pyridine.[4][9]

  • Addition of Base: A base, commonly triethylamine, is added to the solution to act as an acid scavenger.[4]

  • Reactant Addition: The chosen reactant (e.g., benzoyl chloride, acetic anhydride, or chloroacetyl chloride) is added to the mixture, often dropwise, while stirring at ambient temperature.[4][8]

  • Reaction: The reaction mixture is stirred for a specified period, ranging from several hours to overnight, to allow the reaction to proceed to completion. The progress can be monitored using Thin Layer Chromatography (TLC).[4]

  • Work-up: Upon completion, the mixture is subjected to a work-up procedure, which may involve pouring it into cold water and extracting the product with an organic solvent like ethyl acetate.[4]

  • Purification: The crude product is purified, typically via recrystallization or column chromatography, to isolate the desired derivative.

  • Characterization: The structure and purity of the final compound are confirmed using modern spectroscopic techniques, including ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS/HRMS).[4][5]

Pharmacological Evaluation and Structure-Activity Relationships

In Vitro Antibacterial Activity

A primary goal of derivative synthesis is to enhance antibacterial potency. The Minimum Inhibitory Concentration (MIC) is the key quantitative measure of in vitro efficacy.

Table 1: In Vitro Antibacterial Activity (MIC) of Novel Gatifloxacin Derivatives

Compound/Drug S. aureus (MRSA) (μg/mL) S. epidermidis (MRSE) (μg/mL) P. aeruginosa (μg/mL) Other Gram-Positive & Gram-Negative Strains (μg/mL) Reference
Derivative 8 - - - 0.06 - 4 [5]
Derivative 14 - - - 0.06 - 4 [5]
Derivative 20 - - 0.06 - 1 0.06 - 1 [5]
Derivative A Potent - Very Potent Very Potent against S. flexneri & K. pneumoniae [3][4]
Gatifloxacin (Parent) - - >2 - [5]

| Levofloxacin (Control) | - | - | 2 | - |[5] |

Data presented is based on available early-stage research; "-" indicates data not specified in the cited source.

Structure-Activity Relationship (SAR) Insights:

  • Most of the synthesized target compounds show good potency against Staphylococcus aureus (including MRSA) and Staphylococcus epidermidis (including MRSE).[5]

  • Derivative 20 exhibited a broad antimicrobial spectrum and was found to be 2-32 times more potent than Levofloxacin and the parent Gatifloxacin against Pseudomonas aeruginosa.[5]

  • Derivative A proved to be highly potent against Gram-negative organisms, particularly P. aeruginosa, Shigella flexeneri, and Klebseilla pneumoniae.[3][4]

In Vitro Antifungal and Anti-inflammatory Activity

Research has also uncovered novel biological activities in Gatifloxacin derivatives, suggesting their potential use beyond bacterial infections.

Table 2: Novel In Vitro Activities of Gatifloxacin Derivatives

Compound/Drug Activity Type Key Finding Reference
Derivatives A, B, C Antifungal Exhibited good antifungal activity compared to in-use quinolones. [3][4]

| Derivative B | Anti-inflammatory | Showed good anti-inflammatory activity with an IC₅₀ < 12.5 μg/mL. |[3][4] |

These findings highlight the potential for developing Gatifloxacin-based compounds for a wider range of therapeutic applications.

In Silico Studies and New Therapeutic Targets

Computational methods, such as molecular docking, are being used to explore new applications for Gatifloxacin derivatives. One study investigated their potential as antidepressant agents by docking them against the serotonin transporter protein.

Table 3: In Silico Binding Affinities of Gatifloxacin Derivatives with Serotonin Transporter (PDB ID: 8FSB)

Compound Binding Energy (kcal/mol) Reference
Gatifloxacin -6.9 [6]
Gati I -11.4 [6]
Gati II -11.1 [6]
Gati V -9.5 [6]

| Gati VI | -9.7 |[6] |

The significantly higher binding affinities of the derivatives compared to the parent compound suggest they may serve as promising candidates for further investigation as antidepressant drugs.[6]

Key Experimental Methodologies

In Vitro Antibacterial Susceptibility Testing

The determination of MIC values is crucial for quantifying antibacterial potency.

  • Agar Dilution Method: This is a reference method for MIC determination.[10]

    • Preparation: Serial two-fold dilutions of the test compounds are prepared and incorporated into molten Mueller-Hinton agar.

    • Inoculation: The agar plates are inoculated with standardized bacterial suspensions (typically 10⁴ CFU per spot).

    • Incubation: Plates are incubated under appropriate conditions (e.g., 35°C for 24 hours).

    • Determination: The MIC is recorded as the lowest concentration of the drug that completely inhibits visible bacterial growth.[10]

  • Disc Diffusion Method: Used for qualitative assessment of antibacterial and antifungal activity.[3][4]

In Vitro Anti-inflammatory Assay

The immunomodulatory effects of derivatives have been assessed using whole blood chemiluminescence assays.[4] This method measures the respiratory burst of phagocytes (like neutrophils and monocytes) by quantifying the light emitted (chemiluminescence) upon activation. A reduction in light emission in the presence of the test compound indicates an anti-inflammatory effect. Derivative B was shown to have an IC₅₀ value of <12.5 μg/ml in this assay.[4]

Conclusion and Future Directions

Early-stage research into this compound derivatives has yielded a number of promising compounds with enhanced or novel biological activities. Modifications at the C7-piperazinyl moiety have successfully produced derivatives with superior potency against clinically important and resistant bacteria.[5] Furthermore, the discovery of significant antifungal and anti-inflammatory properties, alongside promising in silico results for CNS targets, suggests that the Gatifloxacin scaffold is a versatile platform for broad therapeutic development.[4][6]

Future research should focus on:

  • In Vivo Efficacy: Testing lead compounds in animal models of infection to validate the in vitro findings.

  • Pharmacokinetic and Toxicity Profiling: Determining the absorption, distribution, metabolism, excretion (ADME), and safety profiles of the most promising derivatives.

  • Mechanism of Action Studies: For derivatives with novel activities (e.g., anti-inflammatory), elucidating the specific molecular pathways they modulate.

  • Further SAR Optimization: Systematically refining the chemical structures to maximize potency and selectivity while minimizing potential toxicity.

References

The Discovery and Development of Gatifloxacin Mesylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Review for Researchers, Scientists, and Drug Development Professionals

Abstract

Gatifloxacin, a fourth-generation 8-methoxyfluoroquinolone, represents a significant advancement in the antimicrobial armamentarium. This technical guide provides a comprehensive overview of the discovery and development history of Gatifloxacin mesylate, from its initial synthesis to its clinical applications. It details the compound's mechanism of action, targeting bacterial DNA gyrase and topoisomerase IV, and presents a thorough review of its antibacterial spectrum. This guide also includes a compilation of key quantitative data, detailed experimental protocols for its synthesis and analysis, and a discussion of its pharmacokinetic and safety profiles. The evolution of Gatifloxacin from a systemic to a primarily ophthalmic agent is also explored, providing valuable insights for drug development professionals.

Introduction

Gatifloxacin is a synthetic broad-spectrum antibacterial agent that emerged as a potent fourth-generation fluoroquinolone.[1] Its development was driven by the need for new antimicrobials with an expanded spectrum of activity, particularly against Gram-positive pathogens and atypical respiratory pathogens, while retaining activity against Gram-negative bacteria. This guide will delve into the history of its discovery, the key milestones in its development, and the scientific underpinnings of its efficacy and safety.

Discovery and Development History

Gatifloxacin, initially designated as AM-1155, was developed by Kyorin Pharmaceutical Co., Ltd. in Japan.[2] It was patented in 1986.[3] Bristol-Myers Squibb later licensed the medication and introduced it to the market in 1999 under the brand name Tequin® for the treatment of respiratory tract infections.[3][4] The ophthalmic formulation was later marketed by Allergan under the brand names Zymar® and Zymaxid®.[3][4]

The systemic formulation of gatifloxacin faced challenges due to concerns about adverse events, particularly dysglycemia (both hypoglycemia and hyperglycemia).[5] This led to its withdrawal from the market in the United States and Canada for systemic use.[5] However, the topical ophthalmic solution has continued to be used for the treatment of bacterial conjunctivitis, demonstrating a favorable risk-benefit profile due to minimal systemic absorption.[5]

Mechanism of Action

The bactericidal action of Gatifloxacin results from the inhibition of two essential bacterial enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV.[1][4] These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination.[1][4]

  • DNA Gyrase: This enzyme introduces negative supercoils into bacterial DNA, a process necessary for the initiation of DNA replication and transcription. Gatifloxacin targets the A subunit of DNA gyrase, stabilizing the enzyme-DNA complex after DNA cleavage and preventing the re-ligation of the DNA strands. This leads to the accumulation of double-strand breaks in the bacterial chromosome, ultimately causing cell death.[2]

  • Topoisomerase IV: This enzyme is primarily involved in the decatenation of interlinked daughter chromosomes following DNA replication, allowing for the segregation of the chromosomes into daughter cells. Gatifloxacin interferes with the B subunit of topoisomerase IV, inhibiting its function and preventing proper cell division.[2]

The dual-targeting mechanism of gatifloxacin is thought to contribute to its potent bactericidal activity and a lower propensity for the development of resistance compared to earlier generation fluoroquinolones.[2]

Gatifloxacin_Mechanism_of_Action cluster_bacterial_cell Bacterial Cell cluster_dna_replication DNA Replication & Transcription Gatifloxacin Gatifloxacin DNA_Gyrase DNA Gyrase (Topoisomerase II) Gatifloxacin->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV Gatifloxacin->Topoisomerase_IV Inhibits DNA_Replication DNA Replication & Transcription DNA_Gyrase->DNA_Replication Enables Cell_Division Cell Division Topoisomerase_IV->Cell_Division Enables Bacterial_Cell_Death Bacterial Cell Death DNA_Replication->Bacterial_Cell_Death Cell_Division->Bacterial_Cell_Death

Figure 1: Mechanism of action of Gatifloxacin.

Quantitative Data

In Vitro Antibacterial Activity

Gatifloxacin exhibits a broad spectrum of activity against a variety of Gram-positive and Gram-negative bacteria, as well as atypical pathogens. The minimum inhibitory concentration required to inhibit the growth of 90% of organisms (MIC90) is a key measure of its in vitro potency.

PathogenGatifloxacin MIC90 (µg/mL)
Streptococcus pneumoniae0.25
Haemophilus influenzae0.031
Staphylococcus aureus0.063
Pseudomonas aeruginosa1.28 - 4.0
Streptococcus viridans0.22
Klebsiella pneumoniae[Value one-fourth to one-fifth of moxifloxacin]
Enterobacter aerogenes[Value one-fourth to one-fifth of moxifloxacin]
Nocardia asteroides[Value one-fourth of moxifloxacin]
Mycobacterium chelonae[Value one-fourth of moxifloxacin]
(Data compiled from multiple sources)[6][7]
Pharmacokinetic Parameters

The pharmacokinetic profile of gatifloxacin has been studied in both adult and pediatric populations.

ParameterAdult (400 mg oral dose)Pediatric (10 mg/kg oral dose)
Bioavailability ~96%High (comparable to IV)
Tmax (hours) 1-2~2.5
Cmax (µg/mL) ~4.2~4.6
AUC (µg·h/mL) ~34.4>20
Half-life (hours) 7-14~5.1
Protein Binding ~20%~20%
Clearance ~206 mL/min~5.5 mL/min/kg
(Data compiled from multiple sources)[8][9][10][11]
Clinical Efficacy (Bacterial Conjunctivitis)

Clinical trials have demonstrated the efficacy of gatifloxacin ophthalmic solution for the treatment of bacterial conjunctivitis.

StudyTreatment GroupVehicle Group
Phase III Trials (Zymar®) Clinical Cure Rate: 77% (40/52)Clinical Cure Rate: 58% (28/48)
Microbiological Eradication: 92% (48/52)Microbiological Eradication: 72% (34/48)
Phase III Trials (Zymaxid® 0.5%) Clinical Success: 58% (193/333)Clinical Success: 45% (148/325)
Microbiological Eradication: 90% (301/333)Microbiological Eradication: 70% (228/325)
(Data compiled from multiple sources)[8][12]

Experimental Protocols

Synthesis of Gatifloxacin

Several synthetic routes for gatifloxacin have been reported. A common approach involves the following key steps:

Gatifloxacin_Synthesis_Workflow Start Starting Material: 2,4,5-trifluoro-3- methoxybenzoic acid Step1 Acyl Chlorination Start->Step1 Step2 Condensation with Diethyl Malonate Step1->Step2 Step3 Partial Hydrolysis & Decarboxylation Step2->Step3 Step4 Condensation with Triethylorthoformate Step3->Step4 Step5 Cyclopropylamine Displacement Step4->Step5 Step6 Cyclization Step5->Step6 Step7 Reaction with Boron Trifluoride Etherate (Chelate Formation) Step6->Step7 Step8 Condensation with 2-methylpiperazine Step7->Step8 Step9 Hydrolysis Step8->Step9 End Gatifloxacin Step9->End

Figure 2: General workflow for the synthesis of Gatifloxacin.

Detailed Protocol (Illustrative Example):

  • Preparation of 1-Cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylic acid ethyl ester:

    • 3-methoxy-2,4,5-trifluorobenzoic acid is converted to its acyl chloride.

    • The acyl chloride is then condensed with diethyl malonate.

    • The resulting product undergoes partial hydrolysis and decarboxylation.

    • This is followed by condensation with triethylorthoformate and subsequent cyclopropylamine displacement and cyclization to yield the quinolone core structure.

  • Chelate Formation:

    • The quinolone ethyl ester is treated with boron trifluoride diethyl etherate in a suitable solvent like methyl isobutyl ketone to form a borondifluoride chelate. This step activates the C7 position for nucleophilic substitution.

  • Condensation with 2-methylpiperazine:

    • The borondifluoride chelate is then reacted with 2-methylpiperazine. The reaction is typically carried out in a solvent such as dimethyl sulfoxide (DMSO) at an elevated temperature (e.g., 70-85°C).

  • Hydrolysis and Isolation:

    • The resulting gatifloxacin borondifluoride chelate is hydrolyzed, often using a base like triethylamine in a mixture of methanol and water, to yield crude gatifloxacin.

    • The crude product is then purified by recrystallization from a suitable solvent system (e.g., methanol/water) to obtain the final pure product.

Clinical Trial Protocol for Bacterial Conjunctivitis (Based on NCT00518089)

Study Design: A multicenter, randomized, double-masked, parallel-group, vehicle-controlled study.

Inclusion Criteria:

  • Patients with a clinical diagnosis of bacterial conjunctivitis.[1]

Exclusion Criteria:

  • Signs and/or symptoms of conjunctivitis for more than 96 hours.

  • Signs and/or symptoms suggestive of fungal, viral, or allergic conjunctivitis.

  • Clinical diagnosis of chlamydia in either eye.[1]

Treatment Regimen:

  • Patients are randomized to receive either gatifloxacin ophthalmic solution or its vehicle.

  • Dosing for the gatifloxacin 0.5% solution is typically one drop in the affected eye(s) every two hours on day 1 (up to 8 times), and then one to two drops twice daily on days 2 through 5.

Efficacy Assessment:

  • Primary Endpoint: Clinical success, defined as the absence of both conjunctival hyperemia and conjunctival discharge at the end of treatment (e.g., Day 6). These signs are typically graded on a severity scale (e.g., 0=none, 1=mild, 2=moderate, 3=severe).[1]

  • Secondary Endpoint: Microbiological cure, defined as the eradication of all bacterial pathogens present at baseline. This is determined by conjunctival cultures taken at baseline and at the end of treatment.

Analytical Method for Gatifloxacin in Human Plasma (LC-MS/MS)

Sample Preparation:

  • Human plasma samples are thawed and vortexed.

  • An internal standard (e.g., ciprofloxacin) is added to the plasma.

  • Gatifloxacin and the internal standard are extracted from the plasma using solid-phase extraction (SPE) with a suitable sorbent (e.g., Oasis HLB).

  • The eluate from the SPE cartridge is evaporated to dryness and the residue is reconstituted in the mobile phase for analysis.

Chromatographic and Mass Spectrometric Conditions:

  • Chromatography: Reversed-phase high-performance liquid chromatography (HPLC) is used for separation.

    • Column: A C18 column (e.g., X Terra MS C18, 3 mm x 50 mm, 5 µm).[1]

    • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.025 M disodium hydrogen phosphate, pH 3.0) and an organic solvent (e.g., acetonitrile).[1]

    • Flow Rate: Typically around 1.0 mL/min.[1]

  • Mass Spectrometry: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in the positive ion mode is used for detection.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for selective and sensitive quantification. The precursor ion (the molecular ion of gatifloxacin) and a specific product ion are monitored.

Validation Parameters:

  • The method is validated for linearity, accuracy, precision (intra-day and inter-day), selectivity, and limit of detection (LOD) and quantification (LOQ). Linear calibration curves are typically generated over a concentration range relevant to the expected plasma concentrations in clinical studies (e.g., 10-1000 ng/mL).

Safety Profile

The safety profile of gatifloxacin is a critical aspect of its development history. While the systemic formulation was associated with serious adverse events, the ophthalmic solution is generally well-tolerated.

  • Systemic Gatifloxacin: The primary safety concern that led to the withdrawal of oral and intravenous formulations was the risk of dysglycemia, including both severe hypoglycemia and hyperglycemia.[5] Other reported side effects included nausea, diarrhea, headache, and dizziness.

  • Ophthalmic Gatifloxacin: The most frequently reported adverse reactions in clinical trials with the ophthalmic solution (0.5%) include worsening of conjunctivitis, eye irritation, dysgeusia (altered taste), and eye pain. Systemic absorption of gatifloxacin from ophthalmic administration is minimal, and therefore, the risk of systemic side effects is low.

Conclusion

The story of this compound is a compelling case study in drug development, highlighting the journey from a promising broad-spectrum systemic antibiotic to a valuable topical agent for ophthalmic infections. Its potent dual-targeting mechanism of action provides a strong foundation for its antibacterial efficacy. While systemic use was curtailed due to safety concerns, the successful repurposing of gatifloxacin as an ophthalmic solution underscores the importance of formulation and delivery in optimizing the therapeutic index of a drug. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals, providing a deep understanding of the scientific and clinical history of this important fluoroquinolone.

References

Methodological & Application

HPLC method for Gatifloxacin mesylate quantification

Author: BenchChem Technical Support Team. Date: November 2025

An Optimized RP-HPLC Method for the Quantification of Gatifloxacin Mesylate in Pharmaceutical Formulations

Application Note

Abstract

This application note details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the precise quantification of this compound in bulk drug and pharmaceutical dosage forms. The method demonstrates excellent linearity, accuracy, and precision, making it suitable for routine quality control analysis. A comprehensive experimental protocol, method validation data, and visual representations of the workflow and validation parameters are provided to facilitate implementation in a laboratory setting.

Introduction

Gatifloxacin is a fourth-generation fluoroquinolone antibiotic effective against a broad spectrum of Gram-positive and Gram-negative bacteria.[1][2] Accurate and reliable analytical methods are crucial for ensuring the quality and efficacy of Gatifloxacin formulations. This document presents a validated HPLC method that is simple, rapid, and stability-indicating for the determination of this compound.

Chromatographic Conditions

A summary of the optimized chromatographic conditions is presented in the table below. These parameters were established based on a comprehensive review of published methods to ensure optimal separation and detection of Gatifloxacin.

ParameterCondition
Instrument High-Performance Liquid Chromatograph with UV Detector
Column C18 (250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase 0.02 M Disodium Hydrogen Phosphate Buffer : Acetonitrile (75:25, v/v), pH adjusted to 3.3 with Orthophosphoric Acid[2]
Flow Rate 1.0 mL/min[2][3][4][5][6]
Detection Wavelength 293 nm[2][6][7]
Injection Volume 20 µL[2]
Column Temperature Ambient (25 ± 2 °C)[2]
Run Time Approximately 10 minutes
Method Validation Summary

The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines. The validation parameters and their acceptance criteria are summarized below.

Validation ParameterResultAcceptance Criteria
Linearity (Concentration Range) 4.0 - 40 µg/mL[2]Correlation Coefficient (r²) ≥ 0.999
Accuracy (% Recovery) 99.91%[2]98.0% - 102.0%
Precision (% RSD)
- Intraday≤ 2.77%[6]≤ 2.0%
- Interday≤ 4.59%[6]≤ 2.0%
Specificity No interference from excipients or degradation products[1][3][8]The analyte peak should be well-resolved from any other peaks.
Limit of Detection (LOD) 0.1 µg/mL[7]Signal-to-Noise Ratio ≥ 3:1
Limit of Quantification (LOQ) 0.5 µg/mL[7]Signal-to-Noise Ratio ≥ 10:1
Robustness No significant changes in results with deliberate variations in method parameters[8]% RSD should be within acceptable limits.

Experimental Protocols

Preparation of Solutions

1.1. Mobile Phase Preparation (0.02 M Disodium Hydrogen Phosphate Buffer : Acetonitrile, 75:25, v/v, pH 3.3)

  • Weigh 2.84 g of Disodium Hydrogen Phosphate and dissolve in 1000 mL of HPLC grade water to prepare a 0.02 M solution.

  • Mix 750 mL of the 0.02 M Disodium Hydrogen Phosphate buffer with 250 mL of HPLC grade Acetonitrile.

  • Adjust the pH of the mixture to 3.3 using Orthophosphoric Acid.[2]

  • Filter the mobile phase through a 0.45 µm membrane filter and degas for 15 minutes using an ultrasonicator.

1.2. Standard Stock Solution Preparation (100 µg/mL)

  • Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask.

  • Dissolve the standard in the mobile phase and make up the volume to the mark with the same solvent.

  • Sonicate for 5 minutes to ensure complete dissolution.

1.3. Preparation of Calibration Curve Standards

  • From the standard stock solution (100 µg/mL), pipette appropriate aliquots into a series of 10 mL volumetric flasks.

  • Dilute to the mark with the mobile phase to obtain final concentrations in the range of 4.0 - 40 µg/mL.[2]

1.4. Sample Preparation (from Ophthalmic Solution, 0.3% w/v)

  • Accurately measure a volume of the ophthalmic solution equivalent to 3 mg of Gatifloxacin and transfer it to a 10 mL volumetric flask.

  • Dissolve and dilute to the mark with the mobile phase.

  • Further dilute 1 mL of this solution to 10 mL with the mobile phase to obtain a final theoretical concentration of 30 µg/mL.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

Chromatographic Procedure
  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes at a flow rate of 1.0 mL/min until a stable baseline is achieved.

  • Inject 20 µL of the blank (mobile phase), followed by the standard solutions and the sample solution into the chromatograph.

  • Record the chromatograms and measure the peak area for Gatifloxacin. The retention time for Gatifloxacin is expected to be approximately 2.767 minutes.[2]

Data Analysis
  • Construct a calibration curve by plotting the peak area of Gatifloxacin against the corresponding concentration of the standard solutions.

  • Determine the concentration of Gatifloxacin in the sample solution from the calibration curve using linear regression.

  • Calculate the amount of this compound in the pharmaceutical dosage form.

Diagrams

Gatifloxacin_HPLC_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing MobilePhase Mobile Phase (Buffer:ACN, 75:25, pH 3.3) Equilibration System Equilibration MobilePhase->Equilibration StandardStock Standard Stock (100 µg/mL) CalibrationStandards Calibration Standards (4-40 µg/mL) StandardStock->CalibrationStandards Injection Inject Samples (20 µL) CalibrationStandards->Injection SamplePrep Sample Preparation (from Formulation) SamplePrep->Injection Equilibration->Injection Chromatography Chromatographic Separation (C18 Column, 1 mL/min) Injection->Chromatography Detection UV Detection (293 nm) Chromatography->Detection PeakIntegration Peak Integration Detection->PeakIntegration CalibrationCurve Calibration Curve Construction PeakIntegration->CalibrationCurve Quantification Quantification of Gatifloxacin CalibrationCurve->Quantification Report Final Report Quantification->Report

Caption: Experimental workflow for this compound quantification by HPLC.

HPLC_Validation_Parameters cluster_parameters Validation Parameters (ICH Guidelines) MethodValidation HPLC Method Validation Specificity Specificity MethodValidation->Specificity Linearity Linearity MethodValidation->Linearity Accuracy Accuracy MethodValidation->Accuracy Precision Precision MethodValidation->Precision LOD Limit of Detection (LOD) MethodValidation->LOD LOQ Limit of Quantification (LOQ) MethodValidation->LOQ Robustness Robustness MethodValidation->Robustness Range Range Linearity->Range Range CorrelationCoefficient CorrelationCoefficient Linearity->CorrelationCoefficient Correlation Coefficient Recovery Recovery Accuracy->Recovery Recovery Studies Intraday Intraday Precision->Intraday Intraday Interday Interday Precision->Interday Interday

Caption: Logical relationship of HPLC method validation parameters.

References

Application Note and Protocol for Forced Degradation Studies of Gatifloxacin Mesylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Forced degradation, or stress testing, is a critical component in the development of pharmaceutical drug substances and drug products. As mandated by the International Council for Harmonisation (ICH) guidelines, these studies are designed to identify the likely degradation products that may form under various environmental stressors.[1][2][3] This information is instrumental in establishing the intrinsic stability of the drug molecule, elucidating degradation pathways, and developing stability-indicating analytical methods.[3] A stability-indicating method is crucial as it must be able to accurately measure the active pharmaceutical ingredient (API) in the presence of its degradation products, ensuring the safety and efficacy of the final pharmaceutical product.

Gatifloxacin, a fourth-generation fluoroquinolone antibiotic, is effective against a broad spectrum of both Gram-positive and Gram-negative bacteria. This application note provides a detailed protocol for conducting forced degradation studies on Gatifloxacin Mesylate. The studies encompass hydrolytic (acidic and basic), oxidative, thermal, and photolytic stress conditions as recommended by ICH guidelines. The objective is to achieve a target degradation of 5-20%, which is considered optimal for revealing potential degradation products without forming secondary, irrelevant degradants.[1]

Experimental Protocols

This section details the step-by-step procedures for subjecting this compound to various stress conditions and the subsequent analysis of the stressed samples.

Materials and Reagents
  • This compound reference standard

  • Hydrochloric acid (HCl), 1 N solution

  • Sodium hydroxide (NaOH), 1 N solution

  • Hydrogen peroxide (H₂O₂), 30% (v/v) solution

  • Acetonitrile (HPLC grade)

  • Disodium hydrogen phosphate (Na₂HPO₄)

  • Orthophosphoric acid

  • Methanol (HPLC grade)

  • Ammonium acetate

  • Deionized water

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Photostability chamber

  • Water bath or oven for thermal studies

  • pH meter

Preparation of Stock and Working Solutions
  • Stock Solution: Accurately weigh and dissolve this compound in deionized water to prepare a stock solution of 1 mg/mL.

  • Working Solution: Dilute the stock solution with the appropriate mobile phase to a final concentration suitable for HPLC analysis (e.g., 12 µg/mL).[4]

Forced Degradation Procedures

For each condition, a sample of the this compound stock solution is treated as described below. A control sample (unstressed) should be prepared by diluting the stock solution to the working concentration and analyzing it alongside the stressed samples.

  • To 15 mL of the this compound stock solution, add 15 mL of 1 N HCl.[4]

  • Reflux the solution for a specified period (e.g., 3 hours).

  • After the incubation period, cool the solution to room temperature.

  • Carefully neutralize the solution with an appropriate volume of 1 N NaOH.

  • Dilute the neutralized solution with the mobile phase to the working concentration for HPLC analysis.

  • To 15 mL of the this compound stock solution, add 15 mL of 1 N NaOH.[4]

  • Reflux the solution for a specified period.

  • After the incubation period, cool the solution to room temperature.

  • Neutralize the solution with an appropriate volume of 1 N HCl.

  • Dilute the neutralized solution with the mobile phase to the working concentration for HPLC analysis.

  • To 15 mL of the this compound stock solution, add 15 mL of 30% (v/v) H₂O₂.[4]

  • Heat the solution in a boiling water bath for a short period (e.g., 10 minutes) to facilitate degradation.[4]

  • Cool the solution to room temperature.

  • Dilute the solution with the mobile phase to the working concentration for HPLC analysis.

  • Transfer an aliquot of the this compound stock solution into a clean, dry vial.

  • Place the vial in a temperature-controlled oven at a specified temperature (e.g., 100°C) for a defined duration (e.g., 8 hours).

  • After the exposure period, allow the sample to cool to room temperature.

  • Dilute the solution with the mobile phase to the working concentration for HPLC analysis.

  • Place an aliquot of the this compound stock solution in a photostability chamber.

  • Expose the solution to a light source that provides both UV and visible radiation, as specified in ICH guideline Q1B (e.g., exposure to UV irradiation at 254 nm for 8 hours).

  • A control sample should be wrapped in aluminum foil to protect it from light and placed in the same chamber to serve as a dark control.

  • After the exposure period, dilute the sample with the mobile phase to the working concentration for HPLC analysis.

Analytical Method: Stability-Indicating HPLC

The following HPLC method can be used for the analysis of this compound and its degradation products. Method validation should be performed as per ICH guidelines to ensure specificity, linearity, accuracy, precision, and robustness.

  • Column: SUPELCO® 516 C-18-DB, 250 mm × 4.6 mm, 5 µm[4]

  • Mobile Phase: A mixture of disodium hydrogen phosphate buffer and acetonitrile (75:25, v/v), with the pH adjusted to 3.3 using orthophosphoric acid.[4]

  • Flow Rate: 1.0 mL/min[4]

  • Detection Wavelength: 293 nm[4]

  • Injection Volume: 20 µL

  • Column Temperature: Ambient (25 ± 2 °C)[4]

Data Presentation

The results of the forced degradation studies should be presented in a clear and concise manner to allow for easy comparison. The percentage of this compound recovered and the percentage of degradation products formed under each stress condition should be calculated and summarized in a table.

Table 1: Summary of Forced Degradation Studies of this compound

Stress ConditionParametersDuration% Gatifloxacin RecoveryDegradation Products (%)Retention Times of Degradation Products (min)
Acid Hydrolysis 1 N HCl3 hours (reflux)57.32DP1 (8.11), DP2 (34.57)4.40, 5.81
Base Hydrolysis 1 N NaOH----
Oxidative Degradation 30% H₂O₂10 min (boiling)---
Thermal Degradation Dry Heat8 hours (100°C)---
Photolytic Degradation UV Light8 hours (254 nm)---

Note: The data in this table is representative and may vary based on specific experimental conditions. The "-" indicates where specific quantitative data was not available in the cited literature.

Visualizations

Experimental Workflow

Gatifloxacin_Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Sample Analysis start Start stock Prepare 1 mg/mL This compound Stock Solution start->stock acid Acid Hydrolysis (1N HCl, Reflux) stock->acid Expose to Stress base Base Hydrolysis (1N NaOH, Reflux) stock->base Expose to Stress oxidation Oxidation (30% H2O2, Heat) stock->oxidation Expose to Stress thermal Thermal Degradation (100°C) stock->thermal Expose to Stress photo Photolytic Degradation (UV/Vis Light) stock->photo Expose to Stress neutralize Neutralize/ Cool/Dilute acid->neutralize base->neutralize oxidation->neutralize thermal->neutralize photo->neutralize hplc Analyze by Stability- Indicating HPLC Method neutralize->hplc data Quantify Degradation & Identify Products hplc->data end End data->end

Caption: Experimental workflow for forced degradation studies of this compound.

Proposed Degradation Pathway

Gatifloxacin_Degradation_Pathway cluster_main Degradation Pathway cluster_products Degradation Products Gatifloxacin This compound (Parent Drug) DP1 Piperazine Ring Cleavage Products Gatifloxacin->DP1 Acid/Base Hydrolysis, Oxidation DP2 Decarboxylation Products Gatifloxacin->DP2 Photolysis DP3 Products of Side Chain Modification Gatifloxacin->DP3 Oxidation, Photolysis

Caption: Proposed major degradation pathways for Gatifloxacin.

Discussion

The forced degradation studies of this compound provide valuable insights into its stability profile. Under acidic conditions, significant degradation is observed, leading to the formation of multiple degradation products. This suggests that the formulation of this compound in acidic media should be approached with caution. In contrast, some studies have shown it to be relatively stable under basic and thermal conditions.

Oxidative stress also appears to be a significant degradation pathway for this compound. The use of a strong oxidizing agent like 30% H₂O₂ can lead to the formation of various degradation products, likely through modifications of the piperazine ring and other susceptible moieties. Photolytic degradation is another important factor to consider, as exposure to UV light can induce decarboxylation and other photochemical reactions.

The stability-indicating HPLC method is crucial for the successful analysis of the stressed samples. The method should be able to resolve the main peak of this compound from all the degradation product peaks, ensuring accurate quantification of the drug substance. The peak purity of the this compound peak should be assessed to confirm that it is not co-eluting with any degradants.

Conclusion

The forced degradation studies outlined in this application note provide a comprehensive framework for assessing the stability of this compound. By subjecting the drug substance to a variety of stress conditions, researchers can identify potential degradation products, understand the degradation pathways, and develop a robust, stability-indicating analytical method. This information is essential for the development of a safe, effective, and stable pharmaceutical product and is a key requirement for regulatory submissions. The provided protocols and data presentation formats offer a practical guide for drug development professionals working on this compound and other fluoroquinolone antibiotics.

References

Application Notes and Protocols for Gatifloxacin Mesylate Impurity Profiling

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Gatifloxacin mesylate is a fourth-generation fluoroquinolone antibiotic effective against a broad spectrum of Gram-positive and Gram-negative bacteria.[1][2] Impurity profiling is a critical aspect of drug development and manufacturing, ensuring the safety, efficacy, and quality of the final pharmaceutical product.[3] This document provides detailed application notes and experimental protocols for the identification and quantification of impurities in this compound, intended for researchers, scientists, and drug development professionals. The methodologies described herein leverage modern analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) for comprehensive impurity characterization.

Known Impurities

Several process-related impurities and degradation products have been identified for Gatifloxacin. A comprehensive list of these impurities is crucial for targeted method development and validation.

Table 1: Known Impurities of Gatifloxacin

Impurity NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
1-Cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid112811-72-0C₁₄H₁₁F₂NO₄295.24
1-Cyclopropyl-6,7-difluoro-8-hydroxy-4-oxo-1,4-dihydro-quinoline-3-carboxylic Acid154093-72-8C₁₃H₉F₂NO₄281.21
1-Cyclopropyl-6-fluoro-1,4-dihydro-8-hydroxy-7-(3-methylpiperazin-1-yl)- 4-oxo-3-quinoline carboxylic acid (8-Hydroxy gatifloxacin or O-Desmethyl Gatifloxacin)616205-76-6C₁₈H₂₀FN₃O₄361.37
Desethylene Gatifloxacin172426-87-8--
Gatifloxacin Despropylene Impurity172426-86-7--
N-Nitroso Gatifloxacin---
6,7-Difluoro-8-methoxy-1-nitroso-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid-C₁₁H₆F₂N₂O₅284.17
2-(2,4,5-Trifluoro-3-methoxybenzoyl)-3-cyclopropylaminoacrylic Acid Ethyl Ester112811-70-8C₁₆H₁₆F₃NO₄343.3

Data sourced from Pharmaffiliates and Veeprho Pharmaceuticals.[4][5]

Analytical Techniques for Impurity Profiling

High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for the quantitative analysis of gatifloxacin and its impurities.[1][2][6] For the identification and structural elucidation of unknown impurities, Liquid Chromatography coupled with Mass Spectrometry (LC-MS) is the method of choice.[7]

High-Performance Liquid Chromatography (HPLC) Method for Quantitative Analysis

This section details a robust HPLC method for the separation and quantification of this compound and its related substances.

Protocol 1: HPLC Method for this compound Impurity Profiling

1. Instrumentation:

  • HPLC system with a UV/Vis detector.

  • Data acquisition and processing software.

2. Chromatographic Conditions:

  • Column: Zorbax Eclipse C18 (50 x 4.6 mm, 5 µm) or equivalent.[1]

  • Mobile Phase:

    • Mobile Phase A: 0.1% Trifluoroacetic acid in water.[1]

    • Mobile Phase B: Acetonitrile.[1]

  • Gradient Program: A gradient program should be optimized to achieve adequate separation of all impurities. A typical gradient might start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B.

  • Flow Rate: 1.0 mL/min.[1][2]

  • Column Temperature: 35°C.[1]

  • Sample Temperature: 25°C.[1]

  • Injection Volume: 10 µL.[1]

  • Detection Wavelength: 220 nm.[1]

3. Sample Preparation:

  • Diluent: A mixture of water and acetonitrile (50:50 v/v).[1]

  • Standard Solution: Accurately weigh about 35.0 mg of Gatifloxacin working standard into a 100 mL volumetric flask. Add 50 mL of diluent, sonicate to dissolve, and dilute to volume with diluent. Further dilute 1.0 mL of this solution to 100 mL with diluent.[1]

  • Sample Solution: Accurately weigh and dissolve the this compound sample in the diluent to achieve a final concentration similar to the standard solution.

4. Data Analysis:

  • Identify and quantify impurities based on their retention times and peak areas relative to the gatifloxacin peak.

  • Use relative response factors (RRFs) for accurate quantification of impurities if available.

Table 2: Typical Retention Times and Validation Parameters for HPLC Method

AnalyteRetention Time (min)LOD (µg/mL)LOQ (µg/mL)
Gatifloxacin5.3440.0040.014
Impurity A10.6870.0040.010
Impurity B8.4540.0040.011
Impurity C13.0180.0040.014
Impurity D4.2860.0040.012
Impurity E11.1280.0040.015

Retention times are approximate and may vary depending on the specific HPLC system and column. LOD and LOQ values are indicative and should be determined during method validation.[1]

Workflow for HPLC Impurity Profiling

HPLC_Workflow A Sample and Standard Preparation B HPLC System Setup A->B Load Samples C Chromatographic Separation B->C Inject D UV Detection (220 nm) C->D Elution E Data Acquisition and Processing D->E Signal F Impurity Identification and Quantification E->F Chromatogram

Caption: Workflow for HPLC-based impurity profiling of this compound.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products that may form under various stress conditions, thus establishing the stability-indicating nature of the analytical method.

Protocol 2: Forced Degradation of this compound

1. Acid Degradation:

  • Dissolve a known amount of this compound in 1N HCl.

  • Reflux the solution for a specified period (e.g., 2 hours).

  • Neutralize the solution with 1N NaOH and dilute with the mobile phase to the desired concentration.

  • Analyze by HPLC. A significant degradation of approximately 28.09% has been observed under acidic conditions.[8]

2. Base Degradation:

  • Dissolve a known amount of this compound in 1N NaOH.

  • Reflux the solution for a specified period (e.g., 2 hours).

  • Neutralize the solution with 1N HCl and dilute with the mobile phase.

  • Analyze by HPLC.

3. Oxidative Degradation:

  • Dissolve a known amount of this compound in 30% H₂O₂.

  • Keep the solution at room temperature for a specified period (e.g., 24 hours).

  • Dilute with the mobile phase and analyze by HPLC.

4. Thermal Degradation:

  • Keep the solid drug substance in a hot air oven at a specified temperature (e.g., 80°C) for a defined period (e.g., 48 hours).

  • Dissolve the sample in the diluent and analyze by HPLC.

5. Photolytic Degradation:

  • Expose the solid drug substance or a solution of the drug to UV light (e.g., 254 nm) in a photostability chamber for a specified duration.

  • Prepare the sample for analysis by dissolving it in the diluent.

Forced_Degradation cluster_stress Stress Conditions A Acid Hydrolysis (1N HCl) G Degradation Products A->G B Base Hydrolysis (1N NaOH) B->G C Oxidation (30% H2O2) C->G D Thermal (Dry Heat) D->G E Photolytic (UV Light) E->G F Gatifloxacin Mesylate F->A F->B F->C F->D F->E H Stability-Indicating Method Validation G->H

Caption: Experimental workflow for LC-MS/MS based identification of Gatifloxacin impurities.

Conclusion

The application notes and protocols provided offer a comprehensive framework for the robust impurity profiling of this compound. Adherence to these methodologies, coupled with appropriate validation according to ICH guidelines, will ensure the quality and safety of gatifloxacin-containing pharmaceutical products. The use of orthogonal techniques like HPLC-UV for quantification and LC-MS/MS for identification provides a powerful strategy for complete impurity characterization.

References

Application Notes and Protocols for In Vitro Susceptibility Testing of Gatifloxacin Mesylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for determining the in vitro susceptibility of bacterial isolates to Gatifloxacin mesylate. The following methods are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and are intended for research and drug development purposes.

Introduction

Gatifloxacin is a fourth-generation fluoroquinolone antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1] It functions by inhibiting the bacterial enzymes DNA gyrase and topoisomerase IV, which are essential for DNA replication, transcription, repair, and recombination. Accurate determination of bacterial susceptibility to Gatifloxacin is crucial for understanding its efficacy and for the development of new therapeutic strategies. These protocols outline the standardized methods for broth microdilution, agar dilution, disk diffusion, and Etest susceptibility testing.

Mechanism of Action and Resistance

Gatifloxacin's primary mechanism of action involves the inhibition of two key bacterial enzymes: DNA gyrase and topoisomerase IV. In Gram-negative bacteria, DNA gyrase is the primary target, while in Gram-positive bacteria, topoisomerase IV is the main target. Gatifloxacin binds to the enzyme-DNA complex, trapping the enzyme in a state where it has cleaved the DNA but cannot reseal it. This leads to the accumulation of double-stranded DNA breaks, ultimately resulting in bacterial cell death.

Bacterial resistance to Gatifloxacin can emerge through several mechanisms:

  • Target Site Mutations: Alterations in the genes encoding DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE) can reduce the binding affinity of Gatifloxacin to its targets.

  • Efflux Pumps: Bacteria can actively transport Gatifloxacin out of the cell using efflux pumps, preventing the drug from reaching its intracellular targets at effective concentrations.

  • Plasmid-Mediated Resistance: Resistance genes located on plasmids can be transferred between bacteria, further disseminating resistance.

Quantitative Data Summary

The following tables provide the CLSI (formerly NCCLS) interpretive criteria for Gatifloxacin susceptibility testing. These values are essential for categorizing bacterial isolates as susceptible, intermediate, or resistant.

Table 1: Gatifloxacin MIC Breakpoints (µg/mL)

Bacterial Species/GroupSusceptible (S)Intermediate (I)Resistant (R)
Enterobacteriaceae≤ 24≥ 8
Staphylococcus aureus≤ 12≥ 4
Streptococcus pneumoniae≤ 12≥ 4
Haemophilus influenzae≤ 1--
Neisseria gonorrhoeae≤ 0.250.5≥ 1

Data sourced from historical CLSI/NCCLS documentation.[1]

Table 2: Gatifloxacin Disk Diffusion Zone Diameter Breakpoints (mm) using a 5-µg disk

Bacterial Species/GroupSusceptible (S)Intermediate (I)Resistant (R)
Enterobacteriaceae≥ 1815-17≤ 14
Staphylococcus aureus≥ 1815-17≤ 14
Streptococcus pneumoniae≥ 1815-17≤ 14
Haemophilus influenzae≥ 18--
Neisseria gonorrhoeae≥ 3128-30≤ 27

Data sourced from historical CLSI/NCCLS documentation.[1]

Table 3: Quality Control Ranges for Gatifloxacin Susceptibility Testing

Quality Control StrainMIC (µg/mL)Zone Diameter (mm)
Escherichia coli ATCC 259220.008 - 0.0629 - 37
Staphylococcus aureus ATCC 292130.015 - 0.12-
Staphylococcus aureus ATCC 25923-27 - 33
Pseudomonas aeruginosa ATCC 278530.25 - 219 - 25
Enterococcus faecalis ATCC 292120.12 - 0.5-
Streptococcus pneumoniae ATCC 496190.06 - 0.2524 - 30
Haemophilus influenzae ATCC 492470.008 - 0.0332 - 40
Neisseria gonorrhoeae ATCC 492260.008 - 0.0638 - 48

Data sourced from historical CLSI/NCCLS documentation.

Experimental Protocols

This compound Stock Solution Preparation

Materials:

  • This compound powder

  • Sterile distilled water

  • Sterile containers

  • Vortex mixer

  • Analytical balance

Protocol:

  • Determine the required concentration of the stock solution (e.g., 1280 µg/mL).

  • Accurately weigh the appropriate amount of this compound powder.

  • Dissolve the powder in a small volume of sterile distilled water. Gatifloxacin is soluble in water.[2]

  • Once dissolved, bring the solution to the final desired volume with sterile distilled water.

  • Mix thoroughly using a vortex mixer until the solution is clear.

  • Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a sterile container.

  • Store the stock solution in aliquots at -20°C or colder. Avoid repeated freeze-thaw cycles.

Broth Microdilution Method (based on CLSI M07)

This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[3][4][5][6]

Materials:

  • Gatifloxacin stock solution

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum suspension (0.5 McFarland standard)

  • Sterile multichannel pipettes

  • Incubator (35°C ± 2°C)

Protocol:

  • Prepare Gatifloxacin Dilutions:

    • Dispense 50 µL of CAMHB into wells 2 through 12 of a 96-well microtiter plate.

    • Add 100 µL of the appropriate Gatifloxacin working solution to well 1.

    • Perform serial twofold dilutions by transferring 50 µL from well 1 to well 2, mixing, and continuing this process through well 11. Discard 50 µL from well 11. Well 12 will serve as the growth control (no antibiotic).

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Inoculation:

    • Within 15 minutes of preparing the diluted inoculum, add 50 µL of the inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL per well.

  • Incubation:

    • Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results:

    • The MIC is the lowest concentration of Gatifloxacin at which there is no visible growth (turbidity) as observed from the bottom of the plate.

Agar Dilution Method (based on CLSI M07)

This method also determines the MIC and is considered a reference method. It is particularly useful for testing multiple isolates simultaneously.[2][3][4][5][6]

Materials:

  • Gatifloxacin stock solution

  • Mueller-Hinton Agar (MHA)

  • Sterile petri dishes (100 mm or 150 mm)

  • Bacterial inoculum suspension (0.5 McFarland standard)

  • Inoculum-replicating device (e.g., multipoint inoculator)

  • Incubator (35°C ± 2°C)

Protocol:

  • Prepare Gatifloxacin-Containing Agar Plates:

    • Prepare a series of twofold dilutions of the Gatifloxacin stock solution in a suitable sterile diluent.

    • For each concentration, add 1 part of the Gatifloxacin dilution to 9 parts of molten MHA (held at 45-50°C). Mix well by inverting the tube several times.

    • Pour the agar into sterile petri dishes to a depth of 3-4 mm.

    • Allow the plates to solidify at room temperature. Also prepare a drug-free control plate.

  • Inoculum Preparation:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described for the broth microdilution method.

    • Further dilute this suspension to achieve a final inoculum of approximately 10⁴ CFU per spot.

  • Inoculation:

    • Using an inoculum-replicating device, apply a spot of each bacterial suspension to the surface of each Gatifloxacin-containing agar plate and the control plate.

    • Allow the inoculum spots to dry completely before inverting the plates.

  • Incubation:

    • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results:

    • The MIC is the lowest concentration of Gatifloxacin that completely inhibits the growth of the organism, disregarding a single colony or a faint haze.

Disk Diffusion Method (Kirby-Bauer, based on CLSI M02)

This is a qualitative or semi-quantitative method that determines the susceptibility of a bacterial isolate to a fixed concentration of an antimicrobial agent in a disk.[7][8][9][10][11]

Materials:

  • Gatifloxacin disks (5 µg)

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial inoculum suspension (0.5 McFarland standard)

  • Sterile cotton swabs

  • Forceps

  • Ruler or caliper

  • Incubator (35°C ± 2°C)

Protocol:

  • Inoculum Preparation:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as previously described.

  • Inoculation:

    • Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and rotate it against the side of the tube to remove excess fluid.

    • Swab the entire surface of an MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage.

    • Allow the plate to dry for 3-5 minutes with the lid slightly ajar.

  • Disk Application:

    • Aseptically apply a 5-µg Gatifloxacin disk to the surface of the inoculated agar plate using sterile forceps.

    • Gently press the disk down to ensure complete contact with the agar.

  • Incubation:

    • Invert the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results:

    • Measure the diameter of the zone of complete growth inhibition around the disk to the nearest millimeter using a ruler or caliper.

    • Interpret the results as susceptible, intermediate, or resistant based on the zone diameter breakpoints in Table 2.

Etest Method

The Etest is a gradient diffusion method that provides a quantitative MIC value.[12][13][14][15][16]

Materials:

  • Gatifloxacin Etest strips

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial inoculum suspension (0.5 McFarland standard)

  • Sterile cotton swabs

  • Forceps

  • Incubator (35°C ± 2°C)

Protocol:

  • Inoculum Preparation and Inoculation:

    • Prepare and inoculate the MHA plate as described for the disk diffusion method.

  • Etest Strip Application:

    • Allow the Etest strip to come to room temperature before opening the package.

    • Aseptically apply the Gatifloxacin Etest strip to the surface of the inoculated agar plate with the MIC scale facing upwards. .

  • Incubation:

    • Invert the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results:

    • An elliptical zone of inhibition will form around the strip.

    • Read the MIC value at the point where the edge of the inhibition ellipse intersects the MIC scale on the strip. If the intersection is between two markings, round up to the higher value.

Visualizations

Gatifloxacin_Mechanism_of_Action cluster_bacterium Bacterial Cell cluster_dna_replication DNA Replication & Segregation Gatifloxacin Gatifloxacin DNA_Gyrase DNA Gyrase (GyrA, GyrB) Gatifloxacin->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV (ParC, ParE) Gatifloxacin->Topoisomerase_IV Inhibits Supercoiled_DNA Supercoiled DNA DNA_Gyrase->Supercoiled_DNA Cell_Death Cell Death DNA_Gyrase->Cell_Death DNA breaks Decatenated_DNA Decatenated Chromosomes Topoisomerase_IV->Decatenated_DNA Topoisomerase_IV->Cell_Death Segregation failure Relaxed_DNA Relaxed DNA Relaxed_DNA->DNA_Gyrase Introduces negative supercoils Replicated_DNA Replicated Daughter Chromosomes Supercoiled_DNA->Replicated_DNA Replication Replicated_DNA->Topoisomerase_IV Decatenation

Caption: Gatifloxacin's mechanism of action.

Gatifloxacin_Resistance_Mechanisms cluster_bacterium Bacterial Cell cluster_targets Cellular Targets cluster_resistance Resistance Mechanisms Gatifloxacin_in Gatifloxacin (intracellular) DNA_Gyrase DNA Gyrase Gatifloxacin_in->DNA_Gyrase Topoisomerase_IV Topoisomerase IV Gatifloxacin_in->Topoisomerase_IV Efflux_Pump Efflux Pump Gatifloxacin_in->Efflux_Pump Gatifloxacin_out Gatifloxacin (extracellular) Gatifloxacin_out->Gatifloxacin_in Diffusion Reduced_Binding Reduced Binding Target_Mutation Target Site Mutation (gyrA, parC) Target_Mutation->DNA_Gyrase Target_Mutation->Topoisomerase_IV Efflux_Pump->Gatifloxacin_out Expulsion Reduced_Concentration Reduced Intracellular Concentration

Caption: Mechanisms of bacterial resistance to Gatifloxacin.

Broth_Microdilution_Workflow prep_dilutions Prepare Gatifloxacin Serial Dilutions in 96-well Plate inoculate Inoculate Plate with Bacterial Suspension prep_dilutions->inoculate prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) prep_inoculum->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_mic Read MIC: Lowest Concentration with No Visible Growth incubate->read_mic

Caption: Broth microdilution workflow.

Disk_Diffusion_Workflow prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) swab_plate Swab MHA Plate for Confluent Growth prep_inoculum->swab_plate apply_disk Apply 5-µg Gatifloxacin Disk swab_plate->apply_disk incubate Incubate at 35°C for 16-20 hours apply_disk->incubate measure_zone Measure Zone of Inhibition Diameter (mm) incubate->measure_zone

Caption: Disk diffusion workflow.

References

Application Notes and Protocols for Testing Gatifloxacin Mesylate Penetration in Aqueous Humor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gatifloxacin is a fourth-generation fluoroquinolone antibiotic renowned for its broad-spectrum activity against a wide array of Gram-positive and Gram-negative bacteria. Its ophthalmic formulation is frequently utilized for the prevention and treatment of ocular infections. The efficacy of a topical antibiotic is contingent upon its ability to penetrate the ocular tissues and reach therapeutic concentrations at the site of infection. For infections of the anterior segment of the eye, achieving adequate concentrations in the aqueous humor is paramount.

These application notes provide a comprehensive overview of the protocols for evaluating the penetration of gatifloxacin mesylate into the aqueous humor. The methodologies detailed herein are compiled from various preclinical and clinical studies and are intended to serve as a guide for researchers in ophthalmology and pharmaceutical development.

Mechanisms of Ocular Drug Penetration

The penetration of topically applied drugs like gatifloxacin into the aqueous humor is a multi-step process governed by the physiological barriers of the eye. The primary route involves passive diffusion across the cornea and conjunctiva, followed by distribution into the aqueous humor. This process can be influenced by various factors including the drug's physicochemical properties (e.g., lipophilicity, molecular size), the formulation (e.g., solution, gel), and the presence of drug transporters in the ocular tissues.

The cornea and the blood-aqueous barrier, formed by the tight junctions of the ciliary body epithelium and the iris capillary endothelium, are the principal barriers to intraocular drug penetration.[1] The iris and ciliary body are known to express a variety of drug transporters from the ATP-binding cassette (ABC) and solute carrier (SLC) families.[1] These transporters can either facilitate the uptake of drugs into the aqueous humor or actively efflux them out, thereby modulating the intraocular drug concentration.[1] While the specific transporters for gatifloxacin have not been fully elucidated, the presence of transporters like P-glycoprotein (P-gp) and multidrug resistance-associated proteins (MRPs) in the eye suggests a potential role in the disposition of fluoroquinolones.[1]

cluster_0 Topical Administration cluster_1 Ocular Surface cluster_2 Anterior Chamber cluster_3 Blood-Aqueous Barrier Drug_Formulation This compound Ophthalmic Formulation Cornea Cornea Drug_Formulation->Cornea Primary Route Conjunctiva Conjunctiva Drug_Formulation->Conjunctiva Secondary Route Aqueous_Humor Aqueous Humor Cornea->Aqueous_Humor Passive Diffusion Conjunctiva->Aqueous_Humor Passive Diffusion Ciliary_Body Ciliary Body / Iris Aqueous_Humor->Ciliary_Body Elimination Efflux_Transporters Efflux Transporters (e.g., P-gp, MRPs) Ciliary_Body->Efflux_Transporters Uptake_Transporters Uptake Transporters (SLC family) Ciliary_Body->Uptake_Transporters Efflux_Transporters->Aqueous_Humor Efflux Uptake_Transporters->Aqueous_Humor Uptake

Topical Drug Penetration into Aqueous Humor

Experimental Protocols

Detailed methodologies for conducting studies on gatifloxacin penetration into the aqueous humor are outlined below. These protocols are based on established practices in preclinical and clinical ophthalmic research.

Preclinical Protocol (Rabbit Model)

Rabbits are a commonly used animal model for ocular pharmacokinetic studies due to the anatomical and physiological similarities of their eyes to human eyes.

1. Animal Model:

  • Species: New Zealand White rabbits.

  • Health Status: Healthy, with no signs of ocular inflammation or disease.

  • Housing: Housed in individual cages with controlled temperature, humidity, and light-dark cycles. Access to food and water ad libitum.

2. Experimental Groups:

  • A sufficient number of animals should be allocated to each group to ensure statistical power. Typically, groups are divided based on the gatifloxacin formulation (e.g., 0.3% solution vs. 0.3% gel) and the time points for sample collection.[2]

3. Dosing Regimen:

  • Single Dose Study: A single drop (typically 50 µL) of the gatifloxacin formulation is instilled into the conjunctival sac of one eye.[3]

  • Multiple Dose Study: A regimen mimicking clinical use, such as one drop administered four times daily for several days, can be employed.[3]

  • Surgical Prophylaxis Simulation: Dosing every 15 minutes for a few hours prior to sample collection can simulate a pre-surgical setting.[3]

4. Sample Collection:

  • Aqueous humor samples (50-100 µL) are collected from the anterior chamber at predetermined time points post-instillation (e.g., 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).[4]

  • Collection is performed via paracentesis using a 27- or 30-gauge needle under topical or general anesthesia.

  • Samples should be immediately frozen and stored at -70°C or lower until analysis.[4]

5. Analytical Method:

  • Quantification of gatifloxacin in aqueous humor is typically performed using High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for higher sensitivity and specificity.[4][5][6]

Start Start Animal_Selection Select Healthy New Zealand White Rabbits Start->Animal_Selection Grouping Randomize into Experimental Groups Animal_Selection->Grouping Dosing Administer Gatifloxacin (Topical) Grouping->Dosing Time_Points Wait for Predetermined Time Points Dosing->Time_Points Sample_Collection Collect Aqueous Humor (Paracentesis) Time_Points->Sample_Collection At each time point Storage Store Samples at -70°C Sample_Collection->Storage Analysis Quantify Gatifloxacin (HPLC or LC-MS/MS) Storage->Analysis Data_Analysis Pharmacokinetic Analysis Analysis->Data_Analysis End End Data_Analysis->End

Preclinical Experimental Workflow
Clinical Protocol (Human Studies)

Clinical studies are essential for determining the aqueous humor penetration of gatifloxacin in patients. These are typically conducted in individuals undergoing cataract surgery.

1. Study Population:

  • Subjects: Patients scheduled for elective phacoemulsification cataract surgery.[7][8]

  • Inclusion Criteria: Age-related cataracts, no history of ocular trauma or surgery, no concurrent ocular medications that could interfere with the study.

  • Exclusion Criteria: Known allergy to fluoroquinolones, active ocular infection, glaucoma.

2. Study Design:

  • Randomization: Patients are randomly assigned to different treatment groups (e.g., gatifloxacin 0.3% solution vs. 0.3% gel).[7]

  • Masking: The study can be designed as a double-masked trial to minimize bias.[9]

3. Dosing Regimen:

  • A common regimen involves administering one drop of the study medication at specified intervals before surgery, for instance, every 15 minutes for four doses.[7] Another approach is to administer drops four times daily for a few days leading up to the surgery.[10]

4. Sample Collection:

  • At the beginning of the cataract surgery, before any intraocular irrigation, a 100-200 µL sample of aqueous humor is aspirated from the anterior chamber using a 30-gauge cannula.[10][11]

  • Samples are immediately frozen and stored at -70°C until analysis.[10]

5. Analytical Method:

  • Similar to preclinical studies, HPLC with UV detection or LC-MS/MS are the standard methods for quantifying gatifloxacin concentrations in human aqueous humor.[8][12]

Data Presentation

The quantitative data from various studies on gatifloxacin penetration into the aqueous humor are summarized in the tables below for easy comparison.

Gatifloxacin Aqueous Humor Concentrations in Rabbits
FormulationDosing RegimenTime Point (hours)Mean Concentration (µg/mL)Cmax (µg/mL)AUC (µg·h/mL)Reference
0.3% SolutionIntracameral Injection (100µg)214.64 ± 5.6--[4]
61.54 ± 1.47--[4]
120.11 ± 0--[4]
240--[4]
0.3% SolutionIntracameral + Topical216.88 ± 22.74--[4]
61.89 ± 0.57--[4]
121.49 ± 1.65--[4]
241.425 ± 0.67--[4]
0.3% SolutionKeratitis Protocol (q15min x 4h)0.17 (10 min post)7.570--[3]
0.3% GelHourly for 12h8-12-Higher than solutionHigher than solution[2]
0.3% SolutionHourly for 12h8-12---[2]
Gatifloxacin Aqueous Humor Concentrations in Humans
FormulationDosing RegimenTime Point (post last dose)Mean Concentration (µg/mL)Cmax (µg/mL)AUC (mg·min·L-1)Reference
0.3% Solution4 drops, q15min60 min-~0.8238.8[7]
0.3% Gel4 drops, q15min120 min-~2.3482.1[7][13]
0.3% Solution4 drops, q30minIntraoperative0.485 ± 0.328--[8]
0.3% Solution4x/day for 3 days + 3 doses q15min pre-opIntraoperative0.63 ± 0.30--[10]
0.3% Solution4x/day pre-op + 1 drop 1h pre-opIntraoperative0.94 ± 0.72--[9]
0.3% Solution4x/day for 2 days + q10min for 1h pre-opIntraoperative1.26 ± 0.55--[14]
0.3% Gel1 drop60 min2.32 ± 2.01--[15]
0.3% Solution1 drop60 min0.75 ± 0.28--[15]
0.3% Solution1 drop60 min0.13 ± 0.08--[12]

Conclusion

The protocols and data presented provide a robust framework for assessing the aqueous humor penetration of this compound. The choice of animal model, dosing regimen, and analytical methodology should be tailored to the specific research question. Both preclinical and clinical studies consistently demonstrate that topical gatifloxacin achieves clinically relevant concentrations in the aqueous humor. Notably, gel formulations appear to offer enhanced penetration and prolonged residence time compared to solutions.[2][7][13][15] These findings are crucial for optimizing dosing strategies and developing novel ophthalmic drug delivery systems to improve the therapeutic efficacy of gatifloxacin in treating anterior segment eye infections.

References

Application Notes and Protocols: Gatifloxacin Mesylate in Bacterial Biofilm Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Gatifloxacin mesylate in the study of bacterial biofilms. This document includes detailed experimental protocols, quantitative data on its efficacy, and visualizations of relevant biological pathways and experimental workflows.

Introduction

Gatifloxacin is a fourth-generation fluoroquinolone antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][2] Its primary mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination.[1][2] Bacterial biofilms are structured communities of bacteria encased in a self-produced polymeric matrix, which adhere to surfaces and are notoriously resistant to conventional antibiotic therapies. Research into the efficacy of this compound against bacterial biofilms is crucial for developing novel strategies to combat persistent and chronic infections.

Data Presentation: Efficacy of Gatifloxacin Against Bacterial Biofilms

The following tables summarize the quantitative data on the minimum inhibitory concentration (MIC), minimum biofilm inhibitory concentration (MBIC), and minimum biofilm eradication concentration (MBEC) of Gatifloxacin against various bacterial species.

BacteriumStrainGatifloxacin ConcentrationEffectReference
Pseudomonas aeruginosaClinical IsolatesMean MIC = 0.55±0.50 µg/mlSusceptibility of 68% of isolates.[3]
Pseudomonas aeruginosaCiprofloxacin-ResistantMIC ≥4 µg/mlIn vitro activity.[2]
Pseudomonas aeruginosa-MBEC: 533.33 µg/mLOver 800 times its MIC.[4][4]
Methicillin-Resistant Staphylococcus aureus (MRSA)-MBEC: 328.13 μg/mLPotent activity against MRSA biofilm.[4][4]
Methicillin-Resistant Staphylococcus aureus (MRSA)Clinical IsolatesMIC: 4-≥8 µg/mlActivity against quinolone-resistant strains.[5]
Methicillin-Resistant Staphylococcus aureus (MRSA)Clinical IsolatesMIC (with 0.005% BAK): 0.008-0.125 µg/mlEnhanced activity with benzalkonium chloride.[6]
Staphylococcus aureus-A significant decrease in adherence was observed at 1/2 to 1/32 of the MIC.Inhibition of bacterial adherence.[4]
Escherichia coli-A significant decrease in adherence was observed at 1/2 to 1/64 of the MIC.Inhibition of bacterial adherence.[4]

Experimental Protocols

Detailed methodologies for key experiments in bacterial biofilm research using this compound are provided below.

Crystal Violet Assay for Biofilm Quantification

This protocol is a standard method for quantifying the total biomass of a biofilm.

Materials:

  • 96-well flat-bottom sterile microtiter plates

  • Bacterial culture

  • Appropriate growth medium (e.g., Tryptic Soy Broth, Luria-Bertani broth)

  • This compound stock solution

  • Phosphate-buffered saline (PBS)

  • 0.1% (w/v) crystal violet solution

  • 30% (v/v) acetic acid in water

  • Microplate reader

Procedure:

  • Inoculum Preparation: Grow a bacterial culture overnight in the appropriate medium. Dilute the culture to a standardized optical density (e.g., OD600 of 0.1).

  • Biofilm Formation: Add 100 µL of the diluted bacterial culture to each well of a 96-well plate. To test the effect of Gatifloxacin, add 100 µL of medium containing serial dilutions of this compound to the wells. Include control wells with bacteria and medium only (positive control) and wells with medium only (negative control).

  • Incubation: Incubate the plate at the optimal temperature for the specific bacterium (e.g., 37°C) for 24-48 hours without agitation to allow for biofilm formation.

  • Washing: Gently remove the planktonic cells and medium from the wells by aspiration or by inverting the plate and shaking. Wash the wells three times with 200 µL of PBS to remove loosely attached bacteria.

  • Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

  • Washing: Remove the crystal violet solution and wash the wells three times with 200 µL of PBS.

  • Solubilization: Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet.

  • Quantification: Transfer 125 µL of the solubilized crystal violet to a new flat-bottom 96-well plate and measure the absorbance at a wavelength of 570-595 nm using a microplate reader.

Minimum Biofilm Inhibitory Concentration (MBIC) Assay

The MBIC is the lowest concentration of an antimicrobial agent that prevents the formation of a biofilm.

Materials:

  • 96-well microtiter plates

  • Bacterial culture

  • Growth medium

  • This compound stock solution

  • Resazurin solution (optional, for viability assessment)

  • Plate reader

Procedure:

  • Preparation of Plates: Prepare serial dilutions of this compound in the growth medium in a 96-well plate.

  • Inoculation: Add a standardized bacterial inoculum to each well.

  • Incubation: Incubate the plate under conditions that promote biofilm formation for 24-48 hours.

  • Assessment: After incubation, biofilm formation can be assessed visually or quantified using the crystal violet assay as described above. The MBIC is the lowest concentration of Gatifloxacin that shows no visible biofilm growth or a significant reduction in biofilm biomass compared to the control.

Minimum Biofilm Eradication Concentration (MBEC) Assay

The MBEC is the lowest concentration of an antimicrobial agent required to eradicate a pre-formed biofilm.

Materials:

  • Calgary Biofilm Device or similar peg-lid 96-well plates

  • Bacterial culture

  • Growth medium

  • This compound stock solution

  • PBS

  • Recovery medium (e.g., fresh growth medium)

  • Plate reader

Procedure:

  • Biofilm Formation: Inoculate a 96-well plate with the bacterial culture and place the peg lid on top. Incubate for 24-48 hours to allow biofilm formation on the pegs.

  • Washing: Remove the peg lid and gently wash the pegs in PBS to remove planktonic bacteria.

  • Antimicrobial Challenge: Place the peg lid into a new 96-well plate containing serial dilutions of this compound in a suitable medium. Incubate for a defined period (e.g., 24 hours).

  • Recovery: After the challenge, wash the pegs again in PBS and then place them in a new 96-well plate containing fresh recovery medium.

  • Incubation for Regrowth: Incubate the recovery plate for 24 hours.

  • Assessment: Measure the optical density of the wells in the recovery plate. The MBEC is the lowest concentration of Gatifloxacin that prevents bacterial regrowth from the treated biofilm.

Visualizations

Signaling Pathways in Biofilm Formation

Bacterial biofilm formation is a complex process regulated by intricate signaling networks, most notably quorum sensing (QS). While the direct targets of Gatifloxacin within these pathways are not fully elucidated, its inhibitory effect on bacterial growth and DNA replication indirectly disrupts these coordinated processes.

Gatifloxacin_Biofilm_Signaling cluster_Gatifloxacin This compound cluster_BacterialCell Bacterial Cell cluster_QS Quorum Sensing Systems Gatifloxacin Gatifloxacin DNA_Gyrase DNA Gyrase Gatifloxacin->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV Gatifloxacin->Topoisomerase_IV Inhibits Biofilm_Formation Biofilm Formation (Adhesion, Maturation, Dispersion) Gatifloxacin->Biofilm_Formation Inhibits (Indirectly) DNA_Replication DNA Replication & Transcription DNA_Gyrase->DNA_Replication Topoisomerase_IV->DNA_Replication Cell_Division Cell Division DNA_Replication->Cell_Division Cell_Division->Biofilm_Formation Leads to agr_system agr System (S. aureus) agr_system->Biofilm_Formation Regulates las_rhl_systems las/rhl Systems (P. aeruginosa) las_rhl_systems->Biofilm_Formation Regulates

Caption: Gatifloxacin's mechanism of action and its indirect effect on biofilm formation.

Experimental Workflow for Biofilm Inhibition Assay

The following diagram illustrates the key steps in a typical biofilm inhibition assay using the crystal violet method.

Biofilm_Inhibition_Workflow start Start inoculum_prep Prepare Bacterial Inoculum (Overnight culture, dilution) start->inoculum_prep plate_setup Set up 96-well Plate (Bacteria + Gatifloxacin dilutions) inoculum_prep->plate_setup incubation Incubate (24-48h, 37°C) for Biofilm Formation plate_setup->incubation washing1 Wash x3 with PBS (Remove planktonic cells) incubation->washing1 staining Stain with 0.1% Crystal Violet (15 min, RT) washing1->staining washing2 Wash x3 with PBS (Remove excess stain) staining->washing2 solubilization Solubilize with 30% Acetic Acid washing2->solubilization measurement Measure Absorbance (570-595 nm) solubilization->measurement end End measurement->end

Caption: Workflow for Crystal Violet Biofilm Inhibition Assay.

Logical Relationship for MBEC Determination

This diagram outlines the decision-making process for determining the Minimum Biofilm Eradication Concentration.

MBEC_Logic start Pre-formed Biofilm (on pegs) challenge Challenge with Serial Dilutions of Gatifloxacin (24h) start->challenge recovery Transfer to Fresh Medium (Recovery Phase, 24h) challenge->recovery assessment Assess Bacterial Regrowth (e.g., OD measurement) recovery->assessment regrowth Regrowth Observed assessment->regrowth Yes no_regrowth No Regrowth Observed (MBEC) assessment->no_regrowth No

Caption: Logical workflow for determining the Minimum Biofilm Eradication Concentration.

References

Application of Gatifloxacin Mesylate in Mycobacterial Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gatifloxacin, a fourth-generation fluoroquinolone, has demonstrated significant potential in the field of mycobacterial research, particularly in the context of developing new treatment regimens for tuberculosis (TB), including multidrug-resistant (MDR-TB) strains.[1] Its potent bactericidal activity against Mycobacterium tuberculosis and other mycobacterial species is attributed to its distinct mechanism of action, which involves the inhibition of essential bacterial enzymes responsible for DNA replication.[2][3] These application notes provide a comprehensive overview of the use of Gatifloxacin mesylate in mycobacterial research, including detailed experimental protocols, quantitative data summaries, and visual representations of key pathways and workflows.

Mechanism of Action

Gatifloxacin exerts its antimycobacterial effect by targeting and inhibiting DNA gyrase and topoisomerase IV, two critical type II topoisomerase enzymes essential for bacterial DNA replication, transcription, repair, and recombination.[2][3][4]

  • DNA Gyrase (encoded by gyrA and gyrB genes): This enzyme introduces negative supercoils into the bacterial DNA, a process crucial for relieving torsional stress during DNA replication and transcription. Gatifloxacin binds to the GyrA subunit of the DNA gyrase-DNA complex, stabilizing it and leading to double-strand breaks in the bacterial chromosome.[3][5] This action effectively halts DNA replication and leads to bacterial cell death.[3] Notably, Gatifloxacin has a significantly higher affinity for bacterial DNA gyrase than for its mammalian counterparts.[4]

  • Topoisomerase IV: While DNA gyrase is the primary target in M. tuberculosis, topoisomerase IV plays a crucial role in the decatenation of daughter chromosomes following replication.[3] Inhibition of this enzyme further disrupts bacterial cell division.

Resistance to Gatifloxacin and other fluoroquinolones in M. tuberculosis is primarily associated with mutations in the quinolone resistance-determining regions (QRDRs) of the gyrA and, less commonly, the gyrB genes.[5] These mutations alter the drug-binding site on the DNA gyrase, reducing the binding affinity of the antibiotic.[5]

Gatifloxacin_Mechanism cluster_bacterium Mycobacterium Cell Gatifloxacin Gatifloxacin DNA_Gyrase DNA Gyrase (GyrA/GyrB) Gatifloxacin->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV Gatifloxacin->Topoisomerase_IV DNA_Replication DNA Replication & Transcription DNA_Gyrase->DNA_Replication Enables Cell_Death Bacterial Cell Death Topoisomerase_IV->DNA_Replication Enables

Caption: Mechanism of action of Gatifloxacin in mycobacteria.

Spectrum of Activity and Efficacy

Gatifloxacin exhibits potent in vitro activity against a broad range of mycobacterial species, including M. tuberculosis (both drug-susceptible and some drug-resistant strains) and various rapidly growing mycobacteria (RGM).

In Vitro Efficacy

Studies have consistently shown that Gatifloxacin has low Minimum Inhibitory Concentrations (MICs) against M. tuberculosis. The MIC at which 90% of isolates are inhibited (MIC90) is typically in the range of 0.031 to 0.125 µg/mL.[1] It has also demonstrated superior or comparable in vitro activity against M. tuberculosis when compared to older fluoroquinolones like levofloxacin and ofloxacin.[1] Furthermore, Gatifloxacin is effective against several species of rapidly growing mycobacteria, often showing greater potency than ciprofloxacin.[6] For instance, it inhibits 90% of Mycobacterium fortuitum group isolates at ≤0.12 µg/mL and 90% of Mycobacterium chelonae isolates at ≤4 µg/mL.[6]

Mycobacterial SpeciesGatifloxacin MIC50 (µg/mL)Gatifloxacin MIC90 (µg/mL)Reference
Mycobacterium tuberculosis0.0310.031[1]
Mycobacterium fortuitum group≤0.12≤0.12[6]
Mycobacterium chelonae44[6]
Mycobacterium abscessus>8>8[6]
In Vivo Efficacy

In murine models of tuberculosis, Gatifloxacin has demonstrated significant bactericidal activity, both alone and in combination with other anti-TB drugs.[1] While slightly less active than isoniazid (INH) on a mg/kg basis, it shows comparable activity to moxifloxacin.[1] Studies have explored Gatifloxacin in combination with agents like ethambutol (EMB), pyrazinamide (PZA), and ethionamide (ETA), suggesting its potential to be a component of novel, shorter-course treatment regimens for both drug-susceptible and MDR-TB.[1] For example, a combination of Gatifloxacin and rifampicin has shown activity similar to or better than the standard isoniazid-rifampicin combination in a 12-week murine model.

Treatment Regimen (Murine Model)Dosage (mg/kg)DurationOutcomeReference
Gatifloxacin10012 weeksSimilar activity to Isoniazid + Rifampin
Gatifloxacin + Rifampicin300 + 2012 weeksAchieved a non-cultivatable state in lungs
Gatifloxacin + Ethionamide + Pyrazinamide300 + 25 + 45012 weeksNo viable mycobacteria after an 8-week observation period[7]

Experimental Protocols

The following are detailed protocols for key experiments in mycobacterial research involving this compound.

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination against M. tuberculosis

This protocol is based on the EUCAST reference method for MIC determination of M. tuberculosis.[8]

Materials:

  • Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase)

  • Sterile 96-well U-shaped microtiter plates with lids

  • This compound powder

  • Sterile distilled water

  • M. tuberculosis H37Rv (ATCC 27294) as a reference strain

  • Clinical isolates of M. tuberculosis

  • Sterile glass beads (3-4 mm)

  • McFarland 0.5 turbidity standard

  • Spectrophotometer or turbidity meter

  • Inverted mirror for reading

Procedure:

  • Drug Solution Preparation:

    • Prepare a stock solution of this compound in sterile distilled water.

    • Perform serial two-fold dilutions of the drug in Middlebrook 7H9-OADC broth in the microtiter plates to achieve a final concentration range (e.g., 8 to 0.003 µg/mL).[1]

    • Include a drug-free well as a growth control.

  • Inoculum Preparation:

    • Harvest colonies of M. tuberculosis from a fresh culture on Löwenstein-Jensen or 7H10 agar medium.

    • Transfer colonies to a tube containing sterile glass beads and vortex to homogenize.

    • Add sterile distilled water and adjust the turbidity of the supernatant to a McFarland 0.5 standard.

    • Prepare a 1:100 dilution of the McFarland 0.5 suspension in 7H9-OADC broth to obtain a final inoculum of approximately 10^5 CFU/mL.[8]

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plate with 100 µL of the final bacterial suspension.

    • Seal the plates in plastic bags and incubate at 37°C.[9]

  • Reading and Interpretation:

    • Read the plates using an inverted mirror when visible growth is observed in the drug-free control well (typically 7-21 days).[8][9]

    • The MIC is defined as the lowest concentration of Gatifloxacin that completely inhibits visible growth of M. tuberculosis.[8]

MIC_Workflow Start Start Prep_Drug Prepare Gatifloxacin Serial Dilutions in 96-well plate Start->Prep_Drug Prep_Inoculum Prepare M. tuberculosis Inoculum (McFarland 0.5) Start->Prep_Inoculum Inoculate Inoculate Plate with Bacterial Suspension Prep_Drug->Inoculate Prep_Inoculum->Inoculate Incubate Incubate at 37°C (7-21 days) Inoculate->Incubate Read_Results Read Results for Visible Growth Incubate->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC End End Determine_MIC->End

Caption: Workflow for MIC determination using broth microdilution.

Protocol 2: Resazurin Microtiter Assay (REMA) for Mycobacterial Susceptibility Testing

The REMA method offers a more rapid and colorimetric alternative for determining MIC.

Materials:

  • Same as Protocol 1, with the addition of:

  • Resazurin sodium salt powder

  • Sterile distilled water

Procedure:

  • Plate Preparation and Inoculation:

    • Follow steps 1-3 from the Broth Microdilution protocol.

  • Incubation:

    • Incubate the plates at 37°C for 7 days.[5]

  • Addition of Resazurin:

    • Prepare a 0.01% (w/v) solution of resazurin in sterile distilled water and filter-sterilize.[5]

    • Add 30 µL of the resazurin solution to each well.[5]

    • Re-incubate the plates overnight at 37°C.[5]

  • Reading and Interpretation:

    • Observe the plates for a color change. A change from blue (oxidized resazurin) to pink (reduced resorufin) indicates bacterial growth.[2][5]

    • The MIC is the lowest concentration of Gatifloxacin that prevents this color change (i.e., the well remains blue).[5]

Protocol 3: In Vivo Efficacy Evaluation in a Murine Tuberculosis Model

This protocol outlines a general procedure for assessing the in vivo efficacy of Gatifloxacin.

Materials:

  • C57BL/6 mice

  • Mycobacterium tuberculosis H37Rv

  • This compound

  • Vehicle for drug administration (e.g., 20% ethanol in distilled water)[10]

  • Oral gavage needles

  • Middlebrook 7H11 agar plates

  • Tissue homogenizer

Procedure:

  • Infection:

    • Infect mice intravenously or intranasally with a standardized inoculum of M. tuberculosis (e.g., 10^5 to 10^6 CFU).[11]

  • Treatment:

    • Begin treatment one week post-infection.[11]

    • Administer Gatifloxacin daily or 5 days a week by oral gavage at the desired dose (e.g., 100 mg/kg).[7][10]

    • Include control groups: untreated infected mice and a group treated with a standard regimen (e.g., isoniazid + rifampin).

  • Evaluation:

    • At specified time points (e.g., after 4, 8, or 12 weeks of treatment), euthanize a subset of mice from each group.[11]

    • Aseptically remove the lungs and/or spleens.

    • Homogenize the organs in a suitable buffer.

    • Plate serial dilutions of the homogenates on Middlebrook 7H11 agar.

    • Incubate the plates at 37°C for 3-4 weeks and count the number of colony-forming units (CFU).

  • Data Analysis:

    • Calculate the mean log10 CFU per organ for each treatment group.

    • Compare the bacterial load in the Gatifloxacin-treated groups to the untreated and standard treatment control groups to determine efficacy.

InVivo_Workflow Start Start Infect_Mice Infect Mice with M. tuberculosis Start->Infect_Mice Treatment_Phase Administer Gatifloxacin and Control Regimens (e.g., 4-12 weeks) Infect_Mice->Treatment_Phase Euthanize Euthanize Mice at Defined Timepoints Treatment_Phase->Euthanize Harvest_Organs Harvest Lungs/Spleens Euthanize->Harvest_Organs Homogenize_Plate Homogenize Organs and Plate Serial Dilutions Harvest_Organs->Homogenize_Plate Incubate_Count Incubate Plates and Count CFU Homogenize_Plate->Incubate_Count Analyze_Data Analyze Bacterial Load (log10 CFU) Incubate_Count->Analyze_Data End End Analyze_Data->End

Caption: Workflow for in vivo efficacy testing in a murine model.

Conclusion

This compound is a potent fluoroquinolone with significant activity against Mycobacterium tuberculosis and other mycobacteria. Its mechanism of action via inhibition of DNA gyrase makes it a valuable tool for mycobacterial research and a promising candidate for inclusion in novel anti-TB regimens. The protocols and data presented here provide a foundation for researchers and drug development professionals to effectively utilize this compound in their studies to combat mycobacterial diseases.

References

Troubleshooting & Optimization

Gatifloxacin Mesylate Solution Stability: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the instability of Gatifloxacin mesylate in solution.

Frequently Asked Questions (FAQs)

Q1: My Gatifloxacin solution is showing signs of degradation. What are the primary factors that could be causing this instability?

A1: this compound in an aqueous solution is susceptible to degradation through several pathways, primarily influenced by environmental and formulation factors. The key factors affecting its stability are:

  • pH: Gatifloxacin is prone to hydrolysis, especially at low pH levels. The optimal stability for Gatifloxacin in aqueous solutions is achieved at a pH of approximately 6.0.[1][2][3]

  • Light Exposure: Gatifloxacin is photosensitive and can degrade when exposed to light.[4][5] Studies have shown a significant loss of potency and the formation of photodegradation products upon exposure to light.[2][6][7] Specifically, a 10% loss in potency was observed after 10 months of light exposure at room temperature.[1][3][8] Another study identified a photodegradation product, the N-1-decyclopropyl compound, after just ten days of light exposure.[4]

  • Oxidizing Agents: The presence of oxidizing agents can lead to significant degradation of Gatifloxacin.[5]

  • Buffer Composition and Concentration: The type of buffer and its concentration can impact the rate of hydrolysis. Phosphate buffers have been shown to provide better stability compared to citrate or acetate buffers, especially at lower pH.[1][2][3] However, the rate of hydrolysis may increase as the buffer concentration increases.[2][3]

  • Ionic Strength: An increase in the ionic strength of the solution can also lead to an increased rate of hydrolysis.[2][3]

  • Temperature: While Gatifloxacin shows relative stability under thermal stress compared to other factors, elevated temperatures can accelerate degradation kinetics.[5]

Q2: What is the optimal pH for maintaining the stability of a Gatifloxacin solution?

A2: The optimal pH for Gatifloxacin stability in an aqueous solution is 6.0.[1][2][3] The molecule is susceptible to hydrolysis at lower pH values. For ophthalmic solutions, maintaining a pH in this range is crucial for both stability and physiological compatibility.[8] Commercial formulations of gatifloxacin ophthalmic solutions have a pH adjusted to between 5.2 and 5.6.[9]

Q3: My solution has a yellow tint and a precipitate has formed. What could be the cause?

A3: A change in color to pale yellow and the formation of a precipitate are common indicators of Gatifloxacin degradation. The yellowing can be a result of the formation of degradation products. Precipitate formation might occur if the pH of the solution has shifted to a range where Gatifloxacin has lower solubility or if a salt of a degradation product is insoluble. It is crucial to immediately cease the use of the solution and investigate the cause, starting with pH measurement and analysis for degradation products.

Q4: How can I prevent the degradation of my Gatifloxacin solution during preparation and storage?

A4: To enhance the stability of your Gatifloxacin solution, consider the following preventative measures:

  • pH Control: Use a suitable buffer system, such as a phosphate buffer, to maintain the pH at the optimal level of 6.0.[1][2][3]

  • Light Protection: Always prepare and store the solution in amber-colored containers or protect it from light by wrapping the container in aluminum foil.[4]

  • Use of Chelating Agents: The addition of a chelating agent like disodium edetate (EDTA) can help stabilize the solution, likely by sequestering metal ions that could catalyze degradation.[1][2][3]

  • Control Ionic Strength: Use the minimum necessary concentration of salts for adjusting tonicity, as higher ionic strength can increase hydrolysis.[2][3]

  • Appropriate Storage Temperature: Store the solution at controlled room temperature or as recommended, avoiding exposure to excessive heat.[4]

  • Inert Atmosphere: For long-term storage or if the solution is particularly sensitive to oxidation, consider purging the container with an inert gas like nitrogen before sealing.

Quantitative Stability Data

The following tables summarize quantitative data from forced degradation studies on Gatifloxacin, providing insights into its stability under various stress conditions.

Table 1: Summary of Forced Degradation Studies of Gatifloxacin

Stress ConditionReagent/Condition DetailsDurationDegradation (%)Reference
Acidic Hydrolysis1 N HClReflux at various temperatures-2.52%
Alkaline Hydrolysis1 N NaOHReflux at various temperatures-4.05%
Oxidation30% H₂O₂--34.5%
Thermal DegradationDry Heat--6.06%
Photolytic DegradationUV Light (254 nm)--13.65%
Photolytic DegradationLight Exposure10 months10%[1][6][7]

Data compiled from studies on Gatifloxacin solutions, primarily for ophthalmic use.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Gatifloxacin

This protocol describes a High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of Gatifloxacin and the separation of its degradation products.

1. Objective: To quantify Gatifloxacin and separate it from its degradation products in a solution.

2. Materials and Equipment:

  • HPLC system with UV detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[10]

  • Gatifloxacin reference standard

  • Acetonitrile (HPLC grade)

  • Disodium hydrogen phosphate (analytical grade)

  • Orthophosphoric acid (analytical grade)

  • Water (HPLC grade)

  • Volumetric flasks, pipettes, and syringes

  • Syringe filters (0.45 µm)

3. Chromatographic Conditions:

  • Mobile Phase: A mixture of 0.02 M disodium hydrogen phosphate buffer and acetonitrile (75:25, v/v). The pH of the final mixture is adjusted to 3.3 with orthophosphoric acid.[10]

  • Flow Rate: 1.0 mL/min[10]

  • Column Temperature: Ambient (25 ± 2 °C)[10]

  • Detection Wavelength: 293 nm[10]

  • Injection Volume: 20 µL

4. Procedure:

  • Buffer Preparation: Dissolve the appropriate amount of disodium hydrogen phosphate in HPLC grade water to make a 0.02 M solution.

  • Mobile Phase Preparation: Mix the buffer and acetonitrile in a 75:25 (v/v) ratio. Sonicate for at least 30 minutes to degas the solution. Adjust the pH to 3.3 using orthophosphoric acid.[10]

  • Standard Solution Preparation: Accurately weigh and dissolve the Gatifloxacin reference standard in the mobile phase to prepare a stock solution. Prepare a series of working standard solutions by diluting the stock solution to achieve concentrations within the linear range (e.g., 4.0–40 µg/mL).[10]

  • Sample Preparation: Dilute the Gatifloxacin solution under investigation with the mobile phase to a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the standard and sample solutions into the HPLC system. Record the chromatograms and determine the peak area for Gatifloxacin. The retention time for Gatifloxacin is expected to be approximately 2.77 minutes under these conditions.[10]

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

  • Determine the concentration of Gatifloxacin in the sample by interpolating its peak area from the calibration curve.

  • The presence of additional peaks in the sample chromatogram indicates the formation of degradation products. The method's ability to separate these peaks from the main Gatifloxacin peak demonstrates its stability-indicating nature.

Visualizations

The following diagrams illustrate key concepts related to Gatifloxacin instability.

Gatifloxacin_Degradation_Pathways cluster_factors Influencing Factors cluster_products Degradation Products Gatifloxacin Gatifloxacin in Solution pH Low pH (Acidic Hydrolysis) Gatifloxacin->pH Light Light Exposure (Photodegradation) Gatifloxacin->Light Oxidants Oxidizing Agents Gatifloxacin->Oxidants Heat Elevated Temperature Gatifloxacin->Heat Hydrolysis_Products Hydrolysis Products pH->Hydrolysis_Products Photo_Products Photodegradation Products (e.g., N-1-decyclopropyl) Light->Photo_Products Oxidation_Products Oxidation Products Oxidants->Oxidation_Products Heat->Hydrolysis_Products Heat->Oxidation_Products

Caption: Major degradation pathways for Gatifloxacin in solution.

Troubleshooting_Workflow start Instability Observed (e.g., color change, precipitate) check_ph Is the pH outside the optimal range (e.g., < 6.0)? start->check_ph check_light Was the solution exposed to light? check_ph->check_light No adjust_ph Action: Adjust pH to 6.0 using a phosphate buffer. check_ph->adjust_ph Yes check_oxidants Could oxidizing agents be present? check_light->check_oxidants No protect_light Action: Store in amber vials or protect from light. check_light->protect_light Yes check_storage Was the solution stored at an elevated temperature? check_oxidants->check_storage No remove_oxidants Action: Use high-purity solvents; consider inert atmosphere. check_oxidants->remove_oxidants Yes control_temp Action: Store at controlled room temperature. check_storage->control_temp Yes analyze Analyze for degradation products using a stability-indicating assay (HPLC). check_storage->analyze No adjust_ph->analyze protect_light->analyze remove_oxidants->analyze control_temp->analyze

Caption: Troubleshooting flowchart for Gatifloxacin solution instability.

Stability_Study_Workflow prep Prepare Gatifloxacin Solution (control pH, excipients) initial_analysis Initial Analysis (t=0) (HPLC Assay, pH, Appearance) prep->initial_analysis stress Expose to Stress Conditions (Light, Heat, Acid/Base, Oxidation) initial_analysis->stress sampling Sample at Predetermined Time Intervals stress->sampling analysis Analyze Samples (HPLC for potency and impurities) sampling->analysis analysis->sampling Continue for duration of study data Collect and Analyze Data (Calculate degradation rates) analysis->data report Report Findings (Determine shelf-life, storage conditions) data->report

Caption: Experimental workflow for a Gatifloxacin stability study.

References

Technical Support Center: Gatifloxacin Mesylate Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Gatifloxacin mesylate. The focus is on improving its solubility for reliable and reproducible in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for in vitro assays?

A1: this compound is a fourth-generation fluoroquinolone antibiotic.[1][2] Its mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, which are essential enzymes for bacterial DNA replication and cell division.[1][3][4] For accurate and reproducible in vitro assays, it is crucial to have the compound fully dissolved in the culture medium. Poor solubility can lead to inaccurate concentration-response curves and unreliable experimental outcomes. Gatifloxacin itself is sparingly soluble in aqueous buffers, which can present a challenge.[5]

Q2: What are the recommended solvents for preparing a stock solution of this compound?

A2: Gatifloxacin is soluble in organic solvents like Dimethyl sulfoxide (DMSO) and Dimethylformamide (DMF).[5] The solubility in these solvents is approximately 1 mg/mL and 10 mg/mL, respectively.[5] For maximum solubility in aqueous buffers, it is recommended to first dissolve Gatifloxacin in DMF and then dilute it with the aqueous buffer of choice.[5]

Q3: How does pH affect the solubility of Gatifloxacin?

A3: The aqueous solubility of Gatifloxacin is pH-dependent.[6] One study indicates a solubility of 60 mg/mL at a pH of 4.[7] For ophthalmic solutions, a pH of 6.0 has been identified as providing optimal stability.[8][9] It's important to consider the pH of your experimental buffer system, as significant deviations may impact solubility and stability.

Troubleshooting Guide

Problem: I am observing precipitation of this compound in my cell culture medium after adding it from a DMSO stock.

  • Possible Cause 1: The final concentration of DMSO in the medium is too high.

    • Solution: Ensure the final concentration of DMSO in your culture medium is kept low, typically below 0.5%, to avoid solvent-induced toxicity and precipitation. Prepare a more concentrated stock solution if necessary to minimize the volume added to the medium.

  • Possible Cause 2: The aqueous solubility limit of this compound has been exceeded.

    • Solution: Gatifloxacin is sparingly soluble in aqueous buffers.[5] When diluting from an organic solvent stock, the compound can precipitate if its solubility limit in the aqueous medium is reached. Try preparing a working solution by first dissolving Gatifloxacin in DMF and then diluting with the aqueous buffer.[5] A 1:1 solution of DMF:PBS (pH 7.2) has been shown to yield a solubility of approximately 0.5 mg/mL.[5]

  • Possible Cause 3: The temperature of the medium has decreased.

    • Solution: Temperature can affect solubility. Ensure that the culture medium and all solutions are maintained at the appropriate temperature (e.g., 37°C for most cell-based assays) during the experiment. Warming can sometimes help dissolve the compound.

Problem: My this compound solution appears cloudy or contains visible particles.

  • Possible Cause 1: The compound is not fully dissolved.

    • Solution: Ensure vigorous vortexing and/or sonication after adding the solvent to the solid compound. Gentle warming may also aid in dissolution. However, be cautious with heating as it may affect the stability of the compound.

  • Possible Cause 2: The quality of the this compound is poor.

    • Solution: Verify the purity of your this compound. Impurities can affect solubility. Use a high-purity grade (≥98%) for research applications.[5]

Quantitative Solubility Data

The following table summarizes the solubility of Gatifloxacin in various solvents.

SolventApproximate SolubilityReference
Dimethyl sulfoxide (DMSO)1-4 mg/mL[5][10]
Dimethylformamide (DMF)10 mg/mL[5]
1:1 DMF:PBS (pH 7.2)0.5 mg/mL[5]
Water (at pH 4)60 mg/mL[7]
EthanolInsoluble/Slightly Soluble[6][10]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired stock concentration (e.g., 1 mg/mL).[5]

  • Vortex the solution vigorously for 1-2 minutes until the solid is completely dissolved. Gentle warming can be applied if necessary.

  • Store the stock solution at -20°C for long-term storage.[5]

Protocol 2: Preparation of a Gatifloxacin Working Solution in Aqueous Buffer via DMF

  • Prepare a stock solution of Gatifloxacin in DMF (e.g., 10 mg/mL).[5]

  • To prepare a working solution, dilute the DMF stock solution with the desired aqueous buffer (e.g., PBS, pH 7.2).[5]

  • For example, to achieve a 0.5 mg/mL working solution, mix the DMF stock with an equal volume of PBS (pH 7.2).[5]

  • It is recommended not to store the aqueous solution for more than one day.[5]

Visualizations

Mechanism of Action of Gatifloxacin

Gatifloxacin is a fluoroquinolone antibiotic that targets two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1][3][4] By inhibiting these enzymes, it disrupts DNA replication, transcription, repair, and recombination, ultimately leading to bacterial cell death.[3][4][11]

Gatifloxacin_Mechanism Gatifloxacin Gatifloxacin DNA_Gyrase Bacterial DNA Gyrase (Topoisomerase II) Gatifloxacin->DNA_Gyrase Inhibits Topo_IV Bacterial Topoisomerase IV Gatifloxacin->Topo_IV Inhibits Replication DNA Replication & Transcription DNA_Gyrase->Replication Required for Cell_Division Chromosome Segregation during Cell Division Topo_IV->Cell_Division Required for Cell_Death Bacterial Cell Death Replication->Cell_Death Cell_Division->Cell_Death

Caption: Gatifloxacin's dual inhibition of DNA gyrase and topoisomerase IV.

Experimental Workflow for Preparing Gatifloxacin Working Solutions

This workflow outlines the recommended steps for preparing this compound solutions for in vitro experiments to ensure optimal solubility.

Gatifloxacin_Workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation Start Weigh Gatifloxacin Mesylate Powder Add_Solvent Add Organic Solvent (DMSO or DMF) Start->Add_Solvent Dissolve Vortex/Sonicate (Gentle Warming if needed) Add_Solvent->Dissolve Stock_Solution Concentrated Stock Solution (Store at -20°C) Dissolve->Stock_Solution Dilute Dilute Stock Solution into Assay Buffer Stock_Solution->Dilute Check_Clarity Check for Precipitation/ Cloudiness Dilute->Check_Clarity Working_Solution Final Working Solution (Use Immediately) Check_Clarity->Working_Solution Clear Troubleshoot Troubleshoot: - Lower final concentration - Use DMF intermediate dilution Check_Clarity->Troubleshoot Precipitate

Caption: Recommended workflow for preparing Gatifloxacin solutions.

References

Technical Support Center: Overcoming Gatifloxacin Mesylate Resistance

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to overcome Gatifloxacin mesylate resistance in bacterial strains.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of bacterial resistance to this compound?

A1: Bacterial resistance to this compound primarily arises from two mechanisms:

  • Target-Site Mutations: Mutations in the quinolone resistance-determining regions (QRDRs) of the gyrA and parC genes are the most common cause of resistance.[1][2][3] These genes encode DNA gyrase and topoisomerase IV, the primary targets of fluoroquinolones like Gatifloxacin.[4] Alterations in these enzymes reduce the binding affinity of the drug, rendering it less effective.

  • Active Efflux Pumps: Bacteria can actively transport Gatifloxacin out of the cell using efflux pumps, thereby reducing the intracellular drug concentration to sub-therapeutic levels.[5][4][6] The NorA efflux pump in Staphylococcus aureus is one such example, although its overexpression has a minimal effect on the MIC of Gatifloxacin compared to other fluoroquinolones.[7][8] Gatifloxacin has been identified as a substrate for P-gp and MRP2 efflux pumps.[9]

Q2: How do mutations in gyrA and parC confer resistance to Gatifloxacin?

A2: Gatifloxacin, like other fluoroquinolones, inhibits bacterial DNA replication by trapping DNA gyrase and topoisomerase IV on the DNA, leading to double-strand breaks and cell death.[4] Specific mutations in the QRDR of gyrA (encoding DNA gyrase) and parC (encoding topoisomerase IV) alter the amino acid sequence of these enzymes. This change in protein structure hinders the binding of Gatifloxacin to the enzyme-DNA complex, thus allowing DNA replication to proceed even in the presence of the antibiotic. In many Gram-positive bacteria, topoisomerase IV is the primary target, while DNA gyrase is the primary target in Gram-negative bacteria.[8] For high-level resistance, mutations in both genes are often required.[8]

Q3: Can Gatifloxacin resistance be plasmid-mediated?

A3: Yes, plasmid-mediated quinolone resistance (PMQR) is a recognized mechanism.[10] Plasmids can carry genes that confer resistance, such as those encoding Qnr proteins that protect DNA gyrase from quinolone binding, or enzymes like aminoglycoside acetyltransferase variant AAC(6')-Ib-cr that can modify and inactivate fluoroquinolones.[11][12] Efflux pumps can also be encoded on plasmids.[12] PMQR often confers low-level resistance but can facilitate the selection of higher-level resistance mutations.[12]

Q4: What are the potential strategies to overcome Gatifloxacin resistance?

A4: Several strategies are being explored to combat Gatifloxacin resistance:

  • Combination Therapy: Using Gatifloxacin in combination with other classes of antibiotics can create synergistic effects, where the combined antimicrobial activity is greater than the sum of the individual agents.[13][14][15][16]

  • Efflux Pump Inhibitors (EPIs): These molecules block the activity of efflux pumps, thereby increasing the intracellular concentration of Gatifloxacin and restoring its efficacy.[17][18]

  • Adjuvant Therapy: Adjuvants are compounds that, when co-administered with an antibiotic, enhance its activity.[19][20] This can include EPIs or compounds that disrupt other resistance mechanisms.

Troubleshooting Guides

Problem 1: Decreased susceptibility of a bacterial strain to Gatifloxacin observed in vitro.

Possible Cause 1: Target-site mutations in gyrA and/or parC.

  • Troubleshooting Steps:

    • Sequence the QRDRs of gyrA and parC: Amplify and sequence the QRDRs of these genes from the resistant strain and compare the sequences to a susceptible reference strain. Look for known resistance-conferring mutations (e.g., at codons 83 and 87 in gyrA and 80 and 84 in parC for E. coli and S. aureus respectively).[2]

    • Allelic Exchange Experiments: To confirm that a specific mutation is responsible for resistance, introduce the mutated gene into a susceptible strain and determine the MIC of Gatifloxacin. An increase in MIC will confirm the role of the mutation.

Possible Cause 2: Overexpression of efflux pumps.

  • Troubleshooting Steps:

    • Perform an Ethidium Bromide Accumulation Assay: This assay qualitatively assesses efflux pump activity. Cells are loaded with ethidium bromide, a fluorescent substrate for many efflux pumps. A lower level of fluorescence in the test strain compared to a susceptible control suggests increased efflux.

    • Use an Efflux Pump Inhibitor (EPI): Determine the MIC of Gatifloxacin in the presence and absence of a known EPI (e.g., reserpine, phenylalanine-arginine β-naphthylamide - PAβN).[21] A significant decrease (≥4-fold) in the MIC in the presence of the EPI indicates the involvement of efflux pumps.

    • Quantitative Real-Time PCR (qRT-PCR): Measure the expression levels of known efflux pump genes (e.g., norA in S. aureus) in the resistant strain and compare them to a susceptible control.

Problem 2: Combination therapy with Gatifloxacin does not show synergistic activity.

Possible Cause 1: Inappropriate combination or concentration.

  • Troubleshooting Steps:

    • Checkerboard Assay: Perform a checkerboard titration to test a wide range of concentrations for both Gatifloxacin and the partner drug. This will help identify the optimal concentrations for synergy.

    • Time-Kill Curve Analysis: This dynamic method provides more detailed information about the bactericidal or bacteriostatic effects of the drug combination over time. Synergy is typically defined as a ≥2-log10 decrease in CFU/mL at 24 hours with the combination compared to the most active single agent.[14][16]

    • Explore Different Drug Classes: The choice of the partner drug is crucial. Synergy has been observed with Gatifloxacin in combination with β-lactams (cefepime, piperacillin, meropenem) and aminoglycosides (gentamicin, amikacin).[13][14][15][16]

Possible Cause 2: Antagonism between the drugs.

  • Troubleshooting Steps:

    • Review the Mechanisms of Action: Ensure that the mechanisms of action of the two drugs are not antagonistic. For example, a bacteriostatic agent might interfere with the action of a bactericidal agent that requires active cell division.

    • Checkerboard and Time-Kill Assays: These methods can also detect antagonism, which is observed when the combined effect is less than that of the most active single agent.

Data Presentation

Table 1: Impact of Target-Site Mutations on Gatifloxacin MIC in Staphylococcus aureus

StrainGenotype (Mutations)Gatifloxacin MIC (µg/mL)Fold Increase in MICReference
Wild-Type-0.125-[7][8]
Single MutantgrlA or grlB0.25 - 0.52-4[7][8]
Single MutantgyrA0.1251 (silent)[7][8]
Double MutantgyrA and grlA or grlB4.032[7][8]

Table 2: Synergistic Activity of Gatifloxacin in Combination with Other Antibiotics

Bacterial SpeciesCombinationSynergy Observed (% of strains)Reference
Pseudomonas aeruginosaGatifloxacin + CefepimeHigh[13]
Pseudomonas aeruginosaGatifloxacin + PiperacillinHigh[13]
Pseudomonas aeruginosaGatifloxacin + Amikacin50-75%[14][15][16]
Burkholderia cepaciaGatifloxacin + GentamicinHigh[13]
ESBL-producing K. pneumoniaeGatifloxacin + GentamicinHigh[13]
ESBL-producing K. pneumoniaeGatifloxacin + MeropenemHigh[13]

Experimental Protocols

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
  • Prepare Bacterial Inoculum: Culture bacteria overnight on an appropriate agar medium. Suspend several colonies in sterile saline or broth to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Prepare Antibiotic Dilutions: Prepare a series of two-fold serial dilutions of Gatifloxacin in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

  • Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours.

  • Reading Results: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

Protocol 2: DNA Sequencing of gyrA and parC QRDRs
  • Genomic DNA Extraction: Extract genomic DNA from the resistant bacterial strain using a commercial DNA extraction kit.

  • PCR Amplification: Amplify the QRDRs of the gyrA and parC genes using specific primers. The PCR reaction should include the extracted genomic DNA as a template, primers, dNTPs, DNA polymerase, and reaction buffer.

  • PCR Product Purification: Purify the PCR products to remove primers and unincorporated dNTPs using a PCR purification kit.

  • Sanger Sequencing: Send the purified PCR products for Sanger sequencing.

  • Sequence Analysis: Align the obtained sequences with the wild-type sequences of gyrA and parC from a susceptible reference strain to identify any mutations.

Visualizations

Gatifloxacin_Resistance_Mechanisms cluster_0 Bacterial Cell cluster_1 DNA Replication Machinery cluster_2 Resistance Mechanisms Gatifloxacin_ext Gatifloxacin (extracellular) Gatifloxacin_int Gatifloxacin (intracellular) Gatifloxacin_ext->Gatifloxacin_int Entry Efflux_Pump Efflux Pump Gatifloxacin_int->Efflux_Pump DNA_Gyrase DNA Gyrase (gyrA) Gatifloxacin_int->DNA_Gyrase Inhibition Topoisomerase_IV Topoisomerase IV (parC) Gatifloxacin_int->Topoisomerase_IV Inhibition Efflux_Pump->Gatifloxacin_ext Expulsion DNA Bacterial DNA DNA_Gyrase->DNA Supercoiling Topoisomerase_IV->DNA Decatenation Target_Mutation Target Site Mutation (gyrA/parC) Target_Mutation->DNA_Gyrase Alters Binding Site Target_Mutation->Topoisomerase_IV Alters Binding Site Efflux_Overexpression Efflux Pump Overexpression/Acquisition Efflux_Overexpression->Efflux_Pump Increases Pump Number/Activity Overcoming_Resistance_Workflow Start Resistant Bacterial Strain Identified Mechanism_ID Identify Resistance Mechanism Start->Mechanism_ID Target_Seq Sequence gyrA/parC Mechanism_ID->Target_Seq Suspect Target Mutation Efflux_Assay Efflux Pump Assays Mechanism_ID->Efflux_Assay Suspect Efflux Strategy Select Strategy to Overcome Resistance Target_Seq->Strategy Efflux_Assay->Strategy Combo_Therapy Combination Therapy Strategy->Combo_Therapy Broad Approach EPI_Therapy Efflux Pump Inhibitors (EPIs) Strategy->EPI_Therapy Efflux Confirmed Evaluation Evaluate Efficacy (MIC, Time-Kill) Combo_Therapy->Evaluation EPI_Therapy->Evaluation Success Resistance Overcome Evaluation->Success Synergy/Restored Susceptibility Failure Re-evaluate Strategy Evaluation->Failure No Improvement Failure->Strategy

References

Addressing poor oral bioavailability of Gatifloxacin mesylate in studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Gatifloxacin mesylate studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the bioavailability of Gatifloxacin.

FAQs and Troubleshooting Guides

A common misconception is that this compound inherently possesses poor oral bioavailability. In fact, studies have demonstrated that Gatifloxacin is well-absorbed after oral administration, with an absolute bioavailability of approximately 96%.[1][2] The challenges in achieving desired therapeutic outcomes often arise from specific administration conditions or the formulation's ability to deliver the drug to a targeted site, such as the eye.

This guide is structured to address these specific challenges.

Section 1: Oral Administration and Absorption

Question 1: My in-vivo study in healthy subjects shows lower than expected oral bioavailability for our Gatifloxacin tablet. What could be the cause?

Possible Cause: While Gatifloxacin has high intrinsic oral bioavailability, co-administration with certain substances can decrease its absorption.

Troubleshooting:

  • Review Co-administered Substances: Check if the study protocol involves the co-administration of products containing divalent or trivalent cations (e.g., calcium, aluminum, magnesium). These ions can form chelates with Gatifloxacin, reducing its absorption.[1]

  • Impact of Enteral Nutrition: Co-administration with enteral feeding products, such as Ensure, has been shown to significantly decrease the maximum serum concentration (Cmax) and the area under the curve (AUC) of Gatifloxacin.[3] If your study involves administration with such products, this is a likely cause for reduced bioavailability.

  • Food Effects: While a standard breakfast has been shown to have no significant effect on Gatifloxacin's bioavailability[4][5], the composition of the meal in your study should be reviewed for high levels of cations.

Data on the Effect of Co-administration with Ensure on Gatifloxacin Pharmacokinetics [3]

ParameterGatifloxacin with WaterGatifloxacin with Ensure% Decrease with Ensure
Cmax (µg/mL) 4.35 ± 0.902.41 ± 0.5844.6%
AUC0-∞ (mg·hr/L) 42.4 ± 10.131.3 ± 8.326.2%
Tmax (hr) 1.02.5-

Question 2: We are developing a sustained-release oral formulation for Gatifloxacin to treat a localized gastric infection (H. pylori), but the drug is clearing the stomach too quickly. How can we increase gastric residence time?

Possible Solution: A floating oral in-situ gelling system can be developed to prolong the gastric residence time of Gatifloxacin.

Experimental Approach:

  • Formulation: Utilize sodium alginate as a gelling polymer and HPMC as a thickening agent. Calcium carbonate can be incorporated as a gas-forming agent to induce buoyancy.

  • Mechanism: Upon contact with acidic gastric fluid, the formulation forms a gelled raft that floats on the gastric contents, releasing the drug in a sustained manner.

  • Evaluation: Key parameters to evaluate include in-vitro gelling capacity, floating lag time, total floating duration, and in-vitro drug release profile in simulated gastric fluid (pH 1.2).

Workflow for Developing a Floating In-Situ Gelling System

G cluster_formulation Formulation Development cluster_evaluation In-Vitro Evaluation cluster_optimization Optimization cluster_final Final Formulation F1 Select Polymers (Sodium Alginate, HPMC) F2 Incorporate Gas-Forming Agent (Calcium Carbonate) F1->F2 F3 Prepare Gatifloxacin Solution F2->F3 E1 Gelling Capacity Test F3->E1 Characterize Formulation E2 Floating Lag Time & Duration E1->E2 E3 Viscosity Measurement E2->E3 E4 In-Vitro Drug Release (Simulated Gastric Fluid) E3->E4 O1 Analyze Release Kinetics E4->O1 O2 Optimize Polymer Concentrations O1->O2 Final Optimized Floating In-Situ Gel O2->Final

Caption: Workflow for the development and evaluation of a floating in-situ gelling system for Gatifloxacin.

Section 2: Ocular Drug Delivery

The primary bioavailability challenge for Gatifloxacin is in ophthalmic applications, where precorneal loss, nasolacrimal drainage, and the corneal barrier significantly limit drug penetration.[6]

Question 3: Our conventional Gatifloxacin eye drop formulation shows poor efficacy in animal models. How can we improve its ocular bioavailability?

Possible Solutions: Nanoparticulate systems, such as Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs), can enhance corneal permeation and prolong residence time in the eye.

Troubleshooting and Experimental Design:

  • Formulation Strategy: SLNs and NLCs encapsulate the drug in a lipid matrix, protecting it from rapid clearance and facilitating transport across the corneal epithelium.

  • Key Formulation Components:

    • Solid Lipid: Stearic acid, Compritol

    • Liquid Lipid (for NLCs): Oleic acid

    • Surfactant: Poloxamer 188, Tween® 80

    • Co-surfactant: Sodium taurocholate

  • Experimental Protocol: Preparation of Gatifloxacin-Loaded SLNs by Microemulsion Technique

    • Preparation of Lipid Phase: Melt the solid lipid (e.g., stearic acid) at a temperature above its melting point. Disperse Gatifloxacin in the molten lipid.

    • Preparation of Aqueous Phase: Dissolve the surfactant (e.g., Poloxamer 188) and co-surfactant (e.g., sodium taurocholate) in hot purified water.

    • Microemulsion Formation: Add the hot aqueous phase to the molten lipid phase with continuous stirring to form a clear microemulsion.

    • Nanoparticle Formation: Disperse the hot microemulsion into cold water (2-3°C) under high-speed homogenization. The rapid cooling of the lipid droplets results in the formation of SLNs.

    • Washing and Collection: Wash the SLN dispersion to remove excess surfactant and collect the nanoparticles by centrifugation or lyophilization.

Comparative Pharmacokinetic Data of Gatifloxacin SLN vs. Commercial Eye Drops in Rabbits [7]

ParameterCommercial Eye DropsGatifloxacin SLN-CFold Increase
AUC0→∞ (µg·mL⁻¹·h) 0.6512.1923.37
Cmax (µg/mL) -1.09-fold higher1.09
t1/2 (h) -2.34-fold higher2.34

Question 4: We are observing inconsistent particle size and low entrapment efficiency in our Gatifloxacin nanoparticle formulations. What factors should we investigate?

Troubleshooting Steps:

  • Surfactant Concentration: The concentration of the surfactant can significantly impact both particle size and entrapment efficiency. Increasing surfactant concentration generally leads to smaller particle sizes but may affect entrapment.

  • Lipid Composition: For NLCs, the ratio of solid lipid to liquid lipid is crucial. The presence of liquid lipid creates imperfections in the crystal lattice, providing more space to accommodate the drug and thus increasing entrapment efficiency.

  • Homogenization/Sonication Parameters: The speed and duration of homogenization or the power of sonication directly influence particle size and distribution. These parameters need to be carefully optimized.

Experimental Workflow for Nanoparticle Formulation and Optimization

G cluster_prep Preparation cluster_char Characterization cluster_opt Optimization Loop cluster_final Final Product P1 Select Lipids, Surfactants P2 Hot Homogenization or Microemulsion P1->P2 P3 Cooling/Dispersion P2->P3 C1 Particle Size & PDI P3->C1 Analyze C3 Entrapment Efficiency (%) P3->C3 Analyze C2 Zeta Potential C1->C2 O1 Vary Surfactant Conc. C1->O1 Feedback C4 Drug Loading (%) C3->C4 O2 Adjust Lipid Ratio C3->O2 Feedback O1->O2 F1 Optimized Nanoparticle Formulation O1->F1 O3 Modify Homogenization Speed/Time O2->O3 O2->F1 O3->O1 O3->F1

Caption: A workflow diagram illustrating the process of preparing, characterizing, and optimizing Gatifloxacin-loaded nanoparticles.

References

Method refinement for Gatifloxacin mesylate analysis in complex matrices

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Gatifloxacin mesylate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the quantitative determination of this compound in complex matrices.

Frequently Asked Questions (FAQs)

Q1: What is the most common analytical technique for the quantification of this compound?

A1: High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of this compound due to its high specificity, sensitivity, and ability to separate the analyte from potential degradation products and matrix components.[1][2][3][4][5][6][7][8][9] Spectrophotometric methods are also available and offer a simpler, more cost-effective approach, but may lack the specificity of HPLC for complex matrices.[10][11][12][13][14]

Q2: What are the typical detection wavelengths for UV spectrophotometry and HPLC analysis of Gatifloxacin?

A2: For UV spectrophotometric analysis, the maximum absorbance is often observed around 289 nm, 292 nm, or 470 nm depending on the reagent used.[11][12][14] In HPLC with UV detection, wavelengths between 287 nm and 293 nm are commonly employed.[1][9]

Q3: How can I prepare this compound samples from pharmaceutical dosage forms like tablets or eye drops?

A3: For tablets, a common procedure involves weighing and powdering the tablets, dissolving a portion equivalent to a known amount of Gatifloxacin in a suitable solvent (like methanol, chloroform, or distilled water), followed by sonication and filtration to remove excipients.[11][12][15] For eye drops, a direct dilution with the mobile phase or a suitable solvent is often sufficient.[1]

Q4: What are the key validation parameters to consider when developing a new analytical method for this compound?

A4: According to ICH guidelines, the key validation parameters include linearity, accuracy, precision (intraday and interday), specificity, limit of detection (LOD), limit of quantification (LOQ), and robustness.[16][17]

Q5: Are there stability-indicating methods available for this compound?

A5: Yes, several stability-indicating HPLC methods have been developed. These methods are capable of separating Gatifloxacin from its degradation products formed under various stress conditions such as acidic, basic, oxidative, and photolytic degradation.[1][2][5][6]

Troubleshooting Guide

Issue Potential Cause Suggested Solution
HPLC: Poor Peak Shape (Tailing or Fronting) Inappropriate mobile phase pH; Column degradation; Sample overload.Adjust the mobile phase pH to ensure the analyte is in a single ionic form. Use a new column or a guard column.[18] Reduce the sample concentration.
HPLC: Ghost Peaks Contamination in the mobile phase, injector, or column.Use fresh, high-purity solvents for the mobile phase. Clean the injector and flush the column thoroughly.
HPLC: Fluctuating Baseline Air bubbles in the detector or pump; Mobile phase not properly mixed or degassed.Purge the pump to remove air bubbles.[18] Ensure the mobile phase is thoroughly mixed and degassed before use.[18]
HPLC: Inconsistent Retention Times Fluctuation in mobile phase composition or flow rate; Column temperature variation.Ensure the solvent delivery system is working correctly and the mobile phase is pre-mixed. Use a column oven to maintain a constant temperature.[19]
Spectrophotometry: Non-linear Calibration Curve High analyte concentration (deviation from Beer's Law); Inappropriate blank solution.Dilute the samples to fall within the linear range. Ensure the blank solution contains all components of the sample except the analyte.
Spectrophotometry: High Background Absorbance Interfering substances in the sample matrix; Turbidity in the sample.Perform a sample cleanup procedure (e.g., solid-phase extraction). Filter the sample through a 0.45 µm filter before measurement.

Experimental Protocols

Protocol 1: HPLC Analysis of Gatifloxacin in Pharmaceutical Formulations[1][3]
  • Chromatographic Conditions:

    • Column: SUPELCO® 516 C-18-DB (250 mm × 4.6 mm, 5 μm)[1][3]

    • Mobile Phase: Disodium hydrogen phosphate buffer:acetonitrile (75:25, v/v), with pH adjusted to 3.3 using orthophosphoric acid.[1][3]

    • Flow Rate: 1.0 mL/min[1][3]

    • Detection Wavelength: 293 nm[1][3]

    • Injection Volume: 20 µL

    • Temperature: Ambient (25 ± 2 °C)[1][3]

  • Standard Solution Preparation:

    • Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a stock solution (e.g., 100 µg/mL).

    • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the linear range (e.g., 4-40 µg/mL).[1]

  • Sample Preparation (Tablets):

    • Weigh and finely powder at least 20 tablets.

    • Accurately weigh a portion of the powder equivalent to 10 mg of Gatifloxacin and transfer it to a 100 mL volumetric flask.

    • Add approximately 70 mL of the mobile phase and sonicate for 30 minutes.

    • Make up the volume with the mobile phase and filter the solution through a 0.45 µm membrane filter.

    • Dilute the filtered solution with the mobile phase to obtain a final concentration within the calibration range.

  • Analysis:

    • Inject the standard and sample solutions into the HPLC system.

    • Record the chromatograms and calculate the concentration of Gatifloxacin in the sample by comparing the peak area with the calibration curve.

Protocol 2: Spectrophotometric Analysis of Gatifloxacin in Tablets[11]
  • Reagent Preparation:

    • Ferric Nitrate Reagent: Prepare a 5% w/v solution of ferric nitrate in 5% nitric acid.[11]

  • Standard Solution Preparation:

    • Prepare a stock solution of Gatifloxacin in distilled water (e.g., 1000 µg/mL).[11]

    • From the stock solution, prepare working standards in the range of 20-200 µg/mL.[11]

  • Sample Preparation:

    • Weigh and powder 20 tablets.

    • Transfer an amount of powder equivalent to 100 mg of Gatifloxacin to a suitable volumetric flask.

    • Add distilled water, sonicate for 30 minutes, and then make up the volume.

  • Procedure:

    • To a series of 10 mL test tubes, add aliquots of the standard or sample solutions.

    • Add 0.5 mL of the ferric nitrate reagent to each tube.

    • Allow the reaction to proceed for 2 minutes.

    • Dilute the contents of each tube to 10 mL with distilled water.

    • Measure the absorbance of the orange-colored solution at 470 nm against a reagent blank.[11]

    • Construct a calibration curve and determine the concentration of Gatifloxacin in the sample.

Data Presentation

Table 1: Summary of HPLC Method Parameters for Gatifloxacin Analysis

Parameter Method 1[1] Method 2[5] Method 3[6] Method 4[9]
Matrix Tablets, SLNs, Eye-dropsPharmaceuticals, Human Serum & UrinePharmaceutical Formulations, Human Serum & UrineRaw Material, Tablets
Column C18 (250 x 4.6 mm, 5 µm)C8C8 (250 x 4.6 mm, 5 µm)C18 (250 x 4.6 mm, 5 µm)
Mobile Phase Disodium hydrogen phosphate buffer:acetonitrile (75:25, v/v), pH 3.30.02 M phosphate buffer (pH 3.0):methanol (42:58 v/v)20 mM phosphate buffer (pH 3.0):methanol (30:70 v/v)Acetic acid 5%:acetonitrile:methanol (70:15:15, v/v/v)
Flow Rate 1.0 mL/min--1.0 mL/min
Detection UV at 293 nmDAD at 270 nmUV at 254 nmUV at 287 nm
Linearity Range 4.0–40 µg/mL0.000040–0.000280 mol/L15-105 µg/mL4.0 to 14.0 µg/mL
Correlation (r²) 0.9998≥0.999> 0.998-
Recovery > 99.91%---
Retention Time 2.767 min---

Table 2: Summary of Spectrophotometric Method Parameters for Gatifloxacin Analysis

Parameter Method 1[10] Method 2[11] Method 3[12]
Matrix Pure, Pharmaceutical PreparationsTabletsTablets
Reagent Rosebengal indicatorFerric nitrate2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
Wavelength (λmax) 575 nm470 nm470 nm
Solvent Universal buffer pH 5Distilled water, 5% Nitric acidChloroform
Linearity Range 8.048–48.29 µg/mL20-200 µg/ml-
Correlation (r) 0.99980.9995-
Molar Absorptivity 1.561x 10⁴ L mol⁻¹ cm⁻¹1.991×10³ l/mol.cm-
LOD 1.876 µg/mL--
LOQ 5.684 µg/mL--

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis start Start: Receive Sample (e.g., Tablets, Eye Drops) powder Weigh & Powder Tablets start->powder Solid Dosage dilute Dilute to Working Concentration start->dilute Liquid Dosage dissolve Dissolve in Solvent powder->dissolve sonicate Sonicate dissolve->sonicate filter Filter (0.45 µm) sonicate->filter filter->dilute inject Inject into HPLC dilute->inject separate Chromatographic Separation (C18 Column) inject->separate detect UV Detection (293 nm) separate->detect quantify Quantification (Peak Area vs. Calibration Curve) detect->quantify end End: Report Results quantify->end troubleshooting_logic start Problem Encountered (e.g., Poor Peak Shape) cause1 Check Mobile Phase pH start->cause1 cause2 Inspect Column Condition start->cause2 cause3 Verify Sample Concentration start->cause3 solution1 Adjust pH cause1->solution1 solution2 Replace/Flush Column cause2->solution2 solution3 Dilute Sample cause3->solution3 end Problem Resolved solution1->end solution2->end solution3->end

References

Technical Support Center: Optimization of Gatifloxacin Mesylate Dosage in Preclinical Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of Gatifloxacin mesylate dosage in preclinical models.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of action for Gatifloxacin?

Gatifloxacin is a fourth-generation fluoroquinolone antibiotic.[1] Its bactericidal effect stems from the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[2][3][4] In Gram-negative bacteria, the primary target is DNA gyrase, while in Gram-positive bacteria, it is often topoisomerase IV.[5] By binding to these enzymes, Gatifloxacin prevents the re-ligation of cleaved DNA strands, leading to double-stranded breaks in the bacterial chromosome.[2] This action disrupts critical processes like DNA replication, transcription, and repair, ultimately resulting in bacterial cell death.[1][4]

Gatifloxacin_Mechanism cluster_drug Gatifloxacin Action cluster_bacteria Bacterial Cell Gatifloxacin Gatifloxacin DNA_Gyrase DNA Gyrase (Topoisomerase II) Gatifloxacin->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV Gatifloxacin->Topo_IV Inhibits DNA_Replication DNA Replication & Transcription DNA_Gyrase->DNA_Replication Enables Topo_IV->DNA_Replication Enables Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Disruption leads to Troubleshooting_Efficacy Start Poor Efficacy Observed with 24h Dosing Check_PK Conduct Pilot PK Study (Confirm Half-Life) Start->Check_PK Short_T12 Is Half-Life Short (<2 hrs)? Check_PK->Short_T12 Adjust_Dose Fractionate Total Daily Dose (e.g., q12h or q8h) Short_T12->Adjust_Dose Yes Other_Factors Investigate Other Factors (Resistance, Formulation) Short_T12->Other_Factors No Verify_Target Confirm New Regimen Achieves Target AUC/MIC Adjust_Dose->Verify_Target Re_evaluate Repeat Efficacy Study Verify_Target->Re_evaluate

References

Validation & Comparative

A Comparative In Vivo Efficacy Analysis of Gatifloxacin Mesylate and Levofloxacin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo efficacy of two prominent fluoroquinolone antibiotics: Gatifloxacin mesylate and Levofloxacin. The following sections present supporting experimental data, detailed methodologies of relevant in vivo studies, and visualizations of the underlying molecular mechanisms and experimental workflows.

Quantitative Efficacy Comparison

Treatment GroupBacterial Eradication Rate (%)
Gatifloxacin87.01%
Levofloxacin81.15%

Data from a study on the preoperative use of topical Gatifloxacin and Levofloxacin.[1]

Mechanism of Action: Targeting Bacterial DNA Replication

Both Gatifloxacin and Levofloxacin are broad-spectrum fluoroquinolone antibiotics that exert their bactericidal effects by inhibiting essential bacterial enzymes involved in DNA replication: DNA gyrase and topoisomerase IV. This dual-targeting mechanism disrupts DNA synthesis, leading to bacterial cell death.

Fluoroquinolone Mechanism of Action cluster_bacterium Bacterial Cell Fluoroquinolone Gatifloxacin / Levofloxacin DNAGyrase DNA Gyrase (GyrA, GyrB) Fluoroquinolone->DNAGyrase Inhibition TopoIV Topoisomerase IV (ParC, ParE) Fluoroquinolone->TopoIV Inhibition DNA Bacterial DNA DNAGyrase->DNA Supercoiling Replication DNA Replication & Transcription DNAGyrase->Replication TopoIV->DNA Decatenation TopoIV->Replication DNA->Replication CellDeath Bacterial Cell Death Replication->CellDeath

Caption: Mechanism of action of Gatifloxacin and Levofloxacin.

Experimental Protocols

Below is a detailed methodology for a murine systemic infection model, a standard in vivo assay for evaluating the efficacy of antimicrobial agents. This protocol is based on established methods for testing fluoroquinolone efficacy in vivo.

Murine Systemic Infection Model Protocol

  • Animal Model:

    • Female BALB/c mice, 6-8 weeks old, are used for the study.

    • Mice are housed in a controlled environment with a 12-hour light/dark cycle and provided with food and water ad libitum.

  • Bacterial Strain and Inoculum Preparation:

    • A clinically relevant bacterial strain (e.g., Streptococcus pneumoniae, Pseudomonas aeruginosa) is grown in an appropriate broth medium to the mid-logarithmic phase.

    • The bacterial culture is then centrifuged, washed, and resuspended in sterile saline to a specific concentration (e.g., 1 x 10^7 CFU/mL).

  • Infection Procedure:

    • Mice are infected via intraperitoneal injection with 0.5 mL of the bacterial suspension.

    • This method induces a systemic infection (septicemia).

  • Treatment Regimen:

    • At a predetermined time post-infection (e.g., 1 hour), mice are randomly assigned to treatment groups.

    • This compound and Levofloxacin are administered orally or subcutaneously at various dose levels. A control group receives a vehicle (e.g., sterile saline).

  • Efficacy Evaluation:

    • The primary endpoint is the survival rate of the mice over a specified period (e.g., 7 days).

    • Alternatively, bacterial burden in key organs (e.g., spleen, liver, blood) can be quantified at specific time points post-treatment.

    • For bacterial burden analysis, organs are aseptically harvested, homogenized, and serial dilutions are plated on appropriate agar to determine the number of colony-forming units (CFU) per gram of tissue.

  • Data Analysis:

    • The 50% protective dose (PD50), the dose required to protect 50% of the infected animals from death, is calculated for each drug using probit analysis.

    • Bacterial counts in different organs are compared between treatment groups and the control group using appropriate statistical tests (e.g., ANOVA, t-test).

Experimental_Workflow_In_Vivo_Efficacy A Bacterial Culture Preparation C Infection (Intraperitoneal Injection) A->C B Animal Acclimatization (BALB/c mice) B->C D Randomization into Treatment Groups C->D E Drug Administration (Gatifloxacin vs. Levofloxacin) D->E F Monitoring and Data Collection E->F G Efficacy Endpoint 1: Survival Analysis (PD50) F->G H Efficacy Endpoint 2: Bacterial Burden (CFU/organ) F->H I Statistical Analysis and Comparison G->I H->I

Caption: Experimental workflow for in vivo efficacy testing.

References

Head-to-head comparison of Gatifloxacin mesylate and ciprofloxacin against Pseudomonas aeruginosa

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the comparative efficacy and mechanisms of Gatifloxacin mesylate and Ciprofloxacin against the opportunistic pathogen Pseudomonas aeruginosa.

This guide provides a detailed analysis of this compound and Ciprofloxacin, two prominent fluoroquinolone antibiotics, in their activity against Pseudomonas aeruginosa. The following sections present quantitative data from in-vitro studies, detailed experimental protocols for susceptibility testing, and visualizations of the underlying molecular mechanisms and experimental workflows.

Quantitative Performance Data

The in-vitro activity of Gatifloxacin and Ciprofloxacin against Pseudomonas aeruginosa has been evaluated in multiple studies. The minimum inhibitory concentration (MIC) is a key indicator of an antibiotic's efficacy. The following table summarizes MIC data from various clinical trials and in-vitro studies.

AntibioticIsolate TypeMIC50 (mg/L)MIC90 (mg/L)Susceptibility RateReference
Gatifloxacin General Clinical Isolates-~878% (MIC ≤ 2 mg/l)[1][2]
Ciprofloxacin General Clinical Isolates-~8-[1][2]
Gatifloxacin Ciprofloxacin-Resistant Isolates->32-[3][4]
Ciprofloxacin Ciprofloxacin-Resistant Isolates->32-[3][4]

MIC50 and MIC90 represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.

In studies involving general clinical isolates of P. aeruginosa, both Gatifloxacin and Ciprofloxacin demonstrated comparable activity, with an MIC90 of approximately 8 mg/L.[1][2] Notably, for isolates identified as resistant to Ciprofloxacin, Gatifloxacin also showed significantly reduced activity, with MIC values exceeding 32 µg/ml.[3][4] This suggests a high level of cross-resistance between the two fluoroquinolones.

Experimental Protocols

The data presented above is derived from established antimicrobial susceptibility testing methods. Understanding these protocols is crucial for the interpretation and replication of research findings.

Minimum Inhibitory Concentration (MIC) Determination

1. Broth Microdilution (BMD) Method:

  • Preparation of Bacterial Inoculum: A standardized suspension of P. aeruginosa is prepared to a turbidity equivalent to a 0.5 McFarland standard. This is then further diluted to achieve a final inoculum concentration of approximately 5 x 105 colony-forming units (CFU)/mL in the test wells.

  • Antibiotic Dilution Series: Serial twofold dilutions of this compound and Ciprofloxacin are prepared in cation-adjusted Mueller-Hinton broth (CAMHB).

  • Incubation: The microtiter plates containing the bacterial inoculum and antibiotic dilutions are incubated at 35-37°C for 16-20 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria.

2. Etest Method:

  • Bacterial Lawn Preparation: A sterile swab is used to evenly inoculate the surface of a Mueller-Hinton agar plate with the standardized bacterial suspension.

  • Application of Etest Strips: Etest strips, which are impregnated with a predefined gradient of the antibiotic, are placed on the agar surface.

  • Incubation: The plates are incubated under the same conditions as the broth microdilution method.

  • Reading Results: An elliptical zone of inhibition forms around the strip. The MIC value is read at the point where the edge of the inhibition zone intersects the MIC scale on the strip.[3][4]

Synergy Testing: Time-Kill Assay
  • Purpose: To determine if the combination of two antibiotics results in a synergistic, additive, indifferent, or antagonistic effect.

  • Methodology:

    • Bacterial cultures are grown to a specific logarithmic phase.

    • The cultures are then exposed to the individual antibiotics at their respective MICs, as well as a combination of both.

    • Aliquots are removed at various time points (e.g., 0, 4, 8, 12, 24 hours), serially diluted, and plated on agar.

    • After incubation, the number of viable colonies is counted.

  • Interpretation: Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL between the combination and the most active single agent.[3][4]

Visualizing Experimental and Molecular Pathways

To further elucidate the comparison, the following diagrams illustrate a typical experimental workflow and the molecular mechanism of action of fluoroquinolones.

Experimental_Workflow cluster_prep Preparation cluster_testing Susceptibility Testing cluster_incubation Incubation cluster_results Results Isolate P. aeruginosa Isolate Suspension Standardized Bacterial Suspension (0.5 McFarland) Isolate->Suspension BMD Broth Microdilution Suspension->BMD Etest Etest Suspension->Etest Incubate Incubate at 35-37°C for 16-20 hours BMD->Incubate Etest->Incubate Read_MIC Determine MIC Incubate->Read_MIC

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Fluoroquinolone_Mechanism cluster_bacterial_cell Bacterial Cell Fluoroquinolone Gatifloxacin / Ciprofloxacin DNA_Gyrase DNA Gyrase (Topoisomerase II) Fluoroquinolone->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV Fluoroquinolone->Topoisomerase_IV Inhibits DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Topoisomerase_IV->DNA_Replication Cell_Death Cell Death DNA_Replication->Cell_Death Disruption leads to

Caption: Mechanism of action for fluoroquinolone antibiotics.

Conclusion

Both this compound and Ciprofloxacin exhibit comparable in-vitro activity against a broad range of Pseudomonas aeruginosa isolates. However, the emergence of resistance is a significant concern, with a high degree of cross-resistance observed between the two agents. For ciprofloxacin-resistant strains, gatifloxacin is also largely ineffective.[3][4] The choice of antibiotic should be guided by up-to-date local susceptibility data. In specific clinical applications, such as ophthalmic use, Gatifloxacin has been shown to be at least as effective as Ciprofloxacin, even with less frequent dosing.[5][6] The underlying mechanism of action for both drugs involves the inhibition of DNA gyrase and topoisomerase IV, crucial enzymes for bacterial DNA replication. This disruption ultimately leads to bacterial cell death. Researchers should consider the specific resistance profiles of the P. aeruginosa strains in their studies when selecting a fluoroquinolone for experimental or therapeutic purposes.

References

Gatifloxacin Mesylate: A Comparative Analysis of Cross-Resistance with Other Fluoroquinolones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of gatifloxacin mesylate's performance against other fluoroquinolones, with a focus on cross-resistance patterns. The information presented is supported by experimental data from peer-reviewed studies to aid in research and development efforts.

Executive Summary

Gatifloxacin, an 8-methoxyfluoroquinolone, often demonstrates superior activity against certain bacterial strains, particularly Gram-positive organisms, compared to older fluoroquinolones like ciprofloxacin and ofloxacin.[1] Its unique C-8 methoxy group is associated with enhanced bactericidal activity and a reduced likelihood of resistance development.[2][3] Studies indicate that while cross-resistance among fluoroquinolones is a significant clinical concern, gatifloxacin may retain some efficacy against strains resistant to other agents in its class.[4][5] However, high-level resistance to older fluoroquinolones often predicts cross-resistance to gatifloxacin.[1]

The primary mechanisms of fluoroquinolone resistance involve mutations in the target enzymes, DNA gyrase (encoded by gyrA and gyrB) and topoisomerase IV (encoded by parC and parE), as well as the overexpression of efflux pumps.[6][7] The specific target preference varies among fluoroquinolones and bacterial species, influencing cross-resistance profiles.

Comparative In Vitro Activity

The following tables summarize the minimum inhibitory concentrations (MICs) of gatifloxacin and other fluoroquinolones against various wild-type and resistant bacterial strains. The MIC is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.

Table 1: Activity against Staphylococcus aureus
Strain / MutantGatifloxacin MIC (µg/mL)Ciprofloxacin MIC (µg/mL)AM-1121 (desmethoxy gatifloxacin) MIC (µg/mL)
Wild-Type (ISP794)0.06 - 0.1250.25 - 0.50.25 - 0.5
Single grlA or grlB mutation0.25 - 0.51 - 41 - 4
Single gyrA mutation0.06 - 0.1250.25 - 0.50.25 - 0.5
Double gyrA and grlA mutation4.03232

Data sourced from a comparative study on S. aureus.[2][8]

Table 2: Activity against Fluoroquinolone-Resistant Escherichia coli
FluoroquinoloneMIC Range for Resistant Isolates (µg/mL)
Gatifloxacinup to 300
Ciprofloxacinup to 500
Levofloxacinup to 200
Norfloxacinup to >1,000

Data from a study on 214 fluoroquinolone-resistant E. coli clinical isolates.[9]

Table 3: Activity against Streptococcus pneumoniae
Strain / MutantGatifloxacin MIC (µg/mL)Sparfloxacin MIC (µg/mL)Ciprofloxacin, Levofloxacin, Norfloxacin, Trovafloxacin MIC (µg/mL)
Wild-Type (IID553)0.250.251, 1, 8, 0.125 (respectively)
parC mutant0.250.254, 4, 32, 0.5 (respectively)
gyrA mutant0.521, 1, 8, 0.125 (respectively)

Data from a study on the primary targets of fluoroquinolones in S. pneumoniae.[10]

Table 4: Activity against Methicillin- and Ciprofloxacin-Resistant Staphylococcus Species
OrganismFluoroquinoloneMIC90 (µg/mL)
MRSA-CRBesifloxacin4
Moxifloxacin32
Gatifloxacin64
MRSE-CRBesifloxacin4
Moxifloxacin64
Gatifloxacin128

MRSA-CR: Methicillin- and Ciprofloxacin-Resistant S. aureus; MRSE-CR: Methicillin- and Ciprofloxacin-Resistant S. epidermidis. Data from an investigation on ocular tissue PK/PD relationships.[11]

Mechanisms of Cross-Resistance

Fluoroquinolone resistance is a stepwise process involving the accumulation of mutations.[6] The primary target of gatifloxacin in S. aureus is topoisomerase IV.[2][8] In contrast, for some other fluoroquinolones like ciprofloxacin, topoisomerase IV is also the primary target in Gram-positive bacteria, while DNA gyrase is the primary target in many Gram-negative bacteria.[6][7]

For gatifloxacin, mutations in both topoisomerase IV and DNA gyrase are typically required to confer high-level resistance.[2][8] This dual-target activity may contribute to a lower frequency of resistance selection compared to some other fluoroquinolones.[2]

Efflux pumps, such as NorA in S. aureus, can also contribute to resistance by actively removing the drug from the bacterial cell.[6] However, gatifloxacin appears to be less affected by some efflux pumps compared to more hydrophobic fluoroquinolones like ciprofloxacin and norfloxacin.[2][6]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

A standard method for determining the MIC of an antimicrobial agent is the broth microdilution method, as outlined by the Clinical and Laboratory Standards Institute (CLSI).

  • Bacterial Isolate Preparation: Bacterial strains are grown on appropriate agar plates (e.g., Mueller-Hinton agar) overnight at 35-37°C. Colonies are then suspended in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is further diluted to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Antimicrobial Agent Preparation: Stock solutions of the fluoroquinolones are prepared and serially diluted in cation-adjusted Mueller-Hinton broth to achieve a range of concentrations.

  • Inoculation and Incubation: A standardized volume of the bacterial suspension is added to each well of a microtiter plate containing the serially diluted antimicrobial agents. The plates are incubated at 35-37°C for 16-20 hours.

  • Result Interpretation: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.

Another common method is the Etest, which utilizes a plastic strip impregnated with a predefined gradient of an antimicrobial agent. The strip is placed on an inoculated agar plate, and after incubation, the MIC is read where the elliptical zone of inhibition intersects the MIC scale on the strip.[4][12]

Visualizing Resistance Pathways and Workflows

The following diagrams illustrate the mechanisms of fluoroquinolone resistance and a typical experimental workflow for susceptibility testing.

Resistance_Pathway cluster_bacteria Bacterial Cell cluster_resistance Resistance Mechanisms Fluoroquinolone Fluoroquinolone Target_Enzymes DNA Gyrase & Topoisomerase IV Fluoroquinolone->Target_Enzymes Inhibition Efflux_Pump Efflux Pump Fluoroquinolone->Efflux_Pump Substrate for DNA_Replication DNA Replication Target_Enzymes->DNA_Replication Blocks Cell_Death Cell Death DNA_Replication->Cell_Death Leads to Efflux_Pump->Fluoroquinolone Expels Drug Target_Mutation Target Enzyme Mutations (gyrA, parC) Target_Mutation->Target_Enzymes Alters Binding Site Efflux_Overexpression Efflux Pump Overexpression Efflux_Overexpression->Efflux_Pump Increases Quantity MIC_Workflow start Start: Bacterial Isolate prep_inoculum Prepare Standardized Inoculum start->prep_inoculum inoculate Inoculate Plates prep_inoculum->inoculate prep_plates Prepare Microtiter Plates with Serial Drug Dilutions prep_plates->inoculate incubate Incubate at 35-37°C for 16-20 hours inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic end End: Determine Susceptibility read_mic->end

References

Gatifloxacin Mesylate Pharmacokinetics: An In Vitro and In Vivo Correlation Comparison Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro dissolution and in vivo pharmacokinetic profiles of Gatifloxacin mesylate, a broad-spectrum fluoroquinolone antibiotic. The data presented herein is compiled from various studies to facilitate an objective analysis of the drug's performance in different formulations and experimental conditions. Understanding the in vitro-in vivo correlation (IVIVC) is crucial for formulation development, quality control, and predicting the in vivo behavior of a drug product from its in vitro dissolution characteristics.

Gatifloxacin is classified as a Biopharmaceutics Classification System (BCS) Class I drug, characterized by high solubility and high permeability.[1] For drugs in this class, in vitro dissolution can be a strong predictor of in vivo bioavailability, and in some cases, can be used to waive in vivo bioequivalence studies.[1]

Comparative Analysis of Oral Formulations

This section compares the in vitro dissolution and in vivo pharmacokinetics of different oral formulations of Gatifloxacin. A bioequivalence study was conducted on a 400 mg tablet, an early powder for oral suspension (Early POS), and a clinical powder for oral suspension (Clinical POS).[1]

In Vitro Dissolution Data

The following table summarizes the in vitro dissolution of Gatifloxacin oral formulations.

FormulationDissolution MediumApparatusSpeedTime (minutes)% Drug Dissolved
Gatifloxacin Oral Suspension (40 mg/mL)0.1 N HCl (1000 mL)USP Apparatus 2 (Paddle)50 rpm20>85% (Q specification)[1]
In Vivo Pharmacokinetic Data

The table below presents the key pharmacokinetic parameters of different Gatifloxacin oral formulations in healthy subjects.[1]

Formulation (400 mg)Cmax (µg/mL)Tmax (hr)AUC₀-inf (µg·hr/mL)
Tablet3.121.2529.08
Early POS3.251.2530.15
Clinical POS3.011.5029.83

Cmax: Maximum plasma concentration, Tmax: Time to reach maximum plasma concentration, AUC₀-inf: Area under the plasma concentration-time curve from time zero to infinity.

The bioequivalence study concluded that the Early POS, Clinical POS, and Tablet formulations met the criteria for bioequivalence to one another.[1]

Comparative Analysis of Ophthalmic Formulations

This section explores the in vitro release and in vivo pharmacokinetics of Gatifloxacin in various ophthalmic formulations, designed to enhance ocular drug delivery.

In Vitro Release Data

The following table outlines the in vitro release profiles of different Gatifloxacin ophthalmic formulations.

Formulation TypePolymer/CarrierDissolution MediumTime (hours)Cumulative Release (%)
Ocular InsertHPMCPhosphate Buffer (pH 7.4)12~88%[2]
Ocular InsertMCPhosphate Buffer (pH 7.4)10~90%[2]
Ocular InsertNaCMCPhosphate Buffer (pH 7.4)8~90%[2]
Ocular InsertGelatinPhosphate Buffer (pH 7.4)10~85%[2]
Nano Lipid Carriers (NLCs)N/AN/A2~26-41%[3]

HPMC: Hydroxypropyl methylcellulose, MC: Methylcellulose, NaCMC: Sodium carboxymethyl cellulose.

In Vivo Pharmacokinetic Data (Ocular)

The table below summarizes the peak concentration (Cmax) of Gatifloxacin in rabbit ocular tissues after topical administration of different formulations.

FormulationTissueCmax (µg/g or µg/mL)
0.3% Eye GelCorneaSignificantly higher than solution[4]
0.3% Eye SolutionCorneaLower than gel[4]
Continuous Lavage (0.3% solution)Cornea~23 times higher than hourly instillation[5]
Hourly Instillation (0.3% solution)CorneaLower than continuous lavage[5]

Experimental Protocols

In Vitro Dissolution Testing for Oral Formulations
  • Apparatus: USP Apparatus 2 (Paddle method).[1]

  • Dissolution Medium: 1000 mL of 0.1 N HCl.[1]

  • Temperature: 37°C.[1]

  • Paddle Speed: 50 rpm.[1]

  • Sampling Time: 20 minutes.[1]

In Vitro Release Study for Ocular Inserts
  • Membrane: Prehydrated cellophane membrane.[2]

  • Dissolution Medium: Phosphate buffer (pH 7.4).[2]

  • Sampling Intervals: Varied over the study duration (up to 12 hours).[2]

  • Analysis: UV spectrophotometry at 287 nm.[2]

In Vivo Bioavailability Study for Oral Formulations
  • Study Design: Randomized, crossover study.[6]

  • Subjects: Healthy male volunteers.[6]

  • Dosage: Single oral dose of 400 mg Gatifloxacin.[1][6]

  • Blood Sampling: Collected over a 36-hour period.[6]

  • Analysis: High-Performance Liquid Chromatography (HPLC) to determine plasma Gatifloxacin concentrations.[6]

  • Pharmacokinetic Analysis: Non-compartmental method to determine parameters like Cmax, Tmax, and AUC.[6]

In Vivo Ocular Pharmacokinetic Study in Rabbits
  • Subjects: Healthy New Zealand white rabbits.[4][5]

  • Formulations: 0.3% Gatifloxacin ophthalmic solution and gel.[4]

  • Administration: Topical instillation or continuous lavage.[4][5]

  • Tissue Collection: Ocular tissues (cornea, aqueous humor, etc.) and plasma were collected at various time points.[4][5]

  • Analysis: High-Performance Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) to measure Gatifloxacin concentrations.[4]

Visualizations

IVIVC_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies Formulation Gatifloxacin Formulation Dissolution Dissolution Testing (e.g., USP Apparatus II) Formulation->Dissolution ReleaseProfile In Vitro Release Profile (% Drug Released vs. Time) Dissolution->ReleaseProfile Correlation IVIVC Model Development ReleaseProfile->Correlation Correlation Analysis Dosing Administration to Subjects (Human/Animal) Sampling Biological Sample Collection (Blood/Tissue) Dosing->Sampling Analysis Drug Concentration Analysis (HPLC/LC-MS) Sampling->Analysis PK_Parameters Pharmacokinetic Parameters (Cmax, Tmax, AUC) Analysis->PK_Parameters PK_Parameters->Correlation

Caption: Workflow illustrating the development of an in vitro-in vivo correlation (IVIVC).

Gatifloxacin_PK_Relationship cluster_formulation Formulation Properties cluster_absorption In Vivo Processes cluster_pharmacokinetics Pharmacokinetic Outcome DrugRelease In Vitro Drug Release (Dissolution Rate) Absorption Drug Absorption in GI Tract/Ocular Tissue DrugRelease->Absorption influences Distribution Distribution to Systemic Circulation/ Target Tissues Absorption->Distribution leads to PlasmaConc Plasma/Tissue Drug Concentration (Cmax, AUC) Distribution->PlasmaConc determines

Caption: Logical relationship between formulation, in vivo processes, and pharmacokinetics.

References

A Comparative Guide to Bioanalytical Method Validation for Gatifloxacin Mesylate in Plasma

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated bioanalytical methods for the quantification of Gatifloxacin mesylate in plasma, a critical step in pharmacokinetic and bioequivalence studies. The information presented herein is compiled from peer-reviewed scientific literature to assist researchers in selecting and implementing the most suitable analytical technique for their specific needs.

Gatifloxacin is a broad-spectrum fluoroquinolone antibiotic.[1] Accurate determination of its concentration in biological matrices like plasma is essential for understanding its absorption, distribution, metabolism, and excretion (ADME) profile.[2] This guide focuses on the two most prevalent analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Comparison of Analytical Methods

The choice between HPLC-UV and LC-MS/MS for Gatifloxacin analysis in plasma depends on the specific requirements of the study, such as the required sensitivity, sample throughput, and available instrumentation.

ParameterHPLC-UVLC-MS/MS
Principle Separation based on polarity, detection via UV absorbance.Separation based on polarity, detection via mass-to-charge ratio of fragmented ions.
Sensitivity Generally in the ng/mL to µg/mL range.[3][4]Highly sensitive, often in the pg/mL to ng/mL range.[2]
Specificity Good, but potential for interference from co-eluting compounds with similar UV spectra.[3]Excellent, highly specific due to monitoring of specific precursor and product ion transitions.[2]
Linearity Range Wide, for example, 0.1-25 µg/mL.[3]Wide, for example, 10-1000 ng/mL.[2]
Precision (%RSD) Intraday: 0.14-1.67%, Interday: 0.32-1.80%.[3]Intraday & Interday: < 6.0%.[2]
Accuracy (%Error) 99.18-101.87%.[3]< 5.4%.[2]
Sample Preparation Protein precipitation or liquid-liquid extraction.[4][5]Solid-phase extraction (SPE) or protein precipitation.[2]
Instrumentation Widely available and relatively low cost.More specialized and higher cost.
Throughput Moderate.Can be adapted for high-throughput analysis.

Experimental Protocols

Detailed methodologies for both HPLC-UV and LC-MS/MS are crucial for successful method implementation and validation. Below are representative protocols derived from published studies.

HPLC-UV Method

This method is suitable for routine analysis of Gatifloxacin in plasma samples.[3]

Sample Preparation:

  • To a plasma sample, add a protein precipitating agent (e.g., acetonitrile).

  • Vortex the mixture to ensure complete protein precipitation.

  • Centrifuge the sample to pellet the precipitated proteins.

  • Collect the supernatant and inject it into the HPLC system.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., Mediterranea C18, 250 x 4.6 mm, 5 µm).[3]

  • Mobile Phase: A mixture of acetonitrile, methanol, and water (e.g., 40:40:20 v/v) with pH adjusted to 2.7 using phosphoric acid.[3]

  • Flow Rate: 1.0 mL/min.[3]

  • Detection: UV spectrophotometer at 286 nm.[3]

  • Internal Standard (IS): Ciprofloxacin can be used as an internal standard.[4]

LC-MS/MS Method

For studies requiring higher sensitivity and specificity, an LC-MS/MS method is recommended.[2]

Sample Preparation:

  • Condition a solid-phase extraction (SPE) cartridge (e.g., Oasis HLB).[2]

  • Load the plasma sample onto the SPE cartridge.

  • Wash the cartridge to remove interferences.

  • Elute Gatifloxacin and the internal standard (e.g., ciprofloxacin) from the cartridge.[2]

  • Evaporate the eluate to dryness and reconstitute in the mobile phase.

  • Inject the reconstituted sample into the LC-MS/MS system.

Chromatographic and Mass Spectrometric Conditions:

  • Column: C18 reverse-phase column.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[6][7]

  • Flow Rate: Typically in the range of 0.2-0.6 mL/min.[6]

  • Ionization: Positive ion electrospray ionization (ESI).[2]

  • Detection: Multiple Reaction Monitoring (MRM) mode on a triple quadrupole mass spectrometer.[2]

Quantitative Data Summary

The following tables summarize the validation parameters for representative HPLC-UV and LC-MS/MS methods for Gatifloxacin in plasma.

Table 1: HPLC-UV Method Validation Parameters

ParameterResultReference
Linearity Range 0.1 - 25 µg/mL[3]
Correlation Coefficient (r²) > 0.999[3]
Accuracy 99.18 - 101.87%[3]
Precision (Intra-day %RSD) 0.14 - 1.67%[3]
Precision (Inter-day %RSD) 0.32 - 1.80%[3]
Limit of Detection (LOD) 1.73 ng/mL[3]
Limit of Quantification (LOQ) 5.77 ng/mL[3]
Recovery ≥ 85%[4]

Table 2: LC-MS/MS Method Validation Parameters

ParameterResultReference
Linearity Range 10 - 1000 ng/mL[2]
Correlation Coefficient (r²) > 0.99[2]
Accuracy (% Error) < 5.4%[2]
Precision (%RSD) < 6.0%[2]
Limit of Detection (LOD) 500 pg/mL[2]

Mandatory Visualizations

To further clarify the experimental workflows and the context of Gatifloxacin's action, the following diagrams are provided.

Bioanalytical_Method_Validation_Workflow cluster_sample_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_validation Method Validation cluster_application Application Plasma_Sample Plasma Sample Spiking Spiking with Gatifloxacin & IS Plasma_Sample->Spiking Extraction Extraction (Protein Precipitation/SPE) Spiking->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation Injection Injection into LC System Evaporation->Injection Separation Chromatographic Separation Injection->Separation Detection Detection (UV or MS/MS) Separation->Detection Linearity Linearity & Range Detection->Linearity Accuracy Accuracy Detection->Accuracy Precision Precision Detection->Precision Selectivity Selectivity Detection->Selectivity Stability Stability Detection->Stability Recovery Recovery Detection->Recovery Pharmacokinetics Pharmacokinetic Studies Linearity->Pharmacokinetics Accuracy->Pharmacokinetics Precision->Pharmacokinetics Selectivity->Pharmacokinetics Stability->Pharmacokinetics Recovery->Pharmacokinetics

Caption: Workflow for bioanalytical method validation of Gatifloxacin in plasma.

Gatifloxacin_Signaling_Pathway Gatifloxacin Gatifloxacin Bacterial_Cell_Wall Bacterial Cell Wall Gatifloxacin->Bacterial_Cell_Wall Penetrates DNA_Gyrase DNA Gyrase (Topoisomerase II) Gatifloxacin->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV Gatifloxacin->Topoisomerase_IV Inhibits DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Required for Topoisomerase_IV->DNA_Replication Required for Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Inhibition leads to

Caption: Simplified signaling pathway of Gatifloxacin's antibacterial action.

References

A Comparative Guide to the Ocular Biocompatibility of Gatifloxacin and Moxifloxacin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Fourth-generation fluoroquinolones, specifically gatifloxacin 0.3% and moxifloxacin 0.5% ophthalmic solutions, are mainstays in ophthalmic practice for the prevention and treatment of bacterial infections. While both are lauded for their broad-spectrum antimicrobial activity, their interactions with the ocular surface and deeper structures can differ. This guide provides a comprehensive comparison of the ocular biocompatibility of gatifloxacin and moxifloxacin, supported by experimental data to aid in informed decision-making for research and clinical applications.

Executive Summary

Overall, studies suggest that gatifloxacin may exhibit a more favorable ocular biocompatibility profile compared to moxifloxacin in several key areas. Gatifloxacin has been associated with less patient discomfort, reduced conjunctival injection, and less disruption to the corneal epithelium. However, the data on corneal wound healing is conflicting, with some studies favoring gatifloxacin and others moxifloxacin. The presence of the preservative benzalkonium chloride (BAK) in the gatifloxacin formulation adds a layer of complexity to direct comparisons, though some research indicates that the active ingredient's properties may play a more significant role in the observed biocompatibility differences.

Clinical and Preclinical Ocular Biocompatibility Data

The following tables summarize key quantitative data from comparative studies on the ocular biocompatibility of commercially available gatifloxacin 0.3% and moxifloxacin 0.5% ophthalmic solutions.

Table 1: Comparison of Clinical Ocular Tolerability

ParameterGatifloxacin 0.3%Moxifloxacin 0.5%Study Highlights
Conjunctival Injection (Grading Scale) 1.2[1]2.8[1]Statistically significant difference (P ≤ 0.05), with moxifloxacin showing greater injection.[1]
0 (no injection)[2]2 (moderate injection)[2]Statistically significant difference (P<0.05).[2]
Mild increase (P = .029 with hourly use)[3]No significant increase[3]Gatifloxacin showed a mild but statistically significant increase in hyperemia with hourly dosing.[3]
Patient Discomfort (Grading Scale) 0.4 (Scale 1-10)[1]1.0 (Scale 1-10)[1]Statistically significant difference (P ≤ 0.05), with gatifloxacin being more comfortable.[1]
Graded 2 points lower than moxifloxacin (Scale 1-10)[2]Graded 2 points higher than gatifloxacin (Scale 1-10)[2]Statistically significant difference (P<0.05).[2]
Corneal Epithelial Cell Dropout (cells/high-power field) 2.6[1]8.7[1]Statistically significant difference (P ≤ 0.05), indicating less epithelial disruption with gatifloxacin.[1]
Trend of 1.4 times less dropout than moxifloxacin[2]Trend of 1.4 times greater dropout than gatifloxacin[2]The difference approached statistical significance (p = 0.052).[2]
No significant deterioration[3]Small but statistically significant deterioration (P = .045)[3]Assessed by confocal microscopy.[3]

Table 2: Comparison of Corneal Epithelial Wound Healing

Study ContextGatifloxacin 0.3%Moxifloxacin 0.5%Key Findings
Post-Pterygium Surgery Equivalent healingEquivalent healingNo significant differences in the percentage of corneal epithelial defect over time (p = 0.989).[4]
Post-Photorefractive Keratectomy (PRK) Slower healing, larger defectsFaster healing, smaller defectsBy day 4, 69% of gatifloxacin-treated eyes healed compared to 80% of moxifloxacin-treated eyes.[5]
Post-Penetrating Keratoplasty Faster healing (57% healed by day 4)Slower healing (50% healed by day 4)By day 7, 100% of gatifloxacin-treated eyes had healed compared to 83% of moxifloxacin-treated eyes.[6]
Linear Incision in Rabbit Cornea Less disruption to wound integrityMore stromal disorganization and protein precipitationGatifloxacin resulted in significantly less keratocyte response.[7]

Table 3: Comparison of In Vitro Cytotoxicity

Cell TypeGatifloxacin FormulationMoxifloxacin FormulationCytotoxicity Outcome
Primary Rabbit Corneal Epithelial Cells 0.3% with 0.005% BAK0.5% (unpreserved)Moxifloxacin resulted in 2.8x (15 min) and 3.0x (30 min) greater cytotoxicity (p<0.001).[8]
Human Corneal Epithelial Cells Showed greater cell death than moxifloxacinShowed the least toxicity among four tested fluoroquinolonesThe mean percentage of cell death at 15 minutes was 91.2% for gatifloxacin and 82.3% for moxifloxacin.[9]
Human Corneal Keratocytes and Endothelial Cells Cytotoxic in a concentration- and time-dependent mannerCytotoxic in a concentration- and time-dependent mannerAll tested fluoroquinolones displayed the potential to be cytotoxic.[10]

Experimental Protocols

A detailed understanding of the methodologies employed in these studies is crucial for interpreting the data accurately.

In Vivo Ocular Tolerability Assessment in Humans
  • Study Design: Double-masked, randomized, fellow-eye comparison studies were commonly used.[1][3]

  • Dosing Regimens: Varied from a single dose administered multiple times over a short period (e.g., every minute for 5 minutes) to more prolonged dosing (e.g., 4 times a day for 7 days or hourly for 10 hours).[1][3]

  • Assessment of Conjunctival Injection: Graded on a standardized scale (e.g., 1 to 4).[1]

  • Assessment of Patient Discomfort: Subjects graded discomfort on a numerical scale (e.g., 1 to 10).[1]

  • Corneal Epithelial Integrity: Assessed by counting punctate areas of fluorescein staining and quantifying corneal epithelial cell dropout using in vivo confocal microscopy.[1][3]

Corneal Epithelial Wound Healing Studies
  • Models: Healing was evaluated in various contexts, including post-surgical models (pterygium surgery, PRK, penetrating keratoplasty) and in animal models with linear corneal incisions.[4][5][6][7]

  • Outcome Measures: The primary outcome was typically the area or percentage of the corneal epithelial defect over time, measured through imaging and fluorescein staining. The time to complete epithelial closure was also a key endpoint.[4][5][6]

In Vitro Cytotoxicity Assays
  • Cell Culture: Primary rabbit corneal epithelial cells, human corneal epithelial cells, human corneal keratocytes, and human corneal endothelial cells were used.[8][9][10]

  • Exposure: Cells were incubated with the commercial formulations of gatifloxacin and moxifloxacin for varying durations.

  • Cytotoxicity Measurement: Assessed using methods such as the ethidium bromide staining assay to quantify cell membrane disruption and live/dead cell assays to determine the percentage of cell death.[8][9]

Mechanistic Insights into Ocular Biocompatibility

The observed differences in ocular biocompatibility may be attributable to distinct cellular and molecular mechanisms.

Pro-inflammatory Responses

One theory suggests that the greater discomfort and conjunctival hyperemia observed with moxifloxacin may be due to the release of endogenous prostaglandins in the anterior chamber.[11] This inflammatory cascade can lead to vasodilation and increased vascular permeability, manifesting as redness and irritation.

G1 Moxifloxacin Moxifloxacin Prostaglandin Prostaglandin Release Moxifloxacin->Prostaglandin Vasodilation Vasodilation & Increased Permeability Prostaglandin->Vasodilation Hyperemia Conjunctival Hyperemia & Discomfort Vasodilation->Hyperemia

Figure 1: Proposed inflammatory pathway for moxifloxacin-induced ocular irritation.

Apoptotic Pathways in Corneal Cells

Both gatifloxacin and moxifloxacin have been shown to induce apoptosis in corneal cells, a key factor in their potential cytotoxicity.

Gatifloxacin-Induced Apoptosis in Stromal Fibroblasts: Studies have indicated that gatifloxacin can trigger apoptosis in stromal fibroblasts through the activation of both the extrinsic (caspase-8) and intrinsic (caspase-9) caspase-dependent pathways. This involves the upregulation of pro-apoptotic proteins like Bax, Bad, and Bid, and the downregulation of anti-apoptotic proteins such as Bcl-2 and Bcl-XL.

G2 cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Gatifloxacin_ext Gatifloxacin Caspase8 Caspase-8 Activation Gatifloxacin_ext->Caspase8 Caspase3 Caspase-3 Activation Caspase8->Caspase3 Gatifloxacin_int Gatifloxacin Mitochondria Mitochondrial Disruption (Bax/Bcl-2 ratio ↑) Gatifloxacin_int->Mitochondria CytochromeC Cytochrome C Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis of Stromal Fibroblasts Caspase3->Apoptosis G3 Moxifloxacin Moxifloxacin ROS Reactive Oxygen Species (ROS) Generation Moxifloxacin->ROS Autophagy Autophagy Moxifloxacin->Autophagy Caspase_Activation Caspase Activation (Caspase-2, -3, -8) ROS->Caspase_Activation Bax_Bcl Bax/Bcl-xL Pathway ROS->Bax_Bcl AIF Apoptosis Inducing Factor (AIF) Translocation ROS->AIF Apoptosis Apoptosis of Corneal Endothelial Cells Caspase_Activation->Apoptosis Bax_Bcl->Apoptosis AIF->Apoptosis G4 cluster_assays Cytotoxicity Assays Cell_Culture Corneal Cell Culture (e.g., Epithelial, Endothelial) Drug_Exposure Exposure to Gatifloxacin or Moxifloxacin Cell_Culture->Drug_Exposure Incubation Incubation (Varying Time Points) Drug_Exposure->Incubation Live_Dead Live/Dead Staining Incubation->Live_Dead Membrane_Integrity Membrane Integrity Assay (e.g., Ethidium Bromide) Incubation->Membrane_Integrity Apoptosis_Assay Apoptosis Assay (e.g., Caspase Activity) Incubation->Apoptosis_Assay Data_Analysis Data Analysis and Comparison Live_Dead->Data_Analysis Membrane_Integrity->Data_Analysis Apoptosis_Assay->Data_Analysis

References

Gatifloxacin Mesylate: A Comparative Efficacy Analysis Against Older Fluoroquinolones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of Gatifloxacin mesylate against older generation fluoroquinolones, including ciprofloxacin and levofloxacin. The analysis is based on a review of clinical and in vitro studies, with a focus on quantitative data, experimental methodologies, and the underlying mechanisms of action.

Executive Summary

Gatifloxacin, a fourth-generation fluoroquinolone, demonstrates a broad spectrum of activity against Gram-positive and Gram-negative bacteria, including atypical pathogens.[1] Clinical data consistently show that gatifloxacin is at least as effective as, and in some cases superior to, older fluoroquinolones in treating a variety of infections. Its enhanced activity against Gram-positive organisms, particularly Streptococcus pneumoniae, represents a significant advantage over agents like ciprofloxacin.[1][2][3]

In Vitro Efficacy: Minimum Inhibitory Concentration (MIC)

The in vitro potency of an antibiotic is a key indicator of its potential clinical efficacy. Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation. A lower MIC value indicates greater potency.

Gatifloxacin generally exhibits lower MICs against Gram-positive bacteria compared to ciprofloxacin and ofloxacin.[4] Against Gram-negative bacteria, its activity is often comparable to or slightly less potent than ciprofloxacin.[2]

Table 1: Comparative In Vitro Activity (MIC90 in µg/mL) of Gatifloxacin and Older Fluoroquinolones Against Key Pathogens

OrganismGatifloxacinCiprofloxacinLevofloxacinMoxifloxacinOfloxacin
Streptococcus pneumoniae0.25[5]--0.125[6]-
Staphylococcus aureus0.063[6]--0.031[6]-
Haemophilus influenzae0.031[6]--0.031[6]-
Pseudomonas aeruginosa4.0[6]--8.0[6]-
Escherichia coli0.25[4]>64[7]8[7]16[7]-
Klebsiella pneumoniae-----
Enterococcus faecalis0.25[4]--0.25[4]-

Note: MIC values can vary between studies depending on the specific isolates tested.

Experimental Protocol: MIC Determination

The Minimum Inhibitory Concentrations (MICs) are typically determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).

MIC_Determination_Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_analysis Analysis Isolate Bacterial Isolate Inoculum Standardized Inoculum (~5 x 10^5 CFU/mL) Isolate->Inoculum Incubate Incubate at 35-37°C for 16-20 hours Inoculum->Incubate Antibiotic Serial Dilutions of Antibiotic Antibiotic->Incubate Observe Visual Inspection for Turbidity Incubate->Observe MIC Determine MIC: Lowest concentration with no visible growth Observe->MIC

Figure 1: Workflow for MIC Determination.

Clinical Efficacy: Cure and Eradication Rates

Clinical trials provide the ultimate assessment of a drug's efficacy in treating infections in patients. The following tables summarize the clinical and bacteriological outcomes from comparative studies of gatifloxacin and older fluoroquinolones in various infections.

Urinary Tract Infections (UTIs)

Table 2: Efficacy of Gatifloxacin vs. Ciprofloxacin in Complicated UTIs and Pyelonephritis

OutcomeGatifloxacin (400 mg once daily)Ciprofloxacin (500 mg twice daily)
Clinical Cure Rate >90%[8]>90%[8]
Bacteriological Eradication Rate (Complicated UTI) 92%[8]83%[8]
Bacteriological Eradication Rate (Pyelonephritis) 92%[8]85%[8]
Sustained Eradication Rate 76%[8]66%[8]

Table 3: Efficacy of Gatifloxacin vs. Ciprofloxacin in Uncomplicated UTIs

OutcomeGatifloxacin (400 mg single dose)Gatifloxacin (200 mg once daily for 3 days)Ciprofloxacin (250 mg twice daily for 3 days)
Bacteriological Eradication Rate 90.6%[9]90.6%[9]88.3%[9]
Experimental Protocol: Clinical Trial for UTIs

A typical randomized, double-blind, multicenter clinical trial for UTIs would involve the following steps:

UTI_Clinical_Trial_Workflow cluster_enrollment Patient Enrollment cluster_treatment Treatment Phase cluster_assessment Assessment Patients Adult patients with complicated UTI or pyelonephritis Inclusion Inclusion Criteria: - Significant bacteriuria - Clinical signs and symptoms Patients->Inclusion Exclusion Exclusion Criteria: - Known resistance - Contraindications Inclusion->Exclusion Randomization Randomization Exclusion->Randomization Gatifloxacin Gatifloxacin (e.g., 400 mg once daily) Randomization->Gatifloxacin Ciprofloxacin Ciprofloxacin (e.g., 500 mg twice daily) Randomization->Ciprofloxacin PostTreatment Post-treatment Visit (5-11 days post-therapy) Gatifloxacin->PostTreatment Ciprofloxacin->PostTreatment FollowUp Follow-up Visit (25-50 days post-therapy) PostTreatment->FollowUp Clinical Clinical Response Assessment (Resolution of symptoms) PostTreatment->Clinical Bacteriological Bacteriological Response (Urine culture) PostTreatment->Bacteriological FollowUp->Clinical FollowUp->Bacteriological

Figure 2: Generalized UTI Clinical Trial Workflow.
Skin and Soft Tissue Infections (SSTIs)

Table 4: Efficacy of Gatifloxacin vs. Levofloxacin in Uncomplicated SSTIs

OutcomeGatifloxacin (400 mg once daily)Levofloxacin (500 mg once daily)
Clinical Cure Rate (Clinically Evaluable) 91%[10][11]84%[10][11]
Clinical Cure Rate (Microbiologically Evaluable) 93%[10][11]88%[10][11]
Bacteriological Eradication Rate 92%[10][11]92%[10][11]
Eradication of S. aureus 93% (methicillin-susceptible)[10][11]91% (methicillin-susceptible)[10][11]
Respiratory Tract Infections

Gatifloxacin has demonstrated high cure rates in community-acquired pneumonia (CAP), acute bacterial exacerbations of chronic bronchitis (AECB), and acute sinusitis.[12] In comparative trials for CAP, gatifloxacin showed similar efficacy to levofloxacin, clarithromycin, and ceftriaxone.[2] For AECB, gatifloxacin was found to be significantly more effective than cefuroxime axetil in one study.[2]

Mechanism of Action: A Comparative Overview

Fluoroquinolones exert their bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication, transcription, repair, and recombination.

The differential activity of fluoroquinolones against various bacteria is partly due to their varying affinities for these two enzymes in different species.

Fluoroquinolone_Mechanism cluster_gram_positive Gram-Positive Bacteria (e.g., S. pneumoniae) cluster_gram_negative Gram-Negative Bacteria (e.g., E. coli) Fluoroquinolones Fluoroquinolones (e.g., Gatifloxacin, Ciprofloxacin) TopoIV_GP Topoisomerase IV (Primary Target) Fluoroquinolones->TopoIV_GP Gatifloxacin has high affinity Gyrase_GP DNA Gyrase (Secondary Target) Fluoroquinolones->Gyrase_GP Gyrase_GN DNA Gyrase (Primary Target) Fluoroquinolones->Gyrase_GN Ciprofloxacin has high affinity TopoIV_GN Topoisomerase IV (Secondary Target) Fluoroquinolones->TopoIV_GN Inhibition Inhibition of DNA Synthesis TopoIV_GP->Inhibition Gyrase_GP->Inhibition Gyrase_GN->Inhibition TopoIV_GN->Inhibition Death Bacterial Cell Death Inhibition->Death

References

Comparative study of Gatifloxacin mesylate penetration in different ophthalmic formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The effective topical treatment of ocular infections hinges on the ability of an antibiotic to penetrate the eye's protective barriers and achieve therapeutic concentrations at the site of infection. Gatifloxacin, a fourth-generation fluoroquinolone, is a potent, broad-spectrum antibiotic commonly used in ophthalmology. However, its efficacy is intrinsically linked to the formulation's ability to overcome challenges like rapid tear turnover and the corneal epithelial barrier. This guide provides a comparative analysis of gatifloxacin mesylate penetration in various ophthalmic formulations, supported by experimental data, to aid in the development of more effective ocular drug delivery systems.

Executive Summary

Conventional gatifloxacin eye drops, while convenient, suffer from poor bioavailability due to rapid precorneal elimination, with only a small fraction of the administered dose penetrating intraocular tissues.[1] Advanced formulations such as gels, microemulsions, and nano-lipid carriers have been developed to enhance ocular residence time and improve drug penetration. This guide demonstrates that these novel formulations consistently outperform standard ophthalmic solutions in delivering gatifloxacin to key ocular tissues.

Comparative Data on Gatifloxacin Penetration

The following tables summarize the quantitative data from various studies, highlighting the superior penetration of gatifloxacin in advanced formulations compared to conventional eye drop solutions.

Table 1: Comparison of Gatifloxacin 0.3% Gel vs. Solution in Rabbit Ocular Tissues [2][3][4]

Ocular TissueFormulationMean Peak Concentration (Cmax) (µg/g or µg/mL)
CorneaGelSignificantly Higher
Aqueous HumorGelSignificantly Higher
Vitreous BodyGelHigher
LensGelHigher
Iris-Ciliary BodyGelSignificantly Higher*

*p < 0.05. Data indicates that the gel formulation achieves significantly higher peak concentrations in multiple ocular tissues compared to the solution.[2][3][4]

Table 2: Comparison of Gatifloxacin 0.3% Gel vs. Solution in Human Aqueous Humor [5][6]

FormulationMean Peak Concentration (Cmax) (mg/L)Time to Peak Concentration (Tmax) (minutes)Area Under the Curve (AUC) (mg·min·L⁻¹)
0.3% Gatifloxacin Gel3.61 ± 1.41120587.4
0.3% Gatifloxacin Solution1.62 ± 0.5760284.1

The gel formulation demonstrated a significantly higher peak concentration and a 2.07-fold increase in bioavailability (AUC) in the human aqueous humor compared to the solution.[6]

Table 3: Enhanced Penetration with Novel Formulations

Formulation TypeKey FindingsFold Increase in Bioavailability (Compared to Solution)Reference
Nano Lipid Carriers (NLCs)Enhanced transcorneal flux and permeability.5.5 to 6.0-fold[1]
MicroemulsionIncreased gatifloxacin concentration in the anterior chamber.2.0-fold[7]
In-situ GelsSustained drug release over an 8-hour period.Not explicitly quantified, but prolonged release indicates enhanced bioavailability.[8][9]
Pluronic MicellesSustained release over 8 hours and acceptable transcorneal permeation.Not explicitly quantified, but sustained release and enhanced solubility suggest improved bioavailability.[10]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparative studies.

In Vivo Ocular Pharmacokinetic Study in Rabbits

This protocol is a standard method for evaluating the ocular penetration of different drug formulations.

  • Animal Model: Healthy New Zealand white rabbits are used as they have large eyes that are anatomically similar to human eyes.[2][3][4]

  • Formulation Administration: A precise volume (e.g., 50 µL) of the gatifloxacin formulation (e.g., 0.3% gel or solution) is instilled into the lower conjunctival sac of the rabbit's eye.[2][3][4]

  • Dosing Regimen: Multiple doses are typically administered at fixed intervals (e.g., every hour or every two hours for 12 hours) to simulate a clinical treatment regimen.[2][3][4]

  • Sample Collection: At predetermined time points (e.g., 2, 4, 8, 12, and 24 hours) after the final dose, rabbits are euthanized, and ocular tissues (cornea, aqueous humor, vitreous body, lens, iris-ciliary body, sclera, conjunctiva, choroid, retina) and plasma are collected.[2][3][4]

  • Drug Concentration Analysis: The concentration of gatifloxacin in the collected tissues is quantified using High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS).[2][3][7] This highly sensitive method allows for the accurate measurement of drug levels in complex biological matrices.

  • Pharmacokinetic Analysis: Key pharmacokinetic parameters such as maximum concentration (Cmax), time to reach maximum concentration (Tmax), and the area under the concentration-time curve (AUC) are calculated to determine the extent and rate of drug penetration.[2][3]

Ex Vivo Transcorneal Permeation Study

This method provides a valuable screening tool to assess the potential of a formulation to penetrate the cornea.

  • Tissue Preparation: Freshly excised goat or rabbit corneas are mounted on a Franz diffusion cell, which consists of a donor and a receptor chamber.

  • Formulation Application: The test formulation is placed in the donor chamber, in direct contact with the epithelial surface of the cornea.

  • Receptor Medium: The receptor chamber is filled with a simulated tear fluid or other appropriate buffer, which is maintained at a constant temperature and stirred continuously.

  • Sampling: At regular intervals, samples are withdrawn from the receptor chamber and replaced with fresh medium.

  • Drug Quantification: The amount of gatifloxacin that has permeated through the cornea into the receptor medium is quantified using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.

  • Permeability Calculation: The transcorneal flux and permeability coefficient are calculated to compare the permeation characteristics of different formulations.[1]

Visualizing the Pathways and Processes

To better understand the experimental workflow and the factors influencing drug penetration, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cluster_results Results Formulation Gatifloxacin Formulations (Solution, Gel, NLCs, etc.) Administration Topical Ocular Administration Formulation->Administration Animal_Model Animal Model Selection (e.g., New Zealand Rabbits) Animal_Model->Administration Dosing Define Dosing Regimen Administration->Dosing Collection Ocular Tissue & Plasma Sample Collection Dosing->Collection HPLC HPLC-MS/MS Analysis of Drug Concentration Collection->HPLC PK_Analysis Pharmacokinetic Parameter Calculation (Cmax, AUC) HPLC->PK_Analysis Comparison Comparative Analysis of Penetration Profiles PK_Analysis->Comparison

Caption: Experimental workflow for in vivo ocular pharmacokinetic studies.

Ocular_Penetration_Factors cluster_formulation Formulation Properties cluster_physiological Physiological Barriers cluster_outcome Outcome Viscosity Viscosity Tear_Film Tear Film Dynamics Viscosity->Tear_Film increases residence time Mucoadhesion Mucoadhesion Mucoadhesion->Tear_Film prolongs contact Particle_Size Particle Size (for NLCs, etc.) Corneal_Epithelium Corneal Epithelium Particle_Size->Corneal_Epithelium influences uptake Drug_Release Drug Release Rate Ocular_Penetration Enhanced Ocular Penetration Drug_Release->Ocular_Penetration sustains delivery Nasolacrimal_Drainage Nasolacrimal Drainage Tear_Film->Nasolacrimal_Drainage affects Tear_Film->Ocular_Penetration impacts Corneal_Epithelium->Ocular_Penetration rate-limiting barrier Nasolacrimal_Drainage->Ocular_Penetration reduces bioavailability

References

Safety Operating Guide

Personal protective equipment for handling Gatifloxacin mesylate

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Gatifloxacin Mesylate

This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. The following procedural guidance is designed to ensure a safe laboratory environment.

Hazard Identification and Classification

This compound is classified with several hazards that necessitate careful handling. It is harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[1] Although one safety data sheet indicates no occupational exposure limit values have been established, another characterizes the compound as harmful if swallowed, in contact with skin, or if inhaled.[1]

GHS Hazard Summary

Hazard ClassificationCategory
Acute Toxicity, OralCategory 4[1]
Acute Toxicity, DermalCategory 4
Acute Toxicity, InhalationCategory 4
Acute Aquatic ToxicityCategory 1[1]
Chronic Aquatic ToxicityCategory 1[1]

Personal Protective Equipment (PPE)

To minimize exposure and ensure personal safety, the following personal protective equipment is mandatory when handling this compound.

  • Eye Protection: Wear safety goggles equipped with side-shields.[1]

  • Hand Protection: Use protective gloves. Gloves must be inspected for integrity before use.[1][2]

  • Skin and Body Protection: Wear impervious clothing to prevent skin contact.[1][2]

  • Respiratory Protection: A suitable respirator should be used when there is a risk of inhaling dust or aerosols.[1] If exposure limits are exceeded or irritation occurs, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[3]

Operational Plan: Handling and Storage Protocols

Adherence to proper handling and storage procedures is critical to maintaining a safe laboratory environment.

Step-by-Step Handling Procedure
  • Ventilation: Always handle this compound in a well-ventilated area. The use of appropriate exhaust ventilation, such as a chemical fume hood, is strongly recommended.[1][4]

  • Avoid Contamination: Take measures to prevent the formation of dust and aerosols.[1][4] Avoid all direct contact with the substance, including inhalation and contact with skin and eyes.[1][4]

  • Personal Hygiene: Do not eat, drink, or smoke in the area where the chemical is being handled.[1][3] Always wash hands thoroughly after handling.[3]

  • Safe Storage: Keep the container tightly sealed. Store in a cool, well-ventilated area away from direct sunlight and sources of ignition.[1][4] For long-term stability, store the powder form at -20°C and solutions at -80°C.[1]

GatifloxacinHandlingWorkflow cluster_ppe 1. Don Personal Protective Equipment (PPE) cluster_handling 2. Handling Protocol cluster_storage 3. Storage prep Preparation ppe_eyes Safety Goggles prep->ppe_eyes ppe_hands Protective Gloves prep->ppe_hands ppe_body Impervious Clothing prep->ppe_body ppe_resp Respirator (if needed) prep->ppe_resp handling Handling & Use storage Storage spill Spill Response handle_vent Use in Ventilated Area ppe_eyes->handle_vent ppe_hands->handle_vent ppe_body->handle_vent ppe_resp->handle_vent handle_avoid Avoid Dust/Aerosol handle_vent->handle_avoid handle_contact Avoid Direct Contact handle_avoid->handle_contact handle_contact->spill Accidental Release handle_wash Wash Hands After Use handle_contact->handle_wash storage_container Tightly Sealed Container handle_wash->storage_container storage_conditions Cool, Well-Ventilated storage_container->storage_conditions storage_temp Store at -20°C (powder) storage_conditions->storage_temp

Caption: Workflow for the safe handling of this compound.

Accidental Release Measures

In the event of a spill, follow these emergency procedures:

  • Evacuate: Immediately evacuate personnel from the affected area to a safe location.[1][4]

  • Ventilate: Ensure the area is adequately ventilated.[1][4]

  • Use PPE: Don full personal protective equipment before attempting to clean the spill.[1][4]

  • Containment: Prevent further leakage or spillage. Keep the product away from drains and water courses.[1][4]

  • Clean-up: For solutions, absorb the spill with a finely-powdered, liquid-binding material like diatomite.[1][4] For solid spills, carefully sweep or vacuum to avoid generating dust.[2] Decontaminate surfaces and equipment by scrubbing with alcohol.[1][4]

  • Disposal: Collect all contaminated materials into a suitable, closed container for proper disposal.[3][5]

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental harm and comply with regulations.

  • Primary Disposal Route: Unused products, expired materials, and contaminated waste must be disposed of through an approved waste disposal plant.[1][3] It is recommended to offer these materials to a licensed hazardous material disposal company.[2]

  • Regulatory Compliance: Ensure that all federal, state, and local environmental regulations regarding the disposal of this material are strictly followed.[2]

  • Packaging: Dispose of contaminated packaging in the same manner as the chemical product itself.[2]

  • Prohibition: Do not allow the product to enter drains, sewers, or water courses.[1][6]

GatifloxacinDisposalPlan start Material for Disposal (Gatifloxacin / Contaminated Items) package 1. Package securely in a closed, labeled container start->package contact_pro 2. Contact a licensed hazardous waste disposal company package->contact_pro transport 3. Arrange for transport to an approved waste disposal plant contact_pro->transport warning CRITICAL: Follow all Federal, State, and Local Regulations. Do NOT empty into drains. transport->warning end Disposal Complete warning->end

Caption: Disposal plan for this compound and related waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Gatifloxacin mesylate
Reactant of Route 2
Reactant of Route 2
Gatifloxacin mesylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.